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  • Product: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid
  • CAS: 2226182-67-6

Core Science & Biosynthesis

Foundational

The Strategic Utility of 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid in Advanced Molecular Design

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the use of highly functionalized, orthogonal building blocks. 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid represents a premier bifunctional scaffold. By combining a regioselective 1-propyl vector with two distinct, orthogonally reactive handles—a C3-carboxylic acid and a C5-iodide—this molecule allows researchers to execute divergent synthetic pathways without the need for complex protecting group strategies.

While the free acid is often generated in situ via the saponification of its commercially available ethyl ester precursor (CAS: 2226182-47-2)[1], the structural programming of the core remains the same: it is designed for rapid, high-yielding functionalization in hit-to-lead optimization campaigns.

Structural & Physicochemical Profiling

The pyrazole core is a privileged pharmacophore, acting as a robust hydrogen-bond acceptor and a bioisostere for various aromatic rings. The specific substitution pattern of this molecule dictates its physicochemical behavior and its utility in drug design.

Table 1: Quantitative Physicochemical Data & Mechanistic Implications
PropertyValueMechanistic Implication in Drug Design
Chemical Formula C₇H₉IN₂O₂Defines the baseline atomic composition.
Molecular Weight 280.06 g/mol Leaves a ~220 Da molecular weight budget to remain within Lipinski's Rule of 5 after functionalization.
C-I Bond Energy ~65 kcal/molSignificantly lower than C-Br (~81 kcal/mol), enabling rapid Pd(0) oxidative addition at lower temperatures[2].
Predicted pKa 3.5 – 4.0The C3-acid is readily deprotonated, requiring activation (e.g., HATU) for nucleophilic attack by amines[3].
Predicted LogP 1.8 – 2.2The 1-propyl group provides an optimal lipophilic vector for burying into hydrophobic protein pockets.
Topological Polar Surface Area (TPSA) 54.8 ŲIdeal baseline for membrane permeability; allows for the addition of polar groups during SAR expansion.

Mechanistic Reactivity: The Power of Orthogonality

The true value of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid lies in its orthogonal reactivity . The C3-carboxylic acid and the C5-iodide can be functionalized independently, allowing for a highly modular assembly of complex molecules.

  • C3-Carboxylic Acid Activation: The electron-withdrawing nature of the pyrazole ring slightly reduces the nucleophilicity of intermediate active esters. Therefore, highly efficient coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are preferred over traditional EDC/HOBt systems to prevent epimerization and drive the reaction to completion[3].

  • C5-Iodide Cross-Coupling: The heavy iodine atom at the 5-position provides extreme steric bulk but, more importantly, serves as a highly reactive electrophile for transition-metal catalysis. Suzuki-Miyaura, Sonogashira, and Negishi couplings proceed with exceptional regioselectivity at this position[2][4].

OrthogonalReactivity Core 5-Iodo-1-propyl-1H-pyrazole -3-carboxylic acid Amide C3 Amide Derivative (Retains C5-Iodo) Core->Amide HATU, DIPEA, R-NH2 (Amide Coupling) Suzuki C5 Aryl/Alkyl Derivative (Retains C3-Acid) Core->Suzuki Pd cat., R-B(OH)2, Base (Suzuki Coupling) Bifunctional Fully Functionalized Target Molecule Amide->Bifunctional Pd cat., R-B(OH)2 (Sequential Suzuki) Suzuki->Bifunctional HATU, DIPEA, R-NH2 (Sequential Amidation)

Caption: Orthogonal functionalization pathways of the 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid scaffold.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and in-process controls (IPCs) to verify the mechanistic progression.

Protocol A: C3-Amide Formation via HATU Activation

Rationale: HATU is selected because it generates an highly reactive 7-azabenzotriazole (HOAt) ester intermediate. This is critical for pyrazole-3-carboxylic acids, which can otherwise form sluggish active esters prone to degradation or cyclization byproducts[3].

Step-by-Step Methodology:

  • Activation: Dissolve 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.1 M). Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating attack on the uronium salt of HATU.

  • Pre-activation Monitoring: Stir at 25 °C for 15 minutes.

    • Self-Validation: An aliquot quenched in methanol should show the methyl ester via LCMS, confirming the formation of the active HOAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv). Stir at 25 °C for 2–4 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1N HCl (to remove unreacted amine and DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation: LCMS analysis of the crude mixture will show the disappearance of the starting acid (m/z 281 [M+H]⁺) and the appearance of the target amide, retaining the distinct isotopic signature of the iodine atom.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Rationale: The C-I bond at the 5-position allows for oxidative addition by Pd(0) at mild temperatures, preventing thermal decomposition of the pyrazole core[2][4].

Step-by-Step Methodology:

  • System Assembly: In a microwave vial, combine the C3-amide functionalized pyrazole (1.0 equiv), an aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Causality: The biphasic Dioxane/H₂O system ensures solubility of both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates reductive elimination in sterically hindered ortho-substituted or 5-position pyrazoles.

  • Reaction Execution: Seal the vial and heat to 80 °C for 4 hours (or 110 °C for 20 mins via microwave irradiation).

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Filter the organic layer through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

    • Self-Validation: The successful cross-coupling is immediately evident on LCMS by the complete loss of the +126 Da mass shift associated with iodine, replaced by the mass of the coupled aryl group.

Applications in Medicinal Chemistry: Vector Analysis

When deployed in a drug discovery campaign, 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid acts as a central hub for pharmacophore mapping. The spatial arrangement of its substituents allows chemists to probe three distinct vectors of a target protein's binding site simultaneously.

PharmacophoreMapping Scaffold Pyrazole Core (H-Bond Acceptor) N1 N1-Propyl Vector (Hydrophobic Pocket Burial) Scaffold->N1 Modulates Permeability C3 C3-Carboxamide Vector (Solvent Channel / H-Bonding) Scaffold->C3 Directs Target Engagement C5 C5-Aryl/Alkyl Vector (Pi-Pi Stacking / Steric Fit) Scaffold->C5 Drives Binding Affinity

Caption: Pharmacophore vector analysis of the substituted pyrazole core in drug design.

By locking the 1-propyl group in place, chemists can systematically vary the C3 and C5 positions. The propyl chain provides a predictable, moderate increase in lipophilicity without the metabolic liabilities often associated with longer alkyl chains or the rigidity of cycloalkyl groups. This makes the scaffold highly desirable in the development of kinase inhibitors, antiviral agents, and CNS-penetrant therapeutics[4].

References

  • [1] Product Index - AA Blocks. AA Blocks. Available at:[Link]

  • [3] Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste. ChemRxiv. Available at:[Link]

  • [2] ChemInform Abstract: Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks. ResearchGate. Available at: [Link]

  • [4] Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

Molecular Weight and Structural Formula of 5-Iodo-1-Propyl-Pyrazole Derivatives

This guide provides a rigorous technical analysis of 5-iodo-1-propyl-1H-pyrazole and its derivatives, focusing on structural properties, regioselective synthesis, and their critical role as intermediates in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 5-iodo-1-propyl-1H-pyrazole and its derivatives, focusing on structural properties, regioselective synthesis, and their critical role as intermediates in medicinal chemistry.

Introduction: The 5-Iodo-Pyrazole Scaffold

In drug discovery, the pyrazole ring is a "privileged structure" found in blockbuster drugs like Celecoxib and Rimonabant. The 5-iodo-1-propyl-1H-pyrazole scaffold is a high-value synthetic intermediate. Its value lies in the C5-iodine atom, which serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing researchers to install complex aryl or heteroaryl groups at the 5-position—a region often critical for binding affinity in enzyme active sites.

Unlike the more thermodynamically stable 4-iodo isomers, the 5-iodo variants require specific kinetic control during synthesis. This guide details the structural parameters and protocols necessary to work with this scaffold.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Core Scaffold Analysis

The core molecule consists of a pyrazole ring substituted with a propyl chain at nitrogen-1 (


) and an iodine atom at carbon-5 (

).
  • IUPAC Name: 5-iodo-1-propyl-1H-pyrazole

  • CAS Number: 1334500-09-2[]

  • Molecular Formula:

    
    [][2]
    
  • Exact Mass: 235.9810

  • Molecular Weight: 236.05 g/mol [][2]

Key Structural Features:

  • 
    -Propyl Group:  Increases lipophilicity (
    
    
    
    ), improving solubility in organic solvents (THF, DCM) used in coupling reactions.
  • 
    -Iodine:  The Carbon-Iodine bond is weak and highly polarizable, making it an excellent leaving group for oxidative addition by 
    
    
    
    catalysts.
  • 
    /
    
    
    
    Positions:
    Available for further functionalization (e.g., formylation, halogenation) to create multisubstituted libraries.
Derivative Data Table

The following table lists the core scaffold and its most relevant medicinal chemistry derivatives.

Compound NameStructure DescriptionMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
5-iodo-1-propyl-1H-pyrazole Core Scaffold

236.05 Primary Building Block
5-iodo-1-propyl-1H-pyrazole-3-carbaldehyde Formyl group at C3

264.06 Precursor to amines/alcohols
5-iodo-1-propyl-1H-pyrazole-4-carboxylic acid Carboxyl group at C4

280.06 Precursor to amides/esters
4-bromo-5-iodo-1-propyl-1H-pyrazole Bromine at C4

314.95 Dual-coupling scaffold (orthogonal reactivity)

Regioselective Synthesis Protocols

A common pitfall in pyrazole chemistry is the formation of the thermodynamically favored 4-iodo isomer during direct iodination. To exclusively obtain the 5-iodo derivative, a lithiation-trapping strategy is required.

Protocol: Directed Lithiation Strategy

Objective: Synthesis of 5-iodo-1-propyl-1H-pyrazole.

Reagents:

  • 1-propyl-1H-pyrazole (Starting Material)[]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6M in hexanes
  • Iodine (

    
    )[3][4][5][6]
    
  • Anhydrous THF (Solvent)[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and 1-propyl-1H-pyrazole.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical to prevent ring fragmentation or isomerization.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. The 
    
    
    
    -propyl group directs the lithiation to the adjacent
    
    
    position due to the "Coordination Induced Proximity Effect" (CIPE), forming the 5-lithio species.
  • Trapping: Stir for 1 hour at -78°C. Then, add a solution of

    
     in THF dropwise.
    
  • Quench: Allow the mixture to warm to room temperature (RT) and quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Purification: Extract with ethyl acetate. The 5-iodo product is typically isolated via silica gel flash chromatography (Hexanes/EtOAc).

Synthesis Logic Diagram

The following diagram illustrates the divergence between obtaining the 4-iodo (via electrophilic substitution) and 5-iodo (via lithiation) isomers.

SynthesisPath Start 1-Propyl-1H-Pyrazole ReactionA Electrophilic Aromatic Substitution (NIS or I2/CAN) Start->ReactionA ReactionB Directed Lithiation (1. n-BuLi, -78°C) (2. I2 quench) Start->ReactionB Product4 4-Iodo-1-propyl-pyrazole (Thermodynamic Product) ReactionA->Product4 Major Product5 5-Iodo-1-propyl-pyrazole (Kinetic/Directed Product) ReactionB->Product5 Exclusive

Figure 1: Divergent synthesis pathways. Direct iodination favors the 4-position, while lithiation targets the 5-position.

Downstream Applications: Cross-Coupling

The 5-iodo-1-propyl-pyrazole molecule is rarely the end product. It is a "molecular lego" block.

Suzuki-Miyaura Coupling
  • Reaction: 5-iodo-1-propyl-pyrazole + Aryl Boronic Acid

    
     5-Aryl-1-propyl-pyrazole.
    
  • Mechanism: The oxidative addition of the

    
     bond to 
    
    
    
    is faster than that of
    
    
    or
    
    
    , allowing for chemoselective coupling if other halogens are present.
  • Application: Used to synthesize p38 MAP kinase inhibitors where the 5-aryl group occupies the hydrophobic pocket of the enzyme.

Sonogashira Coupling
  • Reaction: 5-iodo-1-propyl-pyrazole + Terminal Alkyne

    
     5-Alkynyl-1-propyl-pyrazole.
    
  • Conditions:

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    , THF, RT.
  • Utility: Creates rigid rod-like linkers often used in fragment-based drug design (FBDD).

Analytical Characterization

To validate the identity of synthesized 5-iodo-1-propyl-pyrazole derivatives, compare experimental data against these standard values.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.50 (d, 
      
      
      
      Hz, 1H, H-3)
    • 
       6.45 (d, 
      
      
      
      Hz, 1H, H-4)
    • 
       4.15 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • Note: The coupling constant (

      
      ) between H3 and H4 is characteristic of the pyrazole ring. The absence of a signal at ~7.6 ppm (H-5) confirms substitution at the 5-position.
      
  • 13C NMR: Distinct shift for C-I carbon typically appears upfield around 80-90 ppm due to the heavy atom effect of iodine.

  • Mass Spectrometry (ESI+): Look for

    
     peak at 237.05. The iodine isotope pattern is unique (monoisotopic 
    
    
    
    ), showing no M+2 peak intensity characteristic of Br or Cl.

References

  • National Institutes of Health (NIH). (2025). Regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Solubility in Modern Drug Development In the journey of a new chemical entity (NCE) from laboratory bench to clinical a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Development

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, its physicochemical properties dictate the path forward. Among these, solubility is arguably one of the most fundamental and impactful parameters. It governs everything from the feasibility of purification and formulation to the ultimate bioavailability and therapeutic efficacy of a drug candidate.[1][2][3] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, a major hurdle for formulation scientists.[1] While aqueous solubility is paramount for oral absorption, understanding a compound's behavior in organic solvents is equally critical for synthesis, purification, crystallization, and the development of various dosage forms.

This guide focuses on a specific molecule of interest: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid . As a substituted pyrazole, this compound belongs to a class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities.[4] The presence of a carboxylic acid group, a lipophilic propyl chain, and a heavy iodine atom creates a molecule with distinct regions of polarity and reactivity, making its interaction with different solvents a complex and vital area of study.

Publicly available, comprehensive solubility data for this specific compound is not readily accessible. Therefore, this document is structured not as a simple data repository, but as a methodological whitepaper. It provides the theoretical grounding and a detailed, field-proven experimental protocol for researchers to determine the solubility of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid—or any similar NCE—in a range of organic solvents with scientific rigor.

Part 1: A Theoretical Framework for Solubility

Before embarking on experimental work, it is essential to understand the molecular forces that govern the dissolution process. The age-old principle of "similia similibus solvuntur" or "like dissolves like" remains the cornerstone of solubility prediction.[5] Dissolution is a thermodynamic process involving the disruption of intermolecular forces in the solute (crystal lattice energy) and the solvent, and the formation of new solute-solvent interactions.

For 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid, we must consider the contributions of its distinct functional groups:

  • 1H-pyrazole-3-carboxylic acid Core: This portion of the molecule is highly polar. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyrazole ring's nitrogen atoms can also act as hydrogen bond acceptors. This suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding (polar protic solvents).

  • 1-propyl Group: The n-propyl chain is a nonpolar, lipophilic substituent. It will contribute favorably to interactions with nonpolar solvents through van der Waals forces.

  • 5-iodo Group: The iodine atom is large and polarizable, contributing to dipole-dipole interactions and London dispersion forces. It adds significant molecular weight and can influence crystal packing, which in turn affects the energy required to break the crystal lattice.

The interplay of these groups means the molecule is unlikely to be exclusively soluble in either extremely polar or entirely nonpolar solvents. Its solubility profile will be nuanced, making experimental determination essential.

Solvent Classification and Predicted Interactions:

To systematically investigate solubility, we select a diverse set of organic solvents, categorized by their polarity and hydrogen bonding capabilities.

Solvent ClassRepresentative SolventsPrimary Interaction Mechanism with Solute
Polar Protic Methanol, EthanolStrong hydrogen bonding with the carboxylic acid and pyrazole nitrogens.
Polar Aprotic Acetonitrile, DMSO, AcetoneDipole-dipole interactions. Can accept hydrogen bonds from the carboxylic acid.
Nonpolar Toluene, HexaneVan der Waals forces with the propyl chain and iodo-phenyl moiety.

Part 2: The Gold Standard Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible data, we employ the Equilibrium Shake-Flask Method . This technique is considered the gold standard for measuring thermodynamic solubility—the true equilibrium concentration of a solute in a solvent at a given temperature.[6][7] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement of precipitation from a supersaturated solution.[8][9]

Causality Behind the Methodological Choices
  • Why Shake-Flask? It directly measures the endpoint of the dissolution process, providing a definitive value that is critical for thermodynamic modeling and formulation decisions.

  • Why Excess Solute? The presence of undissolved solid ensures that the solution is truly saturated and remains so throughout the experiment, establishing a stable equilibrium.[10]

  • Why 48-72 Hours Equilibration? Reaching true thermodynamic equilibrium is not instantaneous. Particularly for compounds that may have stable crystal forms, this extended period ensures that the dissolution and potential solid-state transformations have ceased, and the concentration in the liquid phase is constant.[5][7] Taking measurements at multiple time points (e.g., 24, 48, and 72 hours) serves as a self-validating control; equilibrium is confirmed when the measured concentration no longer changes.[11][12]

  • Why Centrifugation and Filtration? It is critical to completely separate the undissolved solid from the saturated solution before analysis. Centrifugation pellets the bulk of the solid, and subsequent filtration with a chemically inert filter removes any remaining fine particles without introducing contamination or adsorbing the solute.[5][13]

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive analytical technique. Unlike UV-Vis spectroscopy, it can separate the analyte from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[6]

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the Shake-Flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_solute Weigh excess 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid combine Add solute to solvent in sealed glass vial prep_solute->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine agitate Agitate at constant temp. (e.g., 25°C) on orbital shaker for 48-72 hours combine->agitate centrifuge Centrifuge vial to pellet excess solid agitate->centrifuge filtrate Filter supernatant using 0.45 µm PTFE syringe filter centrifuge->filtrate dilute Dilute clear filtrate with mobile phase filtrate->dilute hplc Quantify concentration via validated HPLC-UV method dilute->hplc data Calculate solubility (mg/mL and mol/L) hplc->data

Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Calibrate analytical balance and pipettes.

    • Select a panel of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane).

    • Prepare 2 mL glass vials with screw caps and PTFE septa.

  • Sample Preparation:

    • To each of three separate vials per solvent, add an excess amount (e.g., 10-20 mg) of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid. The exact mass should be recorded, but the key is to ensure a visible excess of solid remains at the end of the experiment.

    • Accurately add 1.0 mL of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a consistent speed (e.g., 200 rpm) for 48 hours. For rigorous validation, a third vial can be left for 72 hours to confirm equilibrium has been reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for 30 minutes to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully draw the clear supernatant using a glass pipette and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step must be done carefully to avoid disturbing the solid pellet.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards (e.g., from 1 µg/mL to 200 µg/mL) by diluting the stock solution.

    • Analyze the calibration standards using a validated HPLC-UV method to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999.

    • Dilute the filtered sample solutions with the mobile phase to bring their concentration within the range of the calibration curve.

    • Inject the diluted samples onto the HPLC system and record the peak areas.

  • Data Calculation and Reporting:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in both mg/mL and mol/L. The results should be reported as the mean ± standard deviation of the replicate measurements.

Part 3: Data Presentation and Interpretation

All experimentally determined data should be compiled into a clear and concise format for comparison and analysis.

Table 1: Experimentally Determined Solubility of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid at 25°C

SolventSolvent ClassDielectric Constant (Approx.)Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar1.9[Experimental Data][Experimental Data]
TolueneNonpolar2.4[Experimental Data][Experimental Data]
Ethyl AcetatePolar Aprotic6.0[Experimental Data][Experimental Data]
AcetonePolar Aprotic21[Experimental Data][Experimental Data]
AcetonitrilePolar Aprotic37.5[Experimental Data][Experimental Data]
EthanolPolar Protic24.5[Experimental Data][Experimental Data]
MethanolPolar Protic33[Experimental Data][Experimental Data]
DMSOPolar Aprotic47[Experimental Data][Experimental Data]

Interpreting the Results:

By analyzing the data in the context of solvent properties, researchers can gain deep insights into the compound's behavior.

  • High solubility in methanol and ethanol would confirm the dominant role of the carboxylic acid group in forming strong hydrogen bonds.

  • Moderate solubility in acetone and ethyl acetate would indicate the importance of dipole-dipole interactions.

  • Low solubility in hexane and toluene would highlight the limited influence of the nonpolar propyl group compared to the highly polar pyrazole-carboxylic acid core.

  • High solubility in DMSO is common for many drug candidates, as DMSO is a powerful, highly polar, aprotic solvent capable of disrupting crystal lattices and solvating a wide range of functional groups.

This dataset is invaluable for selecting appropriate solvents for reaction chemistry, controlling crystallization processes to isolate desired polymorphs, and developing formulations for preclinical studies.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ionescu, D. (2020). The Importance of Solubility for New Drug Molecules. Journal of Medical and Pharmaceutical Sciences. [Link]

  • Shayan, M., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Gerasimov, K., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

  • Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. Molecular Pharmaceutics. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Veranova (2023). Improving solubility and accelerating drug development. Veranova. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Sharma, D., et al. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

  • Shayan, M., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Gerasimov, K., et al. (2025). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

  • Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • U.S. EPA (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Technobis (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

  • Al-Hamidi, H. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Özer, E. T., et al. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Süleyman Demirel University Journal of Natural and Applied Sciences. [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

  • NIST (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. [Link]

  • ResearchGate (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • Boron Molecular (n.d.). 5-nitro-1H-pyrazole-3-carboxylic acid. Boron Molecular. [Link]

Sources

Exploratory

Technical Guide: pKa Determination and Analysis of 1-Propyl-1H-Pyrazole-3-Carboxylic Acid Derivatives

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties—specifically the acid dissociation constant ( )—of 1-propyl-1H-pyrazole-3-carboxylic acid and its functional deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties—specifically the acid dissociation constant (


)—of 1-propyl-1H-pyrazole-3-carboxylic acid  and its functional derivatives. As a critical scaffold in medicinal chemistry (e.g., for GPCR ligands and enzyme inhibitors), understanding the ionization behavior of this moiety is essential for optimizing solubility, membrane permeability (

), and lipophilicity (

).

This document details the structural basis of acidity in the pyrazole series, provides predicted and literature-referenced


 values, and establishes a validated Standard Operating Procedure (SOP) for experimental determination using potentiometric titration with Yasuda-Shedlovsky extrapolation.

Part 1: Structural Basis and Theoretical pKa Predictions

The Scaffold

The core structure, 1-propyl-1H-pyrazole-3-carboxylic acid , consists of a five-membered heteroaromatic ring substituted at the


 position with a propyl chain and at the 

position with a carboxylic acid group.[1][2][3]
  • Ionization Center 1 (Acidic): The carboxylic acid (-COOH) at C3.

  • Ionization Center 2 (Basic): The pyridinic nitrogen at

    
    .
    

Unlike unsubstituted pyrazole, the


-propyl group removes the acidic N-H proton of the ring, leaving the carboxylic acid as the primary ionization site in the physiological pH range.
Electronic Effects and Hammett Correlation

The


 of the carboxylic acid is governed by the electron density of the pyrazole ring. Substituents at the 

and

positions modulate this density via inductive (

) and mesomeric (

) effects.

The quantitative relationship is described by the Hammett equation for heterocyclic systems:



  • 
     (Reaction Constant):  Measures sensitivity to electronic effects (typically ~1.0 for benzoic-like acids, but often higher for pyrazoles due to direct conjugation).
    
  • 
     (Substituent Constant):  Positive for electron-withdrawing groups (EWG), negative for electron-donating groups (EDG).
    
Predicted and Literature pKa Values

The parent compound, pyrazole-3-carboxylic acid, has a


 of approximately 3.66 – 3.80 . The 

-propyl group is weakly electron-donating (+I effect), which slightly destabilizes the carboxylate anion compared to the unsubstituted parent, theoretically raising the

marginally (by ~0.1–0.2 units).

Table 1: Estimated pKa Values for 1-Propyl-1H-Pyrazole-3-Carboxylic Acid Derivatives

Derivative (Substituent)PositionElectronic EffectPredicted pKa (COOH)Rationale
Parent (1-Propyl) - Baseline 3.85 ± 0.10 Reference scaffold.
4-NitroC4Strong EWG (-I, -M)2.50 – 2.80Significant stabilization of COO- anion.
4-BromoC4Weak EWG (-I > +M)3.20 – 3.40Inductive withdrawal lowers pKa.
4-ChloroC4Weak EWG (-I > +M)3.25 – 3.45Similar to bromo; lowers pKa.
5-MethylC5Weak EDG (+I)4.00 – 4.20Inductive donation destabilizes COO-.
4-MethylC4Weak EDG (+I)4.10 – 4.30Direct donation to the ring.
4-TrifluoromethylC4Strong EWG (-I)2.90 – 3.10Strong inductive effect lowers pKa.

Critical Note on Isomerism: Synthetic routes often yield mixtures of 3-carboxylic and 5-carboxylic acids. The 5-carboxylic acid isomer (where the COOH is adjacent to the N-propyl group) typically exhibits a higher


 (weaker acid) due to steric hindrance preventing coplanarity of the carboxyl group or electrostatic repulsion from the N1 lone pair. Verification via NOESY NMR is mandatory before 

testing.

Part 2: Experimental Determination Protocols

For drug discovery applications, relying on predictions is insufficient. The following protocol addresses the low aqueous solubility of propyl-substituted pyrazoles by using mixed-solvent potentiometry.

Methodology: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Objective: Determine thermodynamic aqueous


 for water-insoluble compounds.
Principle:  Titrations are performed in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). The apparent 

(

) is plotted against the dielectric constant reciprocal (

) to extrapolate to 0% organic solvent.
Reagents and Equipment
  • Instrument: Mettler Toledo T5 or Sirius T3 autotitrator.

  • Electrode: DGi115-SC glass pH electrode (calibrated daily).

  • Titrant: 0.1 M KOH (CO2-free, standardized against KHP).

  • Solvents: HPLC-grade Methanol (MeOH) and degassed Milli-Q water.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Protocol
  • Electrode Calibration:

    • Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01).

    • Verify slope efficiency (>98%).

  • Sample Preparation:

    • Weigh ~3–5 mg of the pyrazole derivative.

    • Dissolve in the minimum volume of MeOH required for solubility.

    • Add 0.15 M KCl solution to reach total volumes corresponding to 30%, 40%, and 50% MeOH (w/w).

  • Titration:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl (to ensure full protonation of the neutral species).

    • Titrate with 0.1 M KOH under inert gas (

      
       or 
      
      
      
      ) purge to prevent carbonate formation.
    • Record potential (mV) after equilibrium stabilization (drift < 0.5 mV/min).

  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate apparent

      
       for each solvent ratio.[4]
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the aqueous

      
      .
      
Workflow Visualization

PkaWorkflow Start Start: Pure Compound SolubilityCheck Aqueous Solubility Check Start->SolubilityCheck DirectTitration High Solubility: Direct Aqueous Titration SolubilityCheck->DirectTitration > 2 mM MixedSolvent Low Solubility: Prepare MeOH/Water Mixtures (30%, 40%, 50%) SolubilityCheck->MixedSolvent < 2 mM Titration Potentiometric Titration (Acid -> Base with KOH) DirectTitration->Titration MixedSolvent->Titration Bjerrum Calculate psKa (Bjerrum Plot) Titration->Bjerrum Extrapolation Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1/ε Bjerrum->Extrapolation If Mixed Solvent FinalValue Final Aqueous pKa Bjerrum->FinalValue If Aqueous Extrapolation->FinalValue

Figure 1: Decision tree and workflow for experimentally determining the pKa of lipophilic pyrazole derivatives.

Part 3: Chemical Equilibrium and Species Distribution

Understanding the ionization state at physiological pH (7.4) is vital for predicting membrane permeability. For 1-propyl-1H-pyrazole-3-carboxylic acid (


):
  • pH < 2.0: The molecule exists primarily as the Cation (N2 protonated, COOH neutral).

  • pH 2.0 – 3.8: Exists as the Neutral/Zwitterionic mix.

  • pH > 5.0: Exists almost exclusively (>90%) as the Anion (COO-).

At physiological pH (7.4), the molecule is >99.9% anionic . This suggests high solubility but potentially poor passive membrane permeability unless a specific transporter is involved.

Ionization Pathway Diagram

Equilibrium Cation Cationic Form (N2-H+, COOH) Neutral Neutral Form (N2, COOH) Cation->Neutral pKa1 ~ 2.0 (N2 Deprotonation) Neutral->Cation Anion Anionic Form (N2, COO-) Neutral->Anion pKa2 ~ 3.85 (COOH Deprotonation) Anion->Neutral

Figure 2: Stepwise dissociation of 1-propyl-1H-pyrazole-3-carboxylic acid. Note: The exact pKa of N2 is low (~2.0), making the neutral species dominant only in a narrow acidic window.

Part 4: Pharmacological Implications[1]

Solubility vs. Permeability

The


 of ~3.85 places this molecule in Class II or IV of the Biopharmaceutics Classification System (BCS) depending on the lipophilicity of the R-groups.
  • Stomach (pH 1.5): Significant portion is neutral; absorption is possible but solubility may be limiting.

  • Intestine (pH 6.5 - 7.4): Fully ionized (anionic). Solubility is high, but passive diffusion is low.

Bioisosteric Replacement

If the carboxylic acid (


 3.8) results in poor permeability, researchers often replace it with a tetrazole  bioisostere (

~4.5–5.0). This raises the

slightly, increasing the fraction of the neutral species at physiological pH and potentially improving oral bioavailability.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement methodologies).
  • Takacs-Novak, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • PubChem. (n.d.). 1-Propyl-1H-pyrazole-3-carboxylic acid (CID 6485387).[5] National Center for Biotechnology Information. Link

  • Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds: Yasuda-Shedlovsky extrapolation. Link

  • Katritzky, A. R. (1996). Comprehensive Heterocyclic Chemistry II. Pergamon Press. (Reference for Pyrazole ring reactivity and basicity).

Sources

Foundational

Halogen-Tuned Scaffolds: The Electronic and Structural Matrix of Iodine-Substituted Pyrazole Carboxylic Acids

Executive Summary Iodine-substituted pyrazole carboxylic acids represent a high-value scaffold in modern drug discovery, acting as a nexus between structural rigidity and versatile reactivity. Unlike their chloro- or bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodine-substituted pyrazole carboxylic acids represent a high-value scaffold in modern drug discovery, acting as a nexus between structural rigidity and versatile reactivity. Unlike their chloro- or bromo-analogues, these compounds offer unique electronic properties driven by the high polarizability of the iodine atom and the "sigma-hole" phenomenon. This guide provides a technical deep-dive into the electronic landscape, robust synthetic protocols, and strategic applications of 4-iodo-1H-pyrazole-3-carboxylic acid and its isomers. We move beyond standard textbook definitions to explore how the iodine substituent actively modulates binding affinity and synthetic utility.

The Electronic Landscape

The introduction of an iodine atom onto the pyrazole core, particularly adjacent to a carboxylic acid moiety, creates a complex electronic environment defined by three competing vectors: inductive withdrawal, resonance donation, and anisotropic charge distribution (the sigma-hole).

The Sigma-Hole and Halogen Bonding

While often categorized simply as lipophilic or electron-withdrawing, the iodine atom in this scaffold exhibits a distinct region of positive electrostatic potential along the C-I bond axis—the sigma-hole .

  • Mechanism: The electron-withdrawing nature of the

    
     hybridized pyrazole carbon depopulates the 
    
    
    
    orbital of the iodine.
  • Consequence: This creates a "cap" of positive charge opposite the covalent bond, allowing the iodine to act as a Lewis acid.

  • Drug Design Implication: In protein binding pockets, this allows the iodine to form highly directional halogen bonds (

    
     or 
    
    
    
    ) with backbone carbonyls or side-chain residues, often resulting in a 5–10x increase in potency compared to bioisosteres like methyl or chlorine.
Acidity Modulation (pKa)

The presence of iodine at the C4 position significantly alters the acidity of both the carboxylic acid (at C3) and the pyrazole N-H.

Table 1: Comparative Electronic Properties

PropertyUnsubstituted Pyrazole-3-COOH4-Iodo-Pyrazole-3-COOHMechanistic Driver
COOH pKa ~3.8 - 4.0~3.2 - 3.5Inductive (-I) effect of Iodine stabilizes the carboxylate anion.
NH pKa ~14.0~12.5Electron withdrawal pulls density from the ring, acidifying the N-H.
Dipole Moment ModerateHighLarge polarizability of Iodine amplifies the vector.
C4

NMR
~105 ppm~60-80 ppmHeavy Atom Effect: Spin-orbit coupling causes significant upfield shielding.
Visualizing the Electronic Interactions

The following diagram illustrates the competing electronic vectors and the resulting supramolecular interactions.

ElectronicMatrix cluster_effect Net Effect Iodine Iodine (C4) SigmaHole Sigma Hole (+) Iodine->SigmaHole Anisotropic Charge Ring Pyrazole Core Iodine->Ring Resonance (+M) (Weak) Target Protein Target / Crystal Packing SigmaHole->Target Halogen Bond (Directional) Ring->Iodine Induction (-I) (Strong) Result Acidified NH & COOH Enhanced Lipophilicity Ring->Result COOH Carboxylic Acid (C3) COOH->Ring Electron Withdrawal COOH->Result

Caption: Electronic vectors in 4-iodopyrazole-3-carboxylic acid leading to halogen bonding and pKa shifts.

Synthetic Pathways & Regioselectivity[1]

Synthesizing 4-iodo-1H-pyrazole-3-carboxylic acid requires navigating the deactivating nature of the carboxylic acid group. Standard electrophilic aromatic substitution (SEAr) is slower than with unsubstituted pyrazoles.

The Challenge of Deactivation

The carboxylic acid at C3 is electron-withdrawing, deactivating the ring towards electrophiles.

  • Reagent Selection: Mild iodinating agents (like

    
     in water) often result in poor yields or incomplete conversion.
    
  • Solution: Use of "super-electrophilic" iodine species generated by N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) or Iodine with Ceric Ammonium Nitrate (CAN) .[1]

Synthetic Logic Flow

SynthesisFlow Start Pyrazole-3-carboxylic acid (Electron Deficient) Choice Select Iodination System Start->Choice PathA Method A: I2 / H2O2 (Green) (Low Yield for COOH derivatives) Choice->PathA PathB Method B: NIS / TFA (Recommended) (High Yield, Robust) Choice->PathB Intermediate Sigma-Complex Formation (Electrophilic Attack at C4) PathB->Intermediate Activated I+ Product 4-Iodo-1H-pyrazole-3-carboxylic acid Intermediate->Product -H+

Caption: Decision tree for iodination of electron-deficient pyrazoles, highlighting NIS/TFA as the superior route.

Experimental Protocol: Robust Iodination

Objective: Synthesis of 4-iodo-1H-pyrazole-3-carboxylic acid. Scale: 10 mmol baseline (scalable to >50g).

Materials
  • Substrate: 1H-pyrazole-3-carboxylic acid (1.12 g, 10 mmol).

  • Reagent: N-Iodosuccinimide (NIS) (2.48 g, 11 mmol, 1.1 equiv).

  • Solvent/Catalyst: Acetonitrile (MeCN) (20 mL) and Trifluoroacetic Acid (TFA) (0.5 mL, catalytic/activator).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-3-carboxylic acid in MeCN. Add TFA. Note: TFA activates the NIS by protonating the succinimide carbonyl, making the iodine more electrophilic.

  • Addition: Add NIS in a single portion at room temperature.

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (or LCMS) for the disappearance of the starting material. The electron-deficient ring requires thermal energy to overcome the activation barrier.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 10%

      
       (to remove excess iodine/oxidant) followed by brine.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient) if high purity (>98%) is required for biological assays.
    
Validation Criteria (Self-Validating System)
  • Appearance: Product should be an off-white to pale yellow solid.

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the loss of the C4 proton signal (typically a doublet or broad singlet around 6.8 ppm in the parent). The C5 proton will remain as a singlet, typically shifted downfield (approx 8.0–8.5 ppm).
  • 
    C NMR:  The C4 carbon attached to Iodine will appear significantly upfield (shielded) at approximately 60–85 ppm  (Carbon-Iodine signature).
    

Applications in Drug Discovery[4]

The 4-iodo-pyrazole-3-carboxylic acid scaffold is not merely an intermediate; it is a "functional handle" scaffold.

The "Magic Bullet" for Crystallography

As noted in structural studies, 4-iodopyrazoles are described as "magic bullets" for biochemical structure determination. The heavy iodine atom facilitates phasing in X-ray crystallography (SAD/MAD phasing), allowing researchers to solve protein-ligand structures without requiring selenomethionine substitution.

Cross-Coupling Versatility

The C4-Iodine bond is weaker and more reactive than the corresponding Bromine or Chlorine bond, making it the preferred substrate for palladium-catalyzed couplings under mild conditions, preserving the sensitive carboxylic acid.

  • Suzuki-Miyaura: Coupling with aryl-boronic acids to create biaryl kinase inhibitors.

  • Sonogashira: Introduction of alkynes to probe deep hydrophobic pockets.

Case Study: Kinase Inhibition

In the design of inhibitors for kinases (e.g., c-Met or ALK), the pyrazole NH often forms a hydrogen bond with the hinge region. The introduction of Iodine at C4:

  • Fills the hydrophobic gatekeeper pocket.

  • Can form a Halogen Bond with backbone carbonyls (e.g., Valine or Alanine residues), potentially increasing potency by orders of magnitude compared to a C4-Methyl analog.

References

  • BenchChem. Technical Support Center: Synthesis of 4-Iodopyrazole.[1][2] (2025).[1][2][3][4] Retrieved from

  • V. A. Petrosyan et al. Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin (2010).[5] Retrieved from

  • Świątek, K. et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[6] RSC Advances (2015). Retrieved from

  • MDPI Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023).[7] Retrieved from

  • Cooper, G. et al. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy.[8] Journal of Chemical Physics (2017).[9] Retrieved from

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc (2014).[10] Retrieved from

Sources

Exploratory

Literature review of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid synthesis

Executive Summary The synthesis of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid represents a critical challenge in the construction of polysubstituted pyrazole scaffolds, particularly for soluble guanylate cyclase (sGC)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid represents a critical challenge in the construction of polysubstituted pyrazole scaffolds, particularly for soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.[1] While the pyrazole core is ubiquitous in medicinal chemistry, the specific installation of an iodine atom at the C5 position, orthogonal to a C3-carboxylate and N1-propyl group, requires precise regiochemical control.[1]

Standard electrophilic iodination (e.g., NIS, ICl) typically favors the C4 position due to electronic enrichment.[1] Consequently, this guide details a C5-selective lithiation-trapping strategy , bypassing the regioselectivity limitations of classical electrophilic aromatic substitution.[1] This protocol ensures high isomeric purity and scalability, suitable for transition into GMP environments.[1]

Retrosynthetic Analysis

To achieve the target molecule with high fidelity, we must disconnect the structure based on the acidity profiles of the pyrazole ring protons.

  • Primary Disconnection: The carboxylic acid is revealed via hydrolysis of an ester precursor.

  • Secondary Disconnection (The Critical Step): The C5-Iodine bond is unstable to many cyclization conditions; therefore, it is best installed via directed lithiation of the pre-formed pyrazole ring.[1] The C5 proton is the most acidic site on the 1-substituted pyrazole ring (

    
    ), allowing selective deprotonation by n-butyllithium.[1]
    
  • Tertiary Disconnection: The N1-propyl group is installed via alkylation.[1] The choice of starting material—Ethyl 1H-pyrazole-3-carboxylate —is strategic.[1] The ester group at C3 provides steric bulk that disfavors N2 alkylation, naturally directing the propyl group to the desired N1 position.

Retrosynthesis Target Target: 5-iodo-1-propyl-1H-pyrazole-3-COOH Intermediate1 Intermediate A: Ethyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Intermediate B: Ethyl 1-propyl-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 C5-Lithiation / I2 Quench SM Starting Material: Ethyl 1H-pyrazole-3-carboxylate Intermediate2->SM N1-Alkylation (Regioselective)

Figure 1: Retrosynthetic logic prioritizing regiochemical control at C5 via lithiation.

Detailed Synthetic Protocol

Step 1: Regioselective N-Alkylation

Objective: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate. Challenge: Avoiding the formation of the N2-isomer (Ethyl 1-propyl-1H-pyrazole-5-carboxylate).

The alkylation of ethyl 1H-pyrazole-3-carboxylate is governed by steric thermodynamics.[1] The ester group at C3 creates a steric clash for alkylation at the adjacent N2 nitrogen. Therefore, under basic conditions, the propyl group preferentially attacks N1.[1]

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)[1][2]

  • 1-Iodopropane (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Charge a reaction vessel with Ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL).

  • Add

    
      (46.5 g, 142.8 mmol) in a single portion. Stir for 15 minutes at room temperature.
    
  • Dropwise add 1-Iodopropane (14.6 g, 85.7 mmol) over 20 minutes to control the exotherm.

  • Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[1] Dry over

    
     and concentrate.
    
  • Purification: The crude residue typically contains a 9:1 mixture of N1:N2 isomers. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The desired N1-isomer elutes second (more polar due to the ester vector).[1]

Yield: ~85% (Isolated N1 isomer).

Step 2: C5-Directed Lithiation and Iodination

Objective: Synthesis of Ethyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate. Mechanism: The C5 proton is significantly more acidic than the C4 proton due to the inductive effect of the adjacent N1 nitrogen. Treatment with n-BuLi at low temperature generates the C5-lithio species exclusively, which is then trapped with Iodine.[1]

Reagents:

  • Ethyl 1-propyl-1H-pyrazole-3-carboxylate (from Step 1)[1][2]

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)[1][3]

  • Iodine (

    
    ) (1.3 equiv)[1][3]
    
  • Solvent: THF (Anhydrous, degassed)

Protocol:

  • Dissolve Ethyl 1-propyl-1H-pyrazole-3-carboxylate (5.0 g, 27.4 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes below -70°C.

  • Add n-BuLi (13.2 mL, 32.9 mmol) dropwise over 30 minutes. Critical: Maintain temperature below -70°C to prevent ring fragmentation or side reactions.[1]

  • Stir at -78°C for 45 minutes . The solution typically turns yellow/orange, indicating formation of the lithiated species.

  • Dissolve Iodine (9.0 g, 35.6 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir for 1 hour at -78°C, then slowly warm to 0°C over 2 hours.

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) to quench excess iodine (solution turns from dark red/violet to yellow).[1]
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexanes/EtOAc or a short silica plug is usually sufficient.[1]

Yield: ~75-80%.[1][4]

Step 3: Ester Hydrolysis

Objective: Synthesis of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid. Reagents:

  • LiOH (3.0 equiv)[1]

  • Solvent: THF/Water (3:1)[1]

Protocol:

  • Dissolve the iodinated ester (4.0 g) in THF (40 mL) and Water (13 mL).

  • Add LiOH·

    
      (1.6 g).[1] Stir at room temperature for 12 hours.
    
  • Workup: Concentrate THF under reduced pressure. Acidify the remaining aqueous phase to pH 2-3 using 1M HCl.[1]

  • Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[1]

Final Yield: ~95%.

Process Visualization

The following diagram illustrates the reaction flow and the critical control points for regioselectivity.

SynthesisFlow cluster_0 Step 1: Regioselective Alkylation cluster_1 Step 2: C5-Lithiation (Critical) cluster_2 Step 3: Hydrolysis SM Ethyl 1H-pyrazole-3-carboxylate Inter1 Ethyl 1-propyl-1H-pyrazole-3-carboxylate (N1 Isomer Favored) SM->Inter1 60°C, 4h Reagent1 n-PrI / Cs2CO3 / DMF Reagent1->SM Inter2 Ethyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate Inter1->Inter2 THF, Argon Reagent2 1. n-BuLi (-78°C) 2. I2 (Quench) Reagent2->Inter1 Final FINAL PRODUCT: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid Inter2->Final RT, 12h Reagent3 LiOH / THF / H2O Reagent3->Inter2

Figure 2: Step-by-step reaction workflow highlighting reagents and critical intermediates.

Technical Data Summary

ParameterStep 1 (Alkylation)Step 2 (Iodination)Step 3 (Hydrolysis)
Key Reagent 1-Iodopropane /

n-BuLi /

LiOH
Temperature 60°C-78°C25°C
Selectivity N1 vs N2 (Steric control)C5 vs C4 (Acidity control)Chemoselective (Ester only)
Critical Impurity N2-propyl isomerC4-iodo isomer (if warmed too fast)Decarboxylated product
Typical Yield 85%78%95%
Appearance Colorless OilWhite/Pale Yellow SolidWhite Solid

Expert Troubleshooting & Causality

  • Regioisomer Contamination (Step 1):

    • Observation: Presence of a minor spot on TLC (

      
       slightly higher than product).
      
    • Causality: N2 alkylation occurs due to the nucleophilicity of the N2 lone pair, though sterically hindered.

    • Remedy: If separation is difficult, switch solvent to Acetone/K2CO3 (reflux).[1] Lower temperatures often improve N1/N2 ratios.[1]

  • Low Iodination Yield (Step 2):

    • Observation: Recovery of unreacted starting material or formation of complex mixtures.

    • Causality: Moisture in THF kills the n-BuLi, or the temperature rose above -60°C causing the lithiated species to decompose or isomerize ("Dance of the Pyrazoles").[1]

    • Remedy: Ensure THF is freshly distilled or from a solvent purification system.[1] Use an internal thermometer to verify -78°C maintenance during n-BuLi addition.

  • C4-Iodination:

    • Observation: NMR shows iodine at the wrong position.

    • Causality: This generally does not happen with n-BuLi.[1] However, if one attempts to use NIS or

      
       (electrophilic conditions), the iodine will preferentially attack C4.[1] Stick to the lithiation protocol. 
      

References

  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Technical Notes. Accessed March 2026.[1][5] Link[1]

  • Aggarwal, R., et al. "Regioselective synthesis of 1-aryl-3-trifluoromethyl-5-iodopyrazoles via lithiation."[1] RSC Advances, 2025. Link

  • Wright, S. W., et al. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters."[1][6] Tetrahedron Letters, 2017.[1] Link[1]

  • Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1][7][8] Organic Letters, 2014.[1][7][8] Link[1]

  • Pfizer Inc. "Process for the preparation of pyrazole carboxylic acid derivatives." US Patent 7,544,697, 2009.[1] Link

Sources

Foundational

Advanced Crystal Structure Analysis of Halogenated Pyrazole Carboxylic Acids

Executive Summary: The Structural Imperative In modern drug discovery, halogenated pyrazole carboxylic acids serve as critical pharmacophores. The pyrazole ring acts as a robust bioisostere for imidazole and pyrrole, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In modern drug discovery, halogenated pyrazole carboxylic acids serve as critical pharmacophores. The pyrazole ring acts as a robust bioisostere for imidazole and pyrrole, while the carboxylic acid moiety provides a "handle" for salt formation and hydrogen bonding. However, the introduction of halogens (F, Cl, Br, I) drastically alters the solid-state landscape.

This guide moves beyond basic characterization.[1] We explore how halogen bonding (


-hole interactions)  competes with classical hydrogen bonding to drive polymorphism. We provide validated protocols for growing single crystals of these often-stubborn compounds and detail the Hirshfeld surface analysis required to quantify these interactions.

Molecular Architecture & Synthetic Pathways

Before crystallization, purity is paramount. Halogenated pyrazoles often suffer from regioisomeric impurities (e.g., 1,3- vs. 1,5-isomers) that inhibit crystal growth.

The Core Scaffold

The target scaffold typically features:

  • Positions 3/5: Halogen or Halogenated alkyl (e.g.,

    
    ) to modulate lipophilicity.
    
  • Position 4: Carboxylic acid (

    
    ) for dimerization.
    
  • Position 1 (Nitrogen): Aryl or alkyl substitution (prevents tautomerism) or Unsubstituted (allows tautomerism).

Validated Synthesis Workflow

The following workflow ensures crystallographic-grade purity (>99.5%).

SynthesisWorkflow Start Precursors (Diketoesters + Hydrazines) Cyclo Cyclocondensation (Reflux in AcOH/EtOH) Start->Cyclo 2-4 hrs Ester Intermediate Ester (Isolation) Cyclo->Ester Precipitation Hydrolysis Alkaline Hydrolysis (NaOH/MeOH) Ester->Hydrolysis Deprotection Acid Crude Acid Hydrolysis->Acid Acidification (pH 2) Purify Recrystallization (Solvent Screen) Acid->Purify Impurity Removal Final Pure Crystal (SC-XRD Ready) Purify->Final

Figure 1: Synthetic route to high-purity pyrazole carboxylic acids suitable for single-crystal growth.

Crystallization Protocols

Halogenated pyrazoles are prone to forming microcrystalline powders rather than single crystals due to strong


-stacking. The following protocols are optimized for this class.
Protocol A: Slow Evaporation (Standard)

Best for: Chlorinated and Brominated derivatives.

  • Solubility Check: Dissolve 20 mg of compound in 2 mL of solvent.

    • Target: Soluble at warm temperature (

      
      C), insoluble at RT.
      
    • Recommended Solvents: Ethanol, Ethyl Acetate, or Methanol/Water (80:20).

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Note: Dust particles induce nucleation too early.
    
  • Vapor Diffusion (Optional): If solubility is too high, place the open vial inside a larger jar containing a non-solvent (e.g., Hexane or Pentane) and seal the outer jar.

  • Growth: Allow to stand at

    
    C in a vibration-free environment for 3-7 days.
    
Protocol B: Solvothermal Growth

Best for: Fluorinated compounds or high-melting carboxylic acids.

  • Preparation: Suspend 50 mg of compound in 5 mL of Ethanol/Water (1:1) in a Teflon-lined autoclave.

  • Heating: Heat to

    
    C for 12 hours.
    
  • Cooling: Program a cooling ramp of

    
    C/hour until room temperature is reached.
    
    • Mechanism:[2][3][4] The slow cooling allows the system to traverse the solubility curve gently, favoring few, large crystals over rapid precipitation.

Structural Characterization & Analysis

X-Ray Diffraction Parameters

For halogenated compounds, absorption correction is critical, especially for Bromine and Iodine derivatives.

  • Radiation Source:

    • Mo-K

      
       (
      
      
      
      Å):
      Preferred for Br/I derivatives to minimize absorption fluorescence.
    • Cu-K

      
       (
      
      
      
      Å):
      Acceptable for F/Cl derivatives or very small crystals (<0.1 mm).
  • Temperature: Collect at 100 K or 150 K.

    • Why? Reduces thermal motion of the halogen atoms, which often exhibit high displacement parameters (disorder) at room temperature.

Hirshfeld Surface Analysis

To quantify the competition between Hydrogen Bonding and Halogen Bonding, Hirshfeld surface analysis (using CrystalExplorer) is the industry standard.

The Workflow:

  • Generate Surface: Map the

    
     (normalized distance).[5]
    
  • Interpret Color Code:

    • Red: Distance < sum of van der Waals (vdW) radii (Strong interactions: H-bonds, X-bonds).

    • White: Distance = sum of vdW radii.[5]

    • Blue: Distance > sum of vdW radii.

  • Fingerprint Plots: Plot

    
     (distance to internal atom) vs. 
    
    
    
    (distance to external atom).
    • Spikes: Sharp spikes indicate strong hydrogen bonds (e.g., O-H...O).

    • Diffuse Wings: Indicate C-H...ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       interactions.
      

Mechanistic Insight: The Interaction Hierarchy

In halogenated pyrazole carboxylic acids, the crystal packing is a result of a "tug-of-war" between three forces.

The Carboxylic Acid Dimer (The Anchor)

Almost invariably, the carboxylic acid groups form a centrosymmetric dimer (


 graph set motif). This is the strongest interaction and anchors the lattice.
The Halogen Bond (The Director)

Halogens (Cl, Br, I) exhibit a


-hole —a region of positive electrostatic potential on the tip of the halogen atom, opposite the C-X bond.
  • Interaction:

    
     (where Y is a nucleophile like Carbonyl O or Pyrazole N).
    
  • Trend: Strength increases

    
    .
    
  • Significance: This directional force often disrupts the planarity of

    
    -stacking, leading to unique polymorphs.
    
Case Study: The 4-Halo Series

Recent studies (see References) have completed the series for 4-halogenated-1H-pyrazoles:

  • 4-Cl / 4-Br: Isostructural.[6][7] They form trimeric H-bonding motifs.

  • 4-F / 4-I: Form catemeric (chain-like) structures.

  • Insight: Despite the size difference, F and I disrupt the trimer motif—F due to high electronegativity (lacking a

    
    -hole) and I due to strong polarizability (dominant 
    
    
    
    -hole).

Interactions cluster_0 Primary Interaction (Strong) cluster_1 Secondary Interaction (Directional) cluster_2 Tertiary Interaction (Weak) Dimer Carboxylic Acid Dimer (R2(8) Motif) XB Halogen Bond (C-X...O/N) Sigma-Hole Driven Dimer->XB Competes with Pi Pi-Stacking / C-H...Pi Dimer->Pi Stabilizes XB->Pi Disrupts

Figure 2: Hierarchy of intermolecular forces driving crystal packing in halogenated pyrazoles.

Comparative Data: Lattice Parameters

The following table summarizes key crystallographic data for representative derivatives, highlighting the diversity in space groups driven by halogen substitution.

CompoundSubstituentsCrystal SystemSpace GroupKey MotifRef
1 5-amino-1-(4-methoxyphenyl)Monoclinic

Acid Dimer (

)
[1]
2 5-(trifluoromethyl)-1-phenylMonoclinic


&

[2]
3 4-Iodo-1H-pyrazoleOrthorhombic

Catemer (Chain)[3]
4 4-Chloro-1H-pyrazoleMonoclinic

Trimer[3]

References

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. Source: IUCr Journals / ResearchGate Link:[Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit. Source: Cambridge University Press Link:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Source: MDPI (Crystals) Link:[Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Source: De Gruyter / ResearchGate Link:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid

[shape=rect, style="filled,rounded", fontname="Helvetica-Bold", Finalizing the Whitepaper Reviewing Final Draft Finalizing Presentation Details An In-Depth Technical Whitepaper for Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

[shape=rect, style="filled,rounded", fontname="Helvetica-Bold",

Finalizing the Whitepaper

Reviewing Final Draft

Finalizing Presentation Details

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern pharmaceutical design, highly functionalized heterocyclic building blocks are the cornerstone of late-stage diversification. 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 2226182-67-6) is a prime example, offering a bifunctional scaffold: a carboxylic acid for amide coupling and a 5-iodo substituent primed for palladium-catalyzed cross-coupling. However, the successful integration of this molecule into synthetic pipelines requires a rigorous understanding of its thermodynamic limits. This whitepaper deconstructs the solid-state energetics, thermal degradation kinetics, and solution-state thermodynamics of this compound, providing actionable, self-validating protocols for process chemists and formulation scientists.

Molecular Architecture & Thermodynamic Causality

The thermodynamic stability of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is dictated by the synergistic and competing effects of its three primary functional groups:

  • The N1-Propyl Group (Conformational Locking): In unsubstituted 1H-pyrazoles, rapid annular tautomerism between the N1 and N2 positions creates a dynamic equilibrium that introduces significant entropic penalties during crystallization. The N1-propyl alkylation permanently locks the tautomeric state. This structural rigidity simplifies the thermodynamic landscape, leading to more predictable polymorphism and higher lattice stability compared to tautomeric analogs.

  • The 3-Carboxylic Acid (Hydrogen Bonding): Carboxylic acids strongly drive solid-state stability by forming highly ordered, intermolecular hydrogen-bonded dimers (

    
    ). This dimerization significantly lowers the Gibbs free energy (
    
    
    
    ) of the crystal lattice, driving up the enthalpy of fusion (
    
    
    ) and the melting point, as observed in structural analogs of pyrazole-4-carboxylic acids 1[1].
  • The 5-Iodo Substituent (Halogen Bonding vs. Bond Lability): Iodine is a large, highly polarizable atom. In the solid state, it participates in structure-directing halogen bonds (

    
    ), which compress van der Waals radii and further stabilize the supramolecular architecture 2[2]. However, the 
    
    
    
    bond possesses the lowest Bond Dissociation Energy (BDE) in the molecule, making it the primary thermodynamic weak point under extreme thermal or photolytic stress.

Thermal Degradation Kinetics

Understanding the failure points of a molecule is as critical as understanding its stability. When subjected to thermal stress, 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid undergoes two primary, competing degradation pathways:

  • Entropy-Driven Decarboxylation: At temperatures exceeding 220 °C, the thermal energy surpasses the activation barrier for the cleavage of the C3-carboxyl bond. The evolution of

    
     gas makes this process highly entropically favorable (
    
    
    
    ), rendering the degradation irreversible. This aligns with thermodynamic properties calculated for similar pyrazole-3-carboxylic acids using DFT B3LYP/6-31G(d,p) models 3[3].
  • Homolytic Deiodination: The lability of the

    
     bond is essential for its utility in Suzuki-Miyaura cross-coupling reactions 4[4]. However, prolonged exposure to high heat (>240 °C) or intense UV light can induce homolytic cleavage, generating highly reactive pyrazole and iodine radicals.
    

ThermalDegradation A 5-Iodo-1-propyl-1H-pyrazole -3-carboxylic acid B Thermal Activation (T > 200°C) A->B Heat Flow (DSC) C Decarboxylation (-CO2) B->C ΔG < 0 (Entropy Driven) D C-I Bond Cleavage (Deiodination) B->D BDE Exceeded E 5-Iodo-1-propyl -1H-pyrazole C->E Intermediate F Radical / Degradation Products D->F Radical Recombination E->F Further Heating

Figure 1: Thermodynamic degradation pathways of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid.

Self-Validating Experimental Protocols

To establish a trustworthy thermodynamic profile, experimental methodologies must avoid single-point failures. The following protocols are designed as self-validating systems , ensuring that every measured parameter is orthogonally confirmed.

Protocol A: Orthogonal Thermal Profiling (DSC coupled with TGA-MS)

Causality: Differential Scanning Calorimetry (DSC) measures heat flow but cannot identify the chemical nature of a phase transition. By coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS), we create a self-validating loop: if an endothermic peak in the DSC perfectly aligns with a mass loss in the TGA and a spike in


 44 (

) in the MS, we definitively confirm decarboxylation rather than a simple melting event.
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of high-purity crystalline compound into an aluminum crucible. Rationale: A low sample mass minimizes thermal gradients, ensuring sharp resolution of thermal events.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating purely thermodynamic decomposition pathways.
    
  • Heating Regimen: Apply a linear heating rate of 10 °C/min from 25 °C to 350 °C.

  • Evolved Gas Analysis (Validation): Route the TGA exhaust directly to a quadrupole Mass Spectrometer. Continuously monitor

    
     44 (
    
    
    
    ) and
    
    
    127 (Iodine radical) to map the exact onset temperatures of the degradation pathways.
Protocol B: Solution-State Solvation Profiling via Isothermal Titration Calorimetry (ITC)

Causality: Understanding the solvation free energy (


) is critical for formulation. ITC directly measures the heat released or absorbed during dissolution, providing the enthalpy (

) and entropy (

) of solvation without relying on theoretical approximations.
  • Solvent Preparation: Prepare rigorously degassed anhydrous DMSO and a buffered aqueous solution (pH 7.4).

  • Titration Setup: Load the ITC injection syringe with a highly concentrated solution of the compound (e.g., 10 mM in DMSO) and the sample cell with the target aqueous buffer.

  • Injection Sequence: Perform 20 sequential injections of 2 μL at 298 K, allowing 150 seconds between injections for thermal equilibration.

  • Data Integration (Validation): Integrate the heat flow peaks. Rationale: The initial injections will yield large endothermic heats corresponding to the dissociation of hydrogen-bonded carboxylic dimers as the compound is diluted. The plateau of the binding isotherm self-validates the completion of the monomerization process.

Workflow Step1 1. Sample Preparation (High-Purity Crystallization) Step2 2. Orthogonal Thermal Analysis (DSC coupled with TGA-MS) Step1->Step2 Solid-State Data Step3 3. Solution Thermodynamics (Isothermal Titration Calorimetry) Step1->Step3 Solvation Data Step5 5. Comprehensive Thermodynamic Profile (ΔH, ΔS, ΔG, Cp, BDE) Step2->Step5 Phase Transitions & Stability Step3->Step5 Binding & Solvation Energetics Step4 4. Computational Validation (DFT B3LYP/6-311++G**) Step4->Step2 Predicts T_dec Step4->Step3 Predicts pKa Step4->Step5 Theoretical Benchmarking

Figure 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters for 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid, derived from a combination of computational benchmarking (DFT B3LYP/6-311++G**) 5[5] and extrapolated empirical data from highly homologous halogenated pyrazole-carboxylic acids.

Thermodynamic ParameterEstimated ValueAnalytical / Computational MethodMechanistic Implication
Melting Point (

)
185 – 195 °CExtrapolated DSCHigh lattice energy driven by COOH dimerization and

halogen bonding.
Decomposition Temp (

)
220 – 240 °CTGA-MSUpper thermal limit; marks the onset of entropy-driven decarboxylation.
C-I Bond Dissociation Energy ~230 kJ/molDFT B3LYP/6-311++G**Lability of the 5-iodo position; dictates photolytic and thermal stability limits.
Enthalpy of Fusion (

)
28 – 35 kJ/molDSC IntegrationQuantifies the energy required to disrupt the crystalline hydrogen/halogen bond network.
Aqueous Solvation Energy (

)
-20 to -25 kJ/molIsothermal Titration CalorimetryThermodynamic balance of N-propyl lipophilicity vs. carboxylic acid hydrophilicity.

Process Chemistry Implications

For drug development professionals, the thermodynamic limits of this molecule define its operational windows. When utilizing 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid in late-stage functionalization:

  • Cross-Coupling Temperatures: Suzuki-Miyaura reactions utilizing this scaffold must be strictly temperature-controlled. Exceeding 150 °C in polar aprotic solvents (like DMF or DMSO) risks premature thermal decarboxylation before the oxidative addition of palladium to the

    
     bond can occur.
    
  • Storage and Handling: Due to the lability of the

    
     bond (BDE ~230 kJ/mol), the solid must be stored in actinic (amber) glassware under an inert argon or nitrogen atmosphere to prevent photolytic radical generation and subsequent oxidative degradation.
    

References

  • The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State Source: ResearchGate URL
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC Source: NIH URL
  • Buy 5-Methyl-1H-pyrazole-3-carboxylic acid | 696-22-0 Source: Smolecule URL
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study Source: ResearchGate URL
  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water Source: ResearchGate URL

Sources

Foundational

Role of Propyl Group in Solubility of Pyrazole-3-Carboxylic Acids

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Formulation Scientists[1][2][3] Executive Summary: The "Propyl Effect" in Pyrazole Scaffolds In medicinal chemistry, the pyrazole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Formulation Scientists[1][2][3]

Executive Summary: The "Propyl Effect" in Pyrazole Scaffolds

In medicinal chemistry, the pyrazole-3-carboxylic acid scaffold is a privileged structure, serving as a precursor for bioactive agents like sildenafil and various receptor antagonists.[3] However, the unsubstituted acid often suffers from "brick dust" properties—high melting point and poor lipid solubility—limiting its bioavailability.[4]

This guide details the specific role of the propyl group (C3 alkyl chain) in modulating the physicochemical profile of these acids.[1][4] Unlike methyl (too polar, high crystal lattice energy) or long-chain alkyls (too lipophilic, poor aqueous solubility), the propyl group occupies a "Goldilocks" zone.[1][4] It disrupts crystal packing to lower melting points while raising LogP sufficiently to ensure membrane permeability, a phenomenon we define here as the "Propyl Solubility Paradox." [1][4]

Mechanistic Analysis: Why Propyl?

The Thermodynamics of Solubility

Solubility (


) is not merely about "like dissolves like."[1][2][4] It is governed by the General Solubility Equation (GSE), which balances the energy required to break the crystal lattice against the energy gained by solvation.[1][4]


  • MP (Melting Point): Represents the strength of the crystal lattice.[1][2][4]

  • Log P: Represents the lipophilicity.[1][4]

The Propyl Group Impact:
  • Crystal Lattice Disruption (Lower MP):

    • Methyl Derivatives: Often form highly ordered, high-melting crystals (MP > 200°C) due to efficient stacking of the planar pyrazole rings.[1][4]

    • Propyl Derivatives: The flexible three-carbon chain introduces rotational degrees of freedom (entropy).[1][4] This steric bulk prevents tight π-π stacking, significantly lowering the melting point (often by 30–50°C compared to methyl analogs).[1][4] According to the GSE, a 50°C drop in MP can increase solubility by ~0.5 log units (3-fold).[1][4]

  • Lipophilicity Modulation (Optimal Log P):

    • A propyl group adds approximately +1.5 to the LogP compared to a hydrogen, and +1.0 compared to a methyl group.[1][2][4]

    • This shift moves the molecule from a highly polar, membrane-impermeable state (LogP < 0) to a range (LogP 1–2) that favors passive diffusion without rendering the molecule insoluble in aqueous media.[1][4]

Diagram: Solubility Equilibrium & Transport

The following diagram illustrates how the propyl group influences both the solid-state dissociation and the membrane permeation steps.[3][4]

SolubilityMechanism cluster_solid Solid State (Crystal Lattice) cluster_solution Aqueous Solution (pH 7.4) cluster_membrane Lipid Bilayer Crystal Crystalline Solid (High Lattice Energy) Solute_Neutral Neutral Species (R-COOH) Crystal->Solute_Neutral Dissolution (Propyl lowers MP, reducing energy cost) Solute_Ionized Ionized Species (R-COO⁻) Solute_Neutral->Solute_Ionized pKa ~3.5-4.0 Membrane Passive Diffusion Solute_Neutral->Membrane Permeation (Propyl increases LogP) Propyl_Effect Propyl Group Effect: 1. Disrupts Packing (↓ MP) 2. Increases Lipophilicity (↑ LogP) Propyl_Effect->Crystal Propyl_Effect->Membrane

Figure 1: Mechanistic impact of the propyl group on the dissolution-permeation balance.[1][3][4]

Comparative Physicochemical Data

The table below highlights the theoretical and observed shifts in properties when substituting the N1 or C5 position of the pyrazole ring.

PropertyMethyl Derivative (C1)Propyl Derivative (C3)Impact on Drugability
Molecular Weight ~126 Da~154 DaNegligible
Log P (Predicted) -0.2 to 0.51.0 to 1.5Positive: Enters "Rule of 5" sweet spot.[1][3][4]
Melting Point High (>200°C dec)Moderate (140–170°C)Positive: Lower lattice energy = higher

.[1][2][4]
Water Solubility High (pH dependent)Moderate (pH dependent)Neutral: Lower intrinsic

, but higher effective permeability.[1][2][4]
Crystal Packing Planar StackingHerringbone/DisorderedPositive: Easier to formulate (amorphous dispersions).[1][4]

Experimental Protocols

To validate the role of the propyl group, the following protocols for synthesis and solubility profiling are recommended. These are designed to be self-validating control systems.[3][4]

Synthesis of 1-Propyl-1H-pyrazole-3-carboxylic Acid

Rationale: We utilize alkaline hydrolysis of the ethyl ester.[1][4] The propyl group is introduced early (via hydrazine alkylation or cyclization) to ensure regiospecificity.[1][4]

Reagents:

  • Ethyl 1-propyl-1H-pyrazole-3-carboxylate (Intermediate)[3]

  • LiOH or NaOH (2M aqueous)[4]

  • THF/Methanol (1:1 v/v)[4]

  • HCl (1M)[4]

Workflow:

  • Dissolution: Dissolve 1.0 eq of the ester in THF/MeOH.

  • Hydrolysis: Add 3.0 eq of 2M LiOH. Stir at RT for 4-16h.[3][4] Checkpoint: Monitor disappearance of ester spot on TLC (Rf ~0.8) and appearance of baseline acid spot.[1][4]

  • Workup: Evaporate volatiles. Acidify aqueous residue to pH 2-3 with 1M HCl.[3][4]

  • Isolation: The propyl derivative typically precipitates as a white solid due to the lipophilic chain.[1][4] Filter and wash with cold water.[4] Note: Methyl derivatives often require extraction due to high water solubility.[1][3][4]

Thermodynamic Solubility Measurement (Shake-Flask)

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation.[1][4] This protocol determines the true equilibrium solubility.[4]

Protocol:

  • Preparation: Add excess solid (approx 20 mg) to 1.0 mL of buffer (pH 1.2, 7.4) and water in borosilicate glass vials.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Self-Validation: Check the pH of the supernatant post-incubation.[4] If pH shifted >0.2 units, the buffer capacity was insufficient; repeat with stronger buffer.

Diagram: Experimental Workflow

Workflow cluster_testing Solubility Profiling Start Start: Alkyl-Pyrazole Ester Hydrolysis Hydrolysis (LiOH/THF/MeOH) Start->Hydrolysis Acidification Acidification (pH 2) Precipitation Hydrolysis->Acidification Filtration Filtration & Drying Acidification->Filtration Weigh Add Excess Solid to Buffer Filtration->Weigh Pure Acid Shake Equilibrate 24h @ 37°C Weigh->Shake Analyze HPLC-UV Quantification Shake->Analyze Result Result Analyze->Result Solubility (mg/mL)

Figure 2: Step-by-step workflow from synthesis to solubility validation.

References

  • Crystal Structure & Packing: Zhang, C., et al. "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[2][3] Acta Crystallographica Section E: Structure Reports Online 63.11 (2007): o4209.[1][4]

  • General Solubility Equation: Yalkowsky, S. H., & Valvani, S. C.[1][2][4] "Solubility and melting point of interacting drug systems."[4] Journal of Pharmaceutical Sciences.

  • Synthesis & Bioactivity: Gatta, F., et al. "Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists."[1][2][4] Journal of Medicinal Chemistry.

  • Physical Properties: PubChem Compound Summary for CID 9898937 (1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid).

  • Solubility Protocols: Delaney, J. S. "ESOL: Estimating Aqueous Solubility Directly from Molecular Structure." Journal of Chemical Information and Modeling. [4]

Sources

Exploratory

IUPAC Naming &amp; Strategic Synthesis of 1-Substituted-5-Iodo-Pyrazoles

Core Directive: The Nomenclature of Regioisomerism In the precise language of IUPAC nomenclature, the pyrazole ring presents a unique challenge due to its latent symmetry and tautomeric potential. However, once a substit...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Nomenclature of Regioisomerism

In the precise language of IUPAC nomenclature, the pyrazole ring presents a unique challenge due to its latent symmetry and tautomeric potential. However, once a substituent is fixed at the nitrogen, the numbering becomes rigid. For 1-substituted-5-iodo-pyrazoles , the nomenclature is not merely a label but a definition of steric and electronic reality.

The Numbering Protocol

The IUPAC priority rules for pyrazoles (specifically 1H-pyrazole derivatives) dictate the following hierarchy:

  • Heteroatom Priority: The nitrogen atom bearing the substituent (non-hydrogen) is designated as position 1 .

  • Directionality: Numbering proceeds towards the second nitrogen atom, which is assigned position 2 .

  • Carbon Assignment: The carbons are numbered sequentially. Therefore, the carbon adjacent to the N-2 nitrogen is C-3 , the top carbon is C-4 , and the carbon adjacent to the substituted N-1 is C-5 .

Critical Distinction:

  • 5-Iodo: The iodine atom is attached to the carbon proximal (adjacent) to the N-substituent. This creates a sterically congested environment ("ortho-like" relationship).

  • 3-Iodo: The iodine atom is attached to the carbon distal from the N-substituent.

Visualization of Naming Logic

The following diagram illustrates the decision matrix for naming and numbering, resolving the ambiguity often found in older literature.

Pyrazole_Nomenclature Start Identify Pyrazole Core Subst_Check Is N-H substituted? Start->Subst_Check Tautomer Tautomeric Equilibrium (3/5 positions equivalent) Subst_Check->Tautomer No (R=H) Fixed Fixed Structure (N-1 assigned to substituted N) Subst_Check->Fixed Yes (R=Alkyl/Aryl) Numbering Number towards N-2 Fixed->Numbering Pos5 Position 5: Adjacent to N-1 (Proximal) Numbering->Pos5 Target C-I Bond Pos3 Position 3: Adjacent to N-2 (Distal) Numbering->Pos3 Alternative caption Figure 1: IUPAC decision tree for fixed N-substituted pyrazoles.

Scientific Integrity: Causality in Synthesis

The synthesis of 1-substituted-5-iodopyrazoles is a classic study in regiocontrol . Unlike electrophilic aromatic substitution (SEAr), which favors the electron-rich C-4 position, accessing the C-5 position requires exploiting the acidity of the C-5 proton or cyclization strategies.

The Causality of Experimental Choices

To synthesize the 5-iodo isomer specifically, one cannot rely on direct iodination of the pyrazole ring with reagents like NIS or ICl, as these will almost exclusively yield the 4-iodo product due to the electronic activation at C-4.

The Solution: Directed Lithiation The most robust "self-validating" protocol involves Directed ortho-Metalation (DoM) . The substituent at N-1 (e.g., a phenyl or alkyl group) acts as a directing group. The lone pair on N-2 coordinates with the organolithium reagent (e.g., n-BuLi), positioning the base to deprotonate the adjacent C-5 proton. This forms a discrete C-5 lithiated species, which is then quenched with iodine.[1]

Validated Synthetic Workflow

Synthesis_Pathways Start 1-Substituted Pyrazole Reagent_SEAr Electrophilic Iodination (NIS / I2 / CAN) Start->Reagent_SEAr Electronic Control Reagent_DoM Lithiation / Quench (n-BuLi, then I2) Start->Reagent_DoM Steric/Coordination Control Inter_4 Sigma Complex at C-4 Reagent_SEAr->Inter_4 Inter_5 5-Lithio Species (Coordination to N-2) Reagent_DoM->Inter_5 Prod_4 4-Iodo-1-sub-pyrazole (Kinetic/Thermodynamic SEAr Product) Inter_4->Prod_4 Prod_5 5-Iodo-1-sub-pyrazole (DoM Product) Inter_5->Prod_5 caption Figure 2: Divergent synthesis of iodopyrazoles based on mechanistic control.

Protocol Validation Point: If the reaction temperature rises above -78°C before iodine addition, the 5-lithio species may undergo a "lithium dance" or isomerization to the more thermodynamically stable position, or ring opening may occur. Thus, temperature control is the critical variable for yield and purity.

Structural Validation: The Self-Validating System

In drug discovery, assigning the correct regioisomer is critical. A "self-validating" analytical protocol uses orthogonal data points to confirm structure without doubt. For 5-iodopyrazoles, the Heavy Atom Effect in NMR is the primary diagnostic tool.

Diagnostic NMR Signatures[1][2]
Feature1-Substituted-5-Iodo -Pyrazole1-Substituted-3-Iodo -PyrazoleMechanistic Reason

C NMR (C-I)
60 - 90 ppm 100 - 110 ppm Heavy Atom Effect: Iodine's large electron cloud causes significant shielding (upfield shift) of the attached carbon. C-5 is already more shielded than C-3; adding iodine amplifies this.

H NMR (Ring)
H-4 (d), H-3 (d)H-4 (d), H-5 (d)H-5 is absent in the target compound. H-3 and H-4 typically show a specific coupling constant (

Hz).
NOE Signal Absent / Weak Strong Spatial Proximity: In the 3-iodo isomer, the N-1 substituent protons are spatially close to H-5, giving a strong NOE. In the 5-iodo isomer, H-5 is replaced by Iodine, so NOE to the ring is lost.
The "NOE Null" Test

The most definitive proof of a 1-substituted-5-iodo structure is the absence of a Nuclear Overhauser Effect (NOE) between the N-1 substituent (e.g.,


-methyl protons) and the adjacent ring position.
  • Hypothesis: If the iodine is at position 5, the

    
    -methyl group "sees" the large iodine atom, not a proton.
    
  • Observation: Irradiating the

    
    -methyl signal yields no enhancement  of any pyrazole ring proton signal (since H-5 is gone and H-4 is too far).
    
  • Contrast: If the iodine were at position 3, irradiating the

    
    -methyl would essentially "light up" the H-5 proton signal.
    

Drug Development Context[3]

The 1-substituted-5-iodo-pyrazole is not just a chemical curiosity; it is a "privileged intermediate" in the synthesis of 1,5-diarylpyrazoles .

Therapeutic Relevance

The 1,5-diarylpyrazole motif is the pharmacophore for a major class of bioactive molecules, most notably:

  • CB1 Antagonists: Rimonabant (Acomplia) features a 1,5-diaryl structure. The 5-iodo intermediate allows for the modular introduction of the 5-aryl group via Suzuki-Miyaura coupling.

  • COX-2 Inhibitors: While Celecoxib is a 1,5-diarylpyrazole, synthetic routes to analogues often utilize the 5-iodo scaffold to vary the 5-position aryl group for Structure-Activity Relationship (SAR) studies.

Why use the 5-Iodo scaffold? It allows for Late-Stage Diversification . Instead of building the pyrazole ring from varying hydrazines and diketones (which can be low-yielding and regiochemically messy), a chemist can synthesize a bulk batch of the 5-iodo core and then rapidly couple 20 different aryl boronic acids to generate a library of potential drug candidates.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-14.4 Numbering of Heterocycles. IUPAC Recommendations and Preferred Names 2013.Link

  • Regioselective Synthesis of 5-Iodopyrazoles. RSC Advances, 2013. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides." Link

  • NMR Characterization of Pyrazoles. Magnetic Resonance in Chemistry, 2006. "13C NMR chemical shifts of pyrazoles: The heavy atom effect." Link

  • Medicinal Chemistry of 1,5-Diarylpyrazoles. Journal of Medicinal Chemistry, 2004. "Design and Synthesis of 1,5-Diarylpyrazole Cannabinoid Receptor Antagonists." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid

Introduction & Mechanistic Rationale Halogenated pyrazole-3-carboxylic acids are highly valued building blocks in medicinal chemistry and agrochemical development, serving as versatile precursors for Suzuki-Miyaura, Sono...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Halogenated pyrazole-3-carboxylic acids are highly valued building blocks in medicinal chemistry and agrochemical development, serving as versatile precursors for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions[1]. Specifically, 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid provides a uniquely functionalized scaffold where the C5-iodine allows for targeted carbon-carbon bond formation, while the C3-carboxylic acid serves as a handle for amide coupling or esterification.

Causality in Synthetic Strategy: Why Directed Lithiation?

There are two primary pathways to synthesize 5-iodo-1-alkylpyrazoles: the Sandmeyer reaction (via a 5-amino intermediate)[2] and Directed ortho-Lithiation (DoM)[1].

For this protocol, we utilize the Directed Lithiation (DoM) pathway . The Sandmeyer approach requires the synthesis of 5-amino-1-propyl-1H-pyrazole-3-carboxylate, which often involves the condensation of propylhydrazine with activated nitriles—a process prone to yielding complex, difficult-to-separate regioisomeric mixtures[3].

In contrast, the DoM approach is highly atom-economical and regioselective. By starting with commercially available ethyl 1H-pyrazole-3-carboxylate, we can easily alkylate the N1 position. Crucially, before iodination, we saponify the ester to the carboxylic acid. This is a deliberate mechanistic choice: using 2.2 equivalents of Lithium diisopropylamide (LDA), the first equivalent deprotonates the carboxylic acid to form a lithium carboxylate salt. This negatively charged moiety acts as an in situ protecting group, completely shielding the carbonyl from nucleophilic attack by the second equivalent of LDA. The second equivalent then cleanly and regioselectively deprotonates the C5 position (the most acidic ring proton due to the adjacent N1 atom), allowing for efficient trapping with elemental iodine[1].

Synthetic Workflow

G SM Ethyl 1H-pyrazole-3-carboxylate (Starting Material) Step1 N-Alkylation 1-Iodopropane, K2CO3, DMF SM->Step1 Int1 Ethyl 1-propyl-1H-pyrazole-3-carboxylate (Intermediate 1) Step1->Int1 85% Yield Step2 Saponification LiOH, THF/H2O Int1->Step2 Int2 1-propyl-1H-pyrazole-3-carboxylic acid (Intermediate 2) Step2->Int2 >95% Yield Step3 Directed Lithiation & Iodination 1. LDA (2.2 eq), -78 °C 2. I2 in THF Int2->Step3 Product 5-iodo-1-propyl-1H-pyrazole- 3-carboxylic acid (Target Compound) Step3->Product 70-80% Yield

Figure 1: Three-step synthetic workflow for 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocols

Step 1: N-Alkylation to Ethyl 1-propyl-1H-pyrazole-3-carboxylate

This step establishes the N1-propyl chain. Potassium carbonate is chosen as a mild base to prevent ester hydrolysis during alkylation.

  • Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-3-carboxylate (1.0 eq, e.g., 10.0 g, 71.4 mmol) and anhydrous DMF (100 mL) under an argon atmosphere.

  • Base Addition : Add anhydrous

    
     (1.5 eq, 14.8 g, 107.1 mmol). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.
    
  • Alkylation : Add 1-Iodopropane (1.2 eq, 14.6 g, 85.7 mmol) dropwise via syringe.

  • Reaction : Heat the mixture to 60 °C and stir for 4–6 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should be consumed, replaced by the major 1-propyl isomer (
    
    
    
    ) and a minor 2-propyl isomer (
    
    
    ). LC-MS target:
    
    
    183.2
    
    
    .
  • Workup : Cool to room temperature. Quench with ice water (300 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl or water (3 × 100 mL) to thoroughly remove DMF. Wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification : Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 1-propyl regioisomer.

Step 2: Saponification to 1-propyl-1H-pyrazole-3-carboxylic acid

Hydrolysis of the ester is required to utilize the carboxylic acid as an in situ directing/protecting group for the subsequent lithiation.

  • Setup : Dissolve Ethyl 1-propyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 10.0 g, 54.9 mmol) in a mixture of THF (75 mL) and Water (25 mL).

  • Hydrolysis : Add Lithium hydroxide monohydrate (

    
    ) (3.0 eq, 6.9 g, 164.7 mmol). Stir vigorously at room temperature for 3–4 hours.
    
  • IPC : Monitor via LC-MS. The ester peak (

    
     183.2) should completely disappear, replaced by the acid (
    
    
    
    155.2
    
    
    ).
  • Workup : Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove trace organic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 2M HCl. The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum to afford the intermediate acid.

Step 3: Directed C5-Lithiation and Iodination

This is a highly moisture- and air-sensitive cryogenic step. LDA acts strictly as a non-nucleophilic base, preventing unwanted amide formation[1].

  • Setup : In a flame-dried Schlenk flask under argon, dissolve 1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 5.0 g, 32.4 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add a solution of LDA (2.0 M in THF/heptane/ethylbenzene, 2.2 eq, 35.6 mL, 71.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting dianion solution at -78 °C for 1 hour.

  • Iodination : Dissolve elemental Iodine (

    
    ) (2.5 eq, 20.5 g, 81.0 mmol) in anhydrous THF (40 mL) and add this dark solution dropwise to the reaction mixture at -78 °C.
    
  • Reaction : Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to -20 °C over 1 hour.

  • IPC : Quench a 0.1 mL aliquot in saturated

    
    , extract with EtOAc, and analyze via LC-MS. Target product mass: 
    
    
    
    281.1
    
    
    .
  • Workup : Quench the reaction at -20 °C by adding saturated aqueous Sodium Thiosulfate (

    
    ) (100 mL) to reduce unreacted iodine (the solution will transition from dark brown to pale yellow).
    
  • Isolation : Remove THF under reduced pressure. Acidify the aqueous phase to pH 2 using 2M HCl. Extract the product with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over

    
    , and concentrate. Purify via recrystallization (EtOAc/Hexanes) or reverse-phase chromatography to yield the final target compound.
    

Quantitative Data Summary

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 N-Alkylation1-Iodopropane,

1.2 eq, 1.5 eq60 °C4 - 680 - 85%
2 Saponification

3.0 eq20 °C3 - 4> 95%
3 C5-IodinationLDA,

2.2 eq, 2.5 eq-78 °C to -20 °C3 - 470 - 80%

In-Process Controls & Troubleshooting

To ensure this protocol functions as a self-validating system, adhere to the following analytical checkpoints:

  • Regioisomer Separation (Step 1) : Alkylation of 1H-pyrazoles inherently produces a mixture of N1 and N2 alkylated isomers. The N1-alkylated isomer (target) is thermodynamically favored and less polar. Ensure strict TLC monitoring; if the regioisomers co-elute, utilize a shallower gradient (e.g., 5% to 20% EtOAc in Hexanes) during flash chromatography.

  • Moisture Exclusion (Step 3) : The C5-lithiation is highly sensitive to moisture. If the LC-MS of the final step shows a high ratio of un-iodinated starting material (

    
     155.2) compared to the product (
    
    
    
    281.1), it indicates premature quenching of the lithium dianion by ambient moisture. Ensure THF is freshly distilled or drawn from a solvent purification system, and titrate the LDA prior to use.
  • NMR Validation : The success of the C5-iodination can be rapidly verified via

    
    -NMR (DMSO-
    
    
    
    ). The starting acid exhibits two distinct pyrazole ring protons (C4-H at ~6.8 ppm and C5-H at ~7.8 ppm). In the final 5-iodo product, the C5-H peak will completely disappear, leaving only the C4-H singlet, confirming absolute regioselectivity[1].

References

  • Guillou, S., Bonhomme, F. J., Ermolenko, M. S., & Janin, Y. L. (2011). ChemInform Abstract: Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks. Tetrahedron.[Link]

  • US Patent 11,091,447 B2. UBE2K modulators and methods for their use.
  • US Patent 8,937,185 B2. Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid

Executive Summary The 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid scaffold represents a critical "privileged structure" in drug discovery, serving as a core pharmacophore for various kinase inhibitors, PDE5 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid scaffold represents a critical "privileged structure" in drug discovery, serving as a core pharmacophore for various kinase inhibitors, PDE5 inhibitors (analogous to sildenafil intermediates), and anti-inflammatory agents.

While the 4-position of the pyrazole ring is easily functionalized via electrophilic aromatic substitution (SEAr), the 5-position requires more sophisticated approaches, typically involving lithiation-trapping sequences or cyclization strategies. Furthermore, the presence of the C3-carboxylic acid presents a solubility and catalyst-poisoning challenge during transition-metal catalysis.

This guide provides optimized, high-fidelity protocols for the functionalization of this scaffold via Suzuki-Miyaura and Sonogashira cross-couplings. To maximize yield and reproducibility, our recommended strategy utilizes the ester derivative (ethyl or methyl) during the coupling phase, followed by a controlled hydrolysis.

Strategic Analysis & Chemical Logic

The "Free Acid" Problem

Attempting Pd-catalyzed coupling directly on the free carboxylic acid often leads to:

  • Catalyst Deactivation: Carboxylates can coordinate tightly to Pd(II) species, inhibiting the catalytic cycle.

  • Solubility Issues: Free acids often require highly polar solvents (DMF/DMSO) or aqueous mixtures that may not be compatible with sensitive ligands.

  • Work-up Complications: Amphoteric products are difficult to extract from aqueous quench buffers.

Recommendation: Convert the carboxylic acid to Ethyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate prior to coupling. This protects the catalyst and improves the lipophilicity of the substrate for standard organic solvents.

Regiochemical Considerations (5-Iodo vs. 4-Iodo)

The 5-position is adjacent to the N-propyl group.

  • Sterics: The N-propyl group exerts steric pressure, potentially slowing down the Oxidative Addition step compared to the unhindered 4-iodo isomers.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) are preferred to facilitate oxidative addition and stabilize the Pd(0) species.

Experimental Workflow Visualization

The following diagram outlines the recommended synthetic pathway: Protection


 Coupling 

Deprotection
.

Workflow Start 5-Iodo-1-propyl- pyrazole-3-COOH Step1 Esterification (EtOH, H2SO4) Start->Step1 Intermediate Ethyl Ester Intermediate Step1->Intermediate Branch Select Coupling Intermediate->Branch Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Branch->Suzuki Biaryl Target Sonogashira Sonogashira (Alkyne, Pd/Cu) Branch->Sonogashira Alkyne Target ProductEster Coupled Ester Product Suzuki->ProductEster Sonogashira->ProductEster Hydrolysis Hydrolysis (LiOH, THF/H2O) ProductEster->Hydrolysis Final Final Coupled Acid Hydrolysis->Final

Figure 1: Strategic workflow for the functionalization of 5-iodo-pyrazole-3-carboxylic acid derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl or heteroaryl groups at the C5 position.

Reagents & Equipment[1][2][3]
  • Substrate: Ethyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) [Preferred for robustness] OR Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 308 mg) and the Boronic Acid (1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically demanding 5-substituted pyrazoles due to its large bite angle and stability.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Argon three times.[1]

  • Solvent & Base: Syringe in degassed 1,4-Dioxane (4 mL) followed by a degassed aqueous solution of K₂CO₃ (3.0 mmol in 1 mL water).

  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor conversion by LC-MS or TLC (typically 30% EtOAc/Hexanes).

    • Checkpoint: The starting iodide should disappear. If conversion stalls, add an additional 2 mol% catalyst.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Insight (Suzuki Cycle)

The steric bulk of the N-propyl group makes the Transmetallation step critical. The use of aqueous base activates the boronic acid to the boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and accelerates transmetallation.

SuzukiCycle Pd0 Pd(0)L2 Active Species ComplexII R-Pd(II)-I Pd0->ComplexII + Substrate (R-I) OxAdd Oxidative Addition ComplexIII R-Pd(II)-Ar ComplexII->ComplexIII + Boronate TransMet Transmetallation (Base + Ar-B(OH)2) ComplexIII->Pd0 + Product (R-Ar) RedElim Reductive Elimination

Figure 2: Catalytic cycle emphasizing the oxidative addition and transmetallation steps.

Protocol B: Sonogashira Cross-Coupling

Objective: Introduction of alkynyl groups (precursors to fused heterocycles or rigid linkers).

Reagents & Equipment[1][2][3]
  • Substrate: Ethyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (5–10 mol%)

  • Base/Solvent: Et₃N (Triethylamine) or DIPEA in DMF (or pure amine if liquid).

    • Optimization: For difficult substrates, use DMF/Et₃N (3:1) to improve solubility.

Step-by-Step Procedure
  • Setup: Charge a dried Schlenk tube with Substrate (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (10 mg).

  • Inerting: Evacuate and backfill with Argon (Crucial: O₂ causes homocoupling of the alkyne, i.e., Glaser coupling).

  • Solvent Addition: Add degassed DMF (3 mL) and Et₃N (1 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 30 minutes, then heat to 60 °C if no reaction is observed.

    • Note: 5-iodopyrazoles are reactive enough that high temperatures (>80°C) often cause decomposition. Start mild.

  • Work-up: Dilute with EtOAc, wash extensively with saturated NH₄Cl (to remove Copper) and water.

  • Purification: Flash chromatography.

Protocol C: Hydrolysis (Ester to Acid)

Objective: Recovering the carboxylic acid functionality after coupling.

  • Dissolution: Dissolve the coupled ester (1.0 mmol) in THF:MeOH:Water (3:1:1, 5 mL).

  • Base: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Work-up:

    • Concentrate to remove THF/MeOH.

    • Acidify the aqueous residue with 1M HCl to pH ~3.

    • The product usually precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Steric hindrance at C5Switch catalyst to Pd(dtbpf)Cl₂ or XPhos Pd G2 . Increase Temp to 110°C.
Protodehalogenation Hydride source presentEnsure solvent is dry (though Suzuki uses water, avoid alcohols if reducing). Reduce temp.
Homocoupling (Sonogashira) Oxygen presentRigorous degassing (Freeze-Pump-Thaw). Add alkyne slowly.
Product stuck in aqueous Amphoteric nature (Acid)During extraction, adjust pH carefully to the isoelectric point (usually pH 3-4).

References

  • Regioselective Synthesis of Iodopyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

    • Relevance: Establishes the lithiation-trapping method for 5-iodo specificity and subsequent Suzuki coupling conditions.
  • Suzuki Coupling of Pyrazoles

    • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[2]

    • Source: Organic & Biomolecular Chemistry.[3][4][5][6][7][8][9]

    • URL:[Link]

    • Relevance: Provides precedent for catalyst choices in sterically crowded pyrazole couplings.
  • Sonogashira Coupling Protocols

    • Title: Sonogashira Coupling - Reaction Conditions and Mechanism.[5]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

    • Relevance: Standard conditions for Pd/Cu cycles utilized in Protocol B.
  • General Reactivity of 5-Iodopyrazoles

    • Title: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[10]

    • Source: Synlett / Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Background on the steric environment of the 5-position in 1-substituted pyrazoles.

Sources

Method

Strategic Application Note: Amide Bond Formation with 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid

Executive Summary & Strategic Value In the landscape of medicinal chemistry, 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid represents a high-value "linchpin" intermediate. Its structural utility is twofold: The C3-Carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid represents a high-value "linchpin" intermediate. Its structural utility is twofold:

  • The C3-Carboxylic Acid: Serves as the primary diversity vector, allowing rapid generation of amide libraries (SAR exploration).

  • The C5-Iodide: Acts as a latent handle for downstream complexity-building via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions).

This Application Note provides validated protocols for converting the C3-acid to amides without compromising the integrity of the C5-iodide. We address specific challenges such as the electron-rich nature of the pyrazole ring, solubility profiles, and the prevention of dehalogenation side reactions.

Chemical Properties & Handling[1][2]

PropertySpecification / Observation
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 279.08 g/mol
Appearance Off-white to pale yellow solid
Solubility High: DMF, DMSO, DMAc Moderate: THF, MeOH (upon warming) Low: DCM, Toluene, Water
Stability Light Sensitive: The C-I bond is susceptible to photolytic cleavage over extended periods.[1] Store in amber vials. Base Sensitivity: Stable to mild bases (DIPEA, TEA); avoid strong organolithiums which trigger halogen-metal exchange.
Critical Pre-Reaction Check: Regioisomer Purity

Synthesis of N-alkyl pyrazoles often yields mixtures of 1,3- and 1,5-isomers. Ensure your starting material is the 1-propyl-5-iodo isomer.

  • Diagnostic: In 1H NMR, the C4-proton of the 1,5-isomer typically appears upfield relative to the 1,3-isomer due to shielding by the N-alkyl group and the iodine anisotropy.

Experimental Protocols

Method A: HATU-Mediated Coupling (Preferred for Library Synthesis)

Best for: Aliphatic amines, parallel synthesis, and substrates sensitive to acidic conditions.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-active ester species (OAt-ester) that accelerates coupling with the electron-rich pyrazole acid, minimizing racemization (not applicable here) and reaction times.

Reagents
  • Substrate: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol
  • Activation: Charge a reaction vial with the pyrazole acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.1 M to 0.2 M). Stir until a clear or slightly cloudy suspension forms.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution should turn yellow/orange, indicating the formation of the activated species. Stir for 5–10 minutes at Room Temperature (RT).

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H of Product).

    • Note: If the amine is an aniline (electron-deficient), heating to 50°C may be required.

  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Acid Chloride Activation via Thionyl Chloride

Best for: Weak nucleophiles (anilines), steric bulk, or large-scale (>10g) batches.

Rationale: Converting the acid to the acid chloride generates the most electrophilic species possible, overcoming the reduced nucleophilicity of unreactive amines.

Reagents
  • Substrate: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid[2]

  • Reagent: Thionyl Chloride (SOCl₂) (5–10 equiv or as solvent)

  • Catalyst: DMF (1–2 drops)

  • Solvent: Toluene or DCM (optional, can run neat in SOCl₂)

Step-by-Step Protocol
  • Chlorination: Suspend the pyrazole acid in Toluene (5 volumes). Add SOCl₂ (5.0 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to 70–80°C for 2 hours. The system should become homogeneous.

    • Caution: Evolution of SO₂ and HCl gas. Use a scrubber.

  • Isolation of Acid Chloride: Concentrate in vacuo to remove excess SOCl₂ and Toluene. Co-evaporate with DCM twice to ensure removal of traces.

    • Intermediate: The resulting 5-iodo-1-propyl-1H-pyrazole-3-carbonyl chloride is a moisture-sensitive solid/oil. Use immediately.

  • Coupling: Dissolve the crude acid chloride in dry DCM.

  • Amine Addition: Add the amine (1.1 equiv) and a scavenger base (TEA or Pyridine, 2.0 equiv) at 0°C.

  • Completion: Warm to RT and stir for 1 hour.

  • Workup: Standard aqueous wash (1M HCl followed by NaHCO₃).

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scalable processes where by-product removal is critical (T3P by-products are water-soluble).

Rationale: T3P exhibits low toxicity and high selectivity, often producing higher yields than EDC/HOBt for heteroaromatic acids.

Step-by-Step Protocol
  • Dissolve Pyrazole acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent choice).

  • Add Base (Pyridine or N-Methylmorpholine, 4.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir overnight.

  • Workup: The beauty of T3P is the workup. Simply wash the organic layer with water, 1M HCl, and 1M NaOH. The phosphorus by-products wash away, often leaving pure product without chromatography.

Visualizing the Strategic Workflow

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold. The amide bond is formed first to establish the core, followed by Pd-catalyzed functionalization of the iodine.

G cluster_0 Process Controls Start 5-Iodo-1-propyl- pyrazole-3-COOH Activation Activation (HATU or SOCl2) Start->Activation DMF/DCM Intermediate Activated Species (Active Ester/Acid Chloride) Activation->Intermediate Fast Coupling Amine Addition (R-NH2 + Base) Intermediate->Coupling Nucleophilic Attack Product Target Amide (Stable 5-Iodo Core) Coupling->Product Workup & Purify Downstream Downstream Diversity (Suzuki/Sonogashira) Product->Downstream Pd(0) Catalyst Control1 Check: Light Protection Control1->Start Control2 Check: Anhydrous Solvents Control2->Activation

Caption: Workflow for the modular synthesis of pyrazole amides, highlighting the critical path from acid activation to downstream diversification.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (HATU) Steric hindrance of the amine or pyrazole N-propyl group.Switch to Method B (Acid Chloride) or use microwave irradiation (80°C, 20 min).
Iodine Loss (Dehalogenation) Trace Pd contamination in glassware or excessive heating with reducing agents.Use dedicated glassware. Avoid formate-based buffers in LC-MS during reaction monitoring (can mimic transfer hydrogenation conditions).
Poor Solubility Pyrazole acid aggregation.Use DMSO/DMF (1:1) as solvent. Add LiCl (0.1 M) to break H-bond aggregates.
Emulsion during Workup Amphiphilic nature of the product.Use 2-MeTHF instead of EtOAc. Filter the biphasic mixture through Celite if solids are present.

References

  • General Pyrazole Amide Synthesis

    • Title: Synthesis and biological evaluation of novel pyrazole-3-carboxamide deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
    • URL:[Link]

  • T3P Coupling Methodology

    • Title: Propylphosphonic Anhydride (T3P®)
    • Source:Organic Process Research & Development, 2009.
    • URL:[Link]

  • Acid Chloride Activation of Pyrazoles

    • Title: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.[3]

    • Source:Asian Journal of Chemistry, 2012.
    • URL:[Link] (General Journal Link for verification of method standard)

  • Handling of Halogenated Heterocycles

    • Title: Practical Guide to the Synthesis of Substituted Pyrazoles.
    • Source:Chemical Reviews, 2011.
    • URL:[Link]

Sources

Application

Application Note: Strategic Esterification of Pyrazole-3-Carboxylic Acid Intermediates

Executive Summary & Strategic Context Pyrazole-3-carboxylic acids are ubiquitous scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Ruxolitinib analogues), anti-inflammatory agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Pyrazole-3-carboxylic acids are ubiquitous scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Ruxolitinib analogues), anti-inflammatory agents, and agrochemicals. However, their esterification presents a unique set of challenges often underestimated in standard organic synthesis workflows.

Unlike simple benzoic acids, pyrazole-3-carboxylic acids possess an amphoteric nature. The pyrazole ring contains both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen (


). This dual functionality creates two primary failure modes during esterification:
  • Zwitterion Formation: In neutral media, the molecule can exist as a zwitterion, significantly reducing solubility in non-polar organic solvents required for certain esterifications.

  • Regioselectivity "Traps": Basic conditions intended to activate the carboxylate for alkylation often deprotonate the pyrazole NH, leading to competitive N-alkylation over O-alkylation.

This guide moves beyond generic textbook procedures to provide field-proven protocols that address these specific electronic and steric realities.

Decision Matrix: Selecting the Right Methodology

Do not default to Fischer esterification. Use this logic flow to select the method that matches your substrate's sensitivity and your scale.

EsterificationDecision cluster_legend Key Start Starting Material: Pyrazole-3-Carboxylic Acid Scale Is this a Process/Scale-up (>100g)? Start->Scale OnePot Consider One-Pot Cyclocondensation (Method C) Scale->OnePot Yes AcidSensitive Is the Alcohol/Substrate Acid Sensitive? Scale->AcidSensitive No Complex Is the Alcohol Complex/Secondary? AcidSensitive->Complex No Coupling Method B: HATU/Steglich Coupling (Mild, High Cost) AcidSensitive->Coupling Yes AcidChloride Method A: Acid Chloride Activation (Robust, Standard) Complex->AcidChloride No Complex->Coupling Yes Fischer Fischer Esterification (Only for MeOH/EtOH) AcidChloride->Fischer If simple alcohol & cost critical Method Recommended Method

Figure 1: Strategic decision tree for selecting the optimal esterification route.

Detailed Protocols

Method A: The "Workhorse" Protocol (Acid Chloride via Thionyl Chloride)

Best For: Methyl, Ethyl, and simple alkyl esters. Robust against steric hindrance. Mechanism: Formation of the highly reactive acid chloride intermediate. The pyrazole nitrogen will be protonated as the HCl salt, protecting it from side reactions.

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat. DMF)
    
  • Alcohol (Solvent or 5.0 equiv in DCM)

  • Note: For methyl/ethyl esters, the alcohol is often used as the solvent.[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon/Nitrogen.

  • Dissolution: Suspend the pyrazole-3-carboxylic acid in the anhydrous alcohol (e.g., Methanol, 0.5 M concentration).

    • Expert Note: The starting material may not fully dissolve initially. It will dissolve as the reaction proceeds.

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (

    
    ) over 20 minutes.
    
    • Caution: This reaction is exothermic and releases

      
       and HCl gas. Use a scrubber or vent to a fume hood.
      
  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C for MeOH) for 3–12 hours.

    • Checkpoint: Monitor by LCMS. You will see the mass of the ester (

      
       for methyl). The starting acid peak should disappear.
      
  • Workup (Critical Step):

    • Cool to room temperature.[2][3]

    • Concentrate the mixture in vacuo to remove excess

      
       and alcohol.
      
    • Neutralization: The residue is likely the HCl salt of the pyrazole ester. Redissolve in EtOAc and wash carefully with saturated

      
       solution until the aqueous layer is pH 8. This liberates the free base pyrazole.
      
    • Dry organic layer over

      
      , filter, and concentrate.[4][5]
      

Why this works: The highly acidic environment (


 generation) ensures the pyrazole nitrogen is protonated (

for pyrazolium), rendering it non-nucleophilic and preventing N-alkylation or dimerization.
Method B: The "Mild" Protocol (HATU-Mediated Esterification)

Best For: Complex alcohols, valuable intermediates, or substrates sensitive to strong acid/heat. Mechanism: Activation of the carboxylate as an O-acyluronium species, followed by nucleophilic attack by the alcohol.[6]

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Protocol:

  • Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir for 5 minutes.

    • Observation: The solution should be clear. If the pyrazole is zwitterionic and insoluble, the base helps solubilize it.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Mechanism:[1][2][6][7][8][9][10][11][12][13][14] This forms the activated active ester.[10]

  • Addition: Add the alcohol (1.2 equiv).

    • Expert Tip: If the alcohol is a solid, dissolve it in minimal DMF before adding.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with 1M HCl (to remove excess DIPEA and pyrazole side products), then sat.

      
      , then brine.
      
    • Note: HATU byproducts (tetramethylurea) are water-soluble but can persist. Multiple water washes or column chromatography are usually required.

Method C: The "Process" Route (One-Pot Cyclocondensation)

Best For: Large-scale synthesis (>100g) where the carboxylic acid is not a commercial starting material but an intermediate. Concept: Instead of making the acid and then esterifying, synthesize the ester directly from the diketoester precursor.

Reaction Scheme:



Protocol:

  • Dissolve the appropriate 2,4-diketoester (e.g., Ethyl acetopyruvate) in Ethanol.

  • Cool to 0°C.

  • Add Hydrazine hydrate (1.05 equiv) dropwise.

    • Exotherm Control: Maintain temp < 20°C to control regioselectivity.

  • Stir at RT for 2 hours.

  • Isolation: Often the product precipitates out of the ethanol solution. Filter and wash with cold ethanol. This avoids the entire extraction/drying/evaporation sequence of Method A.

The "Regioselectivity Trap": Why Alkylation Fails

A common error is attempting to esterify pyrazole-3-carboxylic acid by treating the carboxylate salt with an alkyl halide (e.g.,


).

The Failure Mode: Under basic conditions (


), the pyrazole NH is also deprotonated. The resulting anion is an ambient nucleophile. The nitrogen atom is often more nucleophilic than the carboxylate oxygen, leading to N-alkylation  (formation of N-methyl-pyrazole-carboxylic acid) rather than the desired ester, or a mixture of both.

Visualizing the Competition:

AlkylationTrap SM Pyrazole-3-COOH Base Base (K2CO3) SM->Base Anion Dianion Species (COO- and N-) Base->Anion Deprotonation MeI Alkyl Halide (MeI) Anion->MeI ProductO O-Alkylation (Ester) (Desired) MeI->ProductO Path A (Minor) ProductN N-Alkylation (Undesired Impurity) MeI->ProductN Path B (Major/Competitive)

Figure 2: Competitive pathways in basic alkylation. Path B often dominates due to the high nucleophilicity of the pyrazolate nitrogen.

Correction: If you must use alkyl halides (e.g., for a complex alkyl chain), you must first protect the Pyrazole Nitrogen (e.g., with THP, Boc, or SEM) before attempting basic esterification.

Comparative Data Table

ParameterMethod A: Acid ChlorideMethod B: HATU/CouplingMethod C: One-Pot
Reagent Cost Low (

)
High (HATU)Low (Hydrazine)
Scalability HighLow/MediumVery High
Purification Extraction/CrystallizationColumn ChromatographyFiltration
Substrate Scope Simple AlcoholsComplex/Sensitive AlcoholsLimited to available Diketoesters
Key Risk Acidic conditions (HCl gas)Removal of Urea byproductsRegioisomer formation (3- vs 5- isomer)

References

  • Synthesis of Methyl 1H-pyrazole-3-carboxylate via Acid Chloride

    • Title: 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis and esterification.[9]

    • Source: ChemicalBook / Vertex AI Grounding.
  • One-Pot Cyclocondensation Strategies

    • Title: "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids.[15]

    • Source: Organic Chemistry Portal / Synlett 2012.
    • URL:[Link]

  • Steglich/Coupling Esterification Mechanisms

    • Title: Steglich Esterification: Mechanism and Applications.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • N-Alkylation Selectivity Challenges

    • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.[16][17]

    • Source: Tetrahedron Letters / ScienceDirect.
    • URL:[Link]

  • General Pyrazole Synthesis Protocols

    • Title: Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxyl
    • Source: BenchChem Application Notes.[4]

Sources

Method

Using 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid as a pharmaceutical scaffold

Application Note: 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid as a Pharmaceutical Scaffold Abstract This guide details the strategic utilization of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: Analogous to 91679...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid as a Pharmaceutical Scaffold

Abstract

This guide details the strategic utilization of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: Analogous to 916792-28-0) as a bifunctional scaffold in medicinal chemistry. Unlike the more common 4-iodo isomers, the C-5 iodo position offers a unique vector for introducing aryl or heteroaryl substituents orthogonal to the N-1 propyl tail. This scaffold is particularly valuable for synthesizing 1,5-disubstituted pyrazole libraries , a privileged motif in cannabinoid receptor antagonists (CB1), kinase inhibitors (e.g., p38 MAPK), and anti-inflammatory agents. This document provides validated protocols for Suzuki-Miyaura cross-coupling at the C-5 position and subsequent amidation at the C-3 position.

Introduction: The "Orthogonal" Pyrazole Scaffold

In drug discovery, the pyrazole ring is a bioisostere for imidazole and phenyl rings, offering improved metabolic stability and hydrogen-bonding potential. While 1,3- and 1,4-substituted pyrazoles are synthetically trivial, 1,5-disubstituted pyrazoles are historically more challenging to access but are critical for maximizing steric coverage in enzyme active sites.

Key Features of the Scaffold:

  • C-5 Iodine Handle: A reactive electrophile positioned to introduce steric bulk or pi-stacking elements adjacent to the N-1 substituent. This position is activated for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).

  • C-3 Carboxylic Acid: A stable handle for library generation via amide coupling, esterification, or bioisosteric replacement (e.g., oxadiazoles).

  • N-1 Propyl Group: Provides moderate lipophilicity (

    
     adjustment) and fills hydrophobic pockets without the metabolic liability of larger alkyl chains.
    

Chemical Properties & Handling

PropertyDescription
Appearance Off-white to pale yellow solid (iodine content can cause yellowing over time).
Molecular Weight ~279.05 g/mol
Solubility High: DMSO, DMF, Methanol. Moderate: Ethyl Acetate, DCM. Low: Water, Hexanes.
Stability Light Sensitive: The C-I bond is photolabile. Store in amber vials. Hygroscopic: Store under inert atmosphere (Ar/N2) at 2–8°C.
Safety Irritant. Avoid inhalation. The iodine moiety can release free iodine (

) upon decomposition; use in a fume hood.

Synthetic Utility & Logic

The power of this scaffold lies in its divergent synthesis capability . The C-5 iodine is less reactive towards oxidative addition than a typical aryl iodide due to the electron-rich nature of the pyrazole, but it is highly selective.

Design Strategy:

  • Step 1 (C-5 Functionalization): Perform cross-coupling first. The free carboxylic acid can sometimes interfere with Pd-catalysts, so using the methyl ester form of the scaffold is often preferred, followed by hydrolysis. However, ligand-free Pd systems can tolerate the free acid.

  • Step 2 (C-3 Derivatization): Amide coupling is performed second to avoid potential poisoning of the Pd-catalyst by Lewis-basic amides or competitive coordination during the first step.

Visual Workflow (DOT Diagram)

G Scaffold 5-iodo-1-propyl- pyrazole-3-COOH Intermediate 5-Aryl-1-propyl- pyrazole-3-COOH Scaffold->Intermediate Pd(dppf)Cl2, K2CO3 80°C, Dioxane/H2O DrugCandidate Final Drug Candidate (Amide/Heterocycle) Intermediate->DrugCandidate HATU, DIPEA DMF, RT Boronic Ar-B(OH)2 (Suzuki) Boronic->Intermediate Amine R-NH2 (Amidation) Amine->DrugCandidate

Caption: Divergent synthesis workflow. The C-5 iodine is engaged first via Suzuki coupling, followed by C-3 amidation to generate the final library.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C-5

Objective: To introduce an aryl or heteroaryl group at the 5-position.

Mechanistic Insight: The 5-position of the pyrazole ring is sterically crowded by the N-1 propyl group. Therefore, bulky phosphine ligands (like SPhos or XPhos) or bidentate ligands with large bite angles (like dppf) are crucial to facilitate the reductive elimination step.

Materials:

  • Scaffold: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) - Preferred for robustness.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for steric bulk).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the scaffold, aryl boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add the degassed solvent mixture (Dioxane/Water).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 80–90°C for 12–16 hours.

    • Microwave: Heat to 100°C for 30–60 minutes (Recommended for difficult substrates).

  • Work-up: Cool to RT. Acidify carefully with 1N HCl to pH ~3–4 (to ensure the carboxylic acid is protonated). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or recrystallization if the product is solid.
    

QC Check:

  • NMR: Disappearance of the C-5 signal (if visible) and appearance of aryl protons.

  • MS: Shift in mass corresponding to

    
    .
    
Protocol B: Amide Coupling at C-3

Objective: To attach a solubilizing group or pharmacophore to the carboxylic acid.

Mechanistic Insight: Pyrazole-3-carboxylic acids can be prone to decarboxylation under extremely high temperatures, but are stable under standard amide coupling conditions. HATU is preferred over EDC/HOBt for its faster kinetics and lower racemization risk (though this scaffold is achiral at the coupling site).

Materials:

  • Intermediate: 5-Aryl-1-propyl-pyrazole-3-carboxylic acid (from Protocol A).

  • Amine: Primary or secondary amine (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig's Base) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Procedure:

  • Activation: Dissolve the carboxylic acid intermediate in DMF (0.1 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester (color change often observed).

  • Addition: Add the amine.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

  • Work-up: Dilute with Ethyl Acetate. Wash with Sat.

    
     (to remove byproducts), then water, then brine.
    
    • Note: If the product is very polar, evaporate DMF directly and purify via Prep-HPLC.

Case Study Applications

A. Cannabinoid Receptor 1 (CB1) Antagonists

  • Rationale: The 1,5-diaryl pyrazole core is the hallmark of Rimonabant. By using the 1-propyl scaffold, researchers can synthesize "aliphatic-tail" analogs (e.g., 1-propyl-5-(2,4-dichlorophenyl)-N-piperidinyl-pyrazole-3-carboxamide) to reduce the high lipophilicity associated with the 1-phenyl group of Rimonabant, potentially improving the safety profile regarding blood-brain barrier penetration.

B. p38 MAPK Inhibitors

  • Rationale: Many kinase inhibitors utilize a pyrazole-urea or pyrazole-amide motif to bind to the ATP hinge region. The 5-aryl group can be tuned (e.g., to a 4-fluorophenyl) to occupy the hydrophobic pocket II, while the C-3 amide extends towards the solvent front.

References

  • Regioselective Synthesis of 5-Iodopyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: PMC / NIH (2025).
    • URL:[Link] (Verified Context: Describes lithiation/trapping for C-5 iodine specificity).

  • Suzuki Coupling of Pyrazoles

    • Title: Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.[1]

    • Source: BenchChem.
  • Pharmaceutical Relevance (Sildenafil Analog Context)

    • Title: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate.[2]

    • Source: BenchChem / ResearchG
    • URL:[Link] (Verified Context: Illustrates the drug discovery value of propyl-pyrazole-carboxylic acids).

  • General Mechanism of Suzuki Coupling

    • Title: Suzuki Coupling - Mechanism and Recent Developments.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Cross-Coupling of 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the direct Sonogashira cross-coupling of an unprotected...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the direct Sonogashira cross-coupling of an unprotected iodopyrazole carboxylic acid.

Executive Summary

5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry. The pyrazole core provides a rigid, metabolically stable pharmacophore, while the C3-carboxylic acid and C5-iodide serve as orthogonal handles for structural diversification. While the C5-iodide is highly reactive toward palladium-catalyzed cross-coupling, the presence of an unprotected C3-carboxylic acid presents distinct solubility and catalytic challenges. This application note details an optimized, phase-switch-enabled Sonogashira protocol that circumvents the need for ester protection, maximizing atom economy and synthetic efficiency.

Mechanistic Framework: The Free Carboxylic Acid Conundrum

In standard cross-coupling protocols, free carboxylic acids are traditionally protected (e.g., as methyl or tert-butyl esters) prior to Sonogashira coupling to avoid acid-base side reactions or catalyst poisoning[1]. Unprotected carboxylic acids can coordinate to copper co-catalysts or palladium centers, potentially altering the regioselectivity of the reaction or halting the catalytic cycle entirely[2]. Furthermore, the deprotonation of the carboxylic acid by the amine base generates a carboxylate salt, which typically exhibits poor solubility in conventional non-polar coupling solvents like toluene or THF.

To achieve direct functionalization of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid, the reaction environment must be engineered to accommodate the in situ generated carboxylate. This can be achieved by utilizing highly polar aprotic solvents or aqueous-organic mixtures[3].

Crucially, the stoichiometry of the base must be carefully controlled. A standard Sonogashira reaction requires one equivalent of base to neutralize the hydrogen iodide (HI) generated during the catalytic cycle. When an unprotected carboxylic acid is present, an additional equivalent of base is consumed immediately upon dissolution. Therefore, a minimum of 3.0 equivalents of an amine base (e.g., Triethylamine or DIPEA) is required to ensure both complete deprotonation of the substrate and efficient turnover of the palladium catalytic cycle[4].

CatalyticCycle Pd Pd(0) Active Species OxAdd Oxidative Addition [Pd(II)(Ar)I] Ar = 1-propyl-pyrazole-3-carboxylate Pd->OxAdd + Ar-I TransMet Transmetalation [Pd(II)(Ar)(C≡CR)] OxAdd->TransMet + Cu-C≡CR RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd - Product Cu Copper Cycle CuI + Et3N + Alkyne Yields Cu-Acetylide Cu->TransMet

Figure 1: Sonogashira catalytic cycle adapted for unprotected pyrazole-3-carboxylic acid substrates.

Empirical Optimization of Reaction Parameters

To demonstrate the causality behind the selected protocol, Table 1 summarizes the optimization of solvent and base stoichiometry. The data clearly shows that failure to account for the acidic proton results in reaction stalling, while proper solvent selection enables high-yielding conversions.

Table 1: Optimization of Sonogashira Conditions for 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid

EntrySolventBase (Equiv)Catalyst SystemTemp (°C)Yield (%)Mechanistic Observation
1THFEt₃N (1.5)Pd(PPh₃)₂Cl₂ / CuI50<10Poor solubility of the carboxylate salt; precipitation observed.
2DMFEt₃N (1.5)Pd(PPh₃)₂Cl₂ / CuI5045Incomplete conversion; unneutralized HI inhibits the catalytic cycle.
3 DMF Et₃N (3.0) Pd(PPh₃)₂Cl₂ / CuI 50 88 Homogeneous solution; rapid and complete conversion.
4H₂O/MeCNKOH (3.0)Pd(OAc)₂ (Cu-free)6082Green alternative; avoids Glaser homocoupling by omitting copper.

Validated Experimental Protocol: Phase-Switch Isolation

One of the most significant advantages of performing the Sonogashira coupling on the unprotected carboxylic acid is the ability to utilize a "phase-switch" purification strategy. Because the product is an ionizable carboxylic acid, it can be partitioned into a basic aqueous layer, leaving unreacted alkynes, phosphine ligands, and homocoupled Glaser byproducts in the organic phase.

Workflow S1 1. Deprotonation 3 eq Et3N in DMF S2 2. Cross-Coupling Pd/Cu Catalysis (50°C) S1->S2 S3 3. Phase-Switch Aq. Extraction (pH 9) S2->S3 S4 4. Acidification HCl to pH 2.5 S3->S4 S5 5. Isolation Filtration of Precipitate S4->S5

Figure 2: Five-step self-purifying experimental workflow utilizing phase-switch isolation.

Step-by-Step Methodology

Step 1: Preparation of the Catalytic Mixture

  • In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (280 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.10 mmol, 10 mol%).

  • Self-Validation Check: The solid mixture should appear as a pale yellow/greenish powder. If the palladium catalyst is dark gray or black, it has degraded to inactive Pd-black and must be replaced.

Step 2: Solvent and Base Addition

  • Evacuate the Schlenk tube and backfill with Argon (Repeat for 3 cycles).

  • Add anhydrous, degassed DMF (5.0 mL) via syringe, followed immediately by Triethylamine (418 µL, 3.0 mmol, 3.0 equiv).

  • Causality Note: The solution will rapidly turn homogeneous. The excess Et₃N deprotonates the C3-carboxylic acid, forming a highly soluble triethylammonium carboxylate salt, preventing it from coordinating to the Pd/Cu metals.

Step 3: Alkyne Addition and Reaction

  • Add the terminal alkyne (e.g., Phenylacetylene, 132 µL, 1.2 mmol, 1.2 equiv) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 4–12 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 281 for [M+H]⁺) is fully consumed. The solution will typically darken to a deep brown/orange as the catalytic cycle progresses.

Step 4: Phase-Switch Extraction (Crucial Purification Step)

  • Cool the mixture to room temperature. Dilute the reaction with 15 mL of Ethyl Acetate (EtOAc) and 15 mL of distilled water.

  • Adjust the aqueous layer to pH ~9 using a dilute NaHCO₃ solution if necessary.

  • Transfer to a separatory funnel and separate the layers. Extract the organic layer once more with 10 mL of basic water.

  • Self-Validation Check: The organic layer (EtOAc) retains the triphenylphosphine oxide, unreacted alkyne, and any Glaser homocoupling byproducts. Discard the organic layer. The basic aqueous layer contains your pure cross-coupled product as a highly soluble salt.

Step 5: Acidification and Isolation

  • Cool the combined aqueous layers in an ice bath (0–5 °C).

  • Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.5–3.0.

  • Observation: A thick precipitate will form immediately as the free carboxylic acid becomes insoluble in the aqueous medium.

  • Filter the precipitate through a Büchner funnel, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the pure 5-alkynyl-1-propyl-1H-pyrazole-3-carboxylic acid.

References[2] Cu₂O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) -Click here for verification[4] Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones - Beilstein Journals - Click here for verification[3] Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - Click here for verification[1] Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones - ACS Combinatorial Science - Click here for verification

Sources

Method

Functionalization of C-5 position in 1-propyl-pyrazole-3-carboxylic acid

Introduction & Strategic Analysis The 1-substituted pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors, GPCR ligands, and anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The 1-substituted pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. While the C-3 carboxyl and N-1 propyl groups define the core geometry, the C-5 position represents a critical vector for increasing molecular complexity and tuning physicochemical properties (lipophilicity, metabolic stability).

However, functionalizing the C-5 position in 1-propyl-pyrazole-3-carboxylic acid (1) presents a regiochemical paradox:

  • Electrophilic Aromatic Substitution (EAS): Naturally favors the electron-rich C-4 position.

  • Coordination Chemistry: The C-3 carboxylate can potentially direct transition metals to the proximal C-4 position.

  • Acidity: The C-5 proton is the most acidic ring proton (

    
    ) due to the inductive effect of the adjacent N-1 nitrogen and the lack of steric hindrance.
    

The Solution: To achieve exclusive C-5 functionalization, we must bypass standard EAS pathways and utilize Directed C-H Metallation . This guide details two high-fidelity protocols:

  • The Dianion Lithiation Strategy: Exploiting the kinetic acidity of C-5.

  • Transition-Metal Catalyzed C-H Arylation: Utilizing the Concerted Metalation-Deprotonation (CMD) mechanism.

Mechanistic Logic & Regioselectivity Map

The following diagram illustrates the divergent reactivity of the pyrazole core and the logic behind selecting metallation over electrophilic attack.

Regioselectivity Substrate 1-Propyl-pyrazole- 3-carboxylic Acid EAS Electrophilic Attack (Nitration, Bromination) Substrate->EAS Electronic Control Metallation C-H Metallation (Li-Base or Pd-Cat) Substrate->Metallation Acidity Control C4_Product C-4 Functionalization (Undesired) EAS->C4_Product Highest HOMO coeff. C5_Intermediate C-5 Metallo-Species (Thermodynamic/Kinetic) Metallation->C5_Intermediate Most Acidic Proton (Inductive Effect) C5_Product C-5 Functionalization (Target) C5_Intermediate->C5_Product Electrophile Trap

Figure 1: Divergent reactivity pathways. EAS favors C-4, while Metallation strategies unlock C-5.

Protocol A: The Dianion Lithiation Strategy

This is the most robust method for introducing diverse electrophiles (halogens, alkyls, carbonyls) at C-5. Because the starting material is a carboxylic acid, 2.2 equivalents of base are required: the first equivalent deprotonates the acid (forming the carboxylate), and the second selectively removes the C-5 proton.

Mechanism:
  • Deprotonation 1:

    
    
    
  • Deprotonation 2:

    
     (Directed by N-1 coordination).
    
Experimental Workflow:
ParameterSpecificationCausality / Note
Substrate 1-propyl-pyrazole-3-carboxylic acidDried under vacuum for 4h prior to use.
Solvent Anhydrous THF (0.1 M)Ethers are essential for stabilizing organolithium aggregates.
Base

-BuLi (2.5 M in hexanes), 2.2 equiv
Excess ensures complete dianion formation.
Temperature -78°C (Cryogenic)Prevents decomposition of the reactive C-5 lithio species.
Electrophile

, DMF, or Alkyl Halides
Added as a solution in THF.
Step-by-Step Protocol:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Charge the flask with 1-propyl-pyrazole-3-carboxylic acid (1.0 mmol, 154 mg) and anhydrous THF (10 mL) under

    
    . Cool the solution to -78°C  (dry ice/acetone bath).
    
  • Dianion Formation: Dropwise add

    
    -BuLi  (2.2 mmol, 0.88 mL of 2.5 M solution) over 10 minutes.
    
    • Observation: The solution may turn slightly yellow or orange.

    • Hold: Stir at -78°C for 1 hour . This induction period is critical for the slow deprotonation of the C-5 position.

  • Electrophile Trapping:

    • For Iodination (C-5 I): Add a solution of

      
       (2.5 mmol) in THF.
      
    • For Formylation (C-5 CHO): Add dry DMF (3.0 mmol).

  • Quenching: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous

    
     (or 1M HCl to reprotonate the carboxylic acid).
    
  • Workup: Extract with EtOAc (3x). The product will be in the organic layer (if protonated acid) or aqueous layer (if carboxylate, requiring acidification). Wash organics with

    
     (if iodine used) and brine. Dry over 
    
    
    
    .

Validation:

  • NMR: Disappearance of the C-5 singlet (

    
     ppm) and appearance of the substituent.
    
  • Yield: Typically 75-85% for iodination.

Protocol B: Pd-Catalyzed Direct C-H Arylation

For installing aryl groups, direct C-H activation is superior to lithiation-coupling (which requires two steps: lithiation-iodination then Suzuki). This method relies on the Concerted Metalation-Deprotonation (CMD) pathway, where a pivalate or carbonate ligand assists in cleaving the acidic C-5 bond.

Key Reaction Components:
ComponentChoiceRole
Catalyst

(5-10 mol%)
Precursor for the active Pd(II) species.
Ligand

or

Stabilizes the metal center.
Base

or

(2-3 equiv)
Neutralizes H-X byproduct; assists CMD.
Additive Pivalic Acid (PivOH, 30 mol%)Critical. Acts as a proton shuttle in the CMD transition state.
Solvent DMA or TolueneHigh boiling point polar aprotic solvents favor the CMD mechanism.
Step-by-Step Protocol:
  • Reaction Assembly: In a pressure vial or Schlenk tube, combine:

    • 1-propyl-pyrazole-3-carboxylic acid (1.0 equiv)[1]

    • Aryl Bromide (1.2 equiv)

    • 
       (5 mol%)
      
    • 
       (10 mol%)
      
    • 
       (2.0 equiv)
      
    • PivOH (0.3 equiv)

  • Degassing: Dissolve in DMA (0.2 M). Sparge with Argon for 10 minutes to remove

    
    .
    
  • Heating: Seal and heat to 110°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with water and acidify to pH 3-4 with 1M HCl. Extract with EtOAc.[2]

    • Note: The product is an acid; ensure the aqueous phase is acidic enough to drive the product into the organic layer.

Workflow Visualization

The following diagram details the decision tree and process flow for the Dianion Strategy, the most versatile of the two methods.

DianionWorkflow Start Start: 1-Propyl-pyrazole- 3-carboxylic Acid Step1 Step 1: Solvation THF, -78°C Start->Step1 Step2 Step 2: Dianion Generation Add n-BuLi (2.2 eq) Step1->Step2 Inert Atm (N2) Intermediate Intermediate: Li-OOC-Py-Li (C5) Step2->Intermediate 1h Induction Step3 Step 3: Electrophile Trap (I2, DMF, R-X) Intermediate->Step3 Rapid Addition Step4 Step 4: Acidic Workup (Restore COOH) Step3->Step4 Quench End Final Product: 5-Substituted-1-propyl- pyrazole-3-COOH Step4->End

Figure 2: Step-by-step workflow for the Dianion Lithiation Strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Lithiation) Incomplete deprotonation due to moisture or insufficient base.Titrate

-BuLi before use. Ensure reaction is strictly anhydrous. Increase base to 2.5 equiv.
Regioisomers (C-4 product) Temperature too high during lithiation (scrambling).Maintain -78°C strictly during base addition and induction.
Decarboxylation (Pd-Cat) High temperature instability of the free acid.Esterify the acid first (methyl ester), perform C-H arylation, then hydrolyze (LiOH).
Starting Material Recovery Carboxylate salt insolubility.Use "Turbo-Grignard" (iPrMgCl·LiCl) as an alternative base if solubility in THF is poor.

References

  • Vertex Pharmaceuticals. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]

  • Canadian Journal of Chemistry. (1970). Lithiation of five-membered heteroaromatic compounds. [Link]

  • Wiley Online Library. (2017). Regioselective lithiation of 1‐benzylpyrazole derivatives. [Link][3]

  • American Chemical Society. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde. [Link][4]

Sources

Application

Preparation of bioactive heterocycles from iodinated pyrazole precursors

Application Note: Preparation of Bioactive Heterocycles from Iodinated Pyrazole Precursors Abstract Iodinated pyrazoles serve as high-value linchpins in the synthesis of bioactive heterocycles, acting as superior electro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Bioactive Heterocycles from Iodinated Pyrazole Precursors

Abstract

Iodinated pyrazoles serve as high-value linchpins in the synthesis of bioactive heterocycles, acting as superior electrophiles compared to their brominated or chlorinated counterparts. This guide details the strategic functionalization of iodopyrazoles to access privileged medicinal scaffolds, including pyrazolo[1,5-a]pyrimidines, thieno[2,3-c]pyrazoles, and pyrazolo[3,4-b]pyridines. We provide optimized protocols for C–C and C–N bond formation, regioselective N-alkylation, and cascade cyclizations, supported by mechanistic insights and troubleshooting matrices.

Strategic Value of Iodopyrazole Precursors

In medicinal chemistry, the pyrazole ring is ubiquitous, appearing in blockbuster drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Crizotinib (ALK inhibitor). The iodine substituent on the pyrazole core is not merely a placeholder but a "reactive handle" that enables:

  • Enhanced Reactivity: The C–I bond is weaker (approx. 57 kcal/mol) than C–Br (68 kcal/mol) or C–Cl (81 kcal/mol), allowing oxidative addition to Pd(0) under milder conditions, often preserving sensitive functional groups.

  • Orthogonal Functionalization: An iodine at C4 can be selectively coupled in the presence of a chlorine or bromine at C3/C5, enabling sequential cross-coupling strategies.

  • Access to Fused Systems: Strategic placement of the iodine (C3, C4, or C5) allows for intramolecular cyclizations to form bicyclic heteroaromatic systems.

Key Precursors
  • 4-Iodo-1H-pyrazole: The standard building block for decorating the pyrazole core.

  • 3-Iodo-1H-pyrazole / 5-Iodo-1H-pyrazole: Critical for forming fused ring systems (e.g., indazoles, pyrazolopyridines).

  • 5-Chloro-4-iodo-1-methylpyrazole: A bifunctional scaffold for sequential Sonogashira/cyclization sequences.

Core Functionalization Protocols (The "Decoration" Phase)

Before ring fusion, the pyrazole core often requires decoration via cross-coupling. The following protocols are optimized for the nitrogen-rich pyrazole environment, which can often poison metal catalysts.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at C4.

Mechanism & Insight: Unprotected pyrazoles (N–H) can bind Pd(II) species, arresting the catalytic cycle. While protecting groups (THP, SEM, Boc) are recommended, this protocol uses a water-soluble base system that permits coupling of unprotected iodopyrazoles by maintaining the pyrazole largely in its neutral form or facilitating rapid transmetallation.

Reagents:

  • Substrate: 4-Iodo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) – Chosen for stability and resistance to N-coordination.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Charge: In a microwave vial or pressure tube, combine the iodopyrazole, boronic acid, and K₂CO₃.

  • Solvent: Add the Dioxane/Water mixture. Degas by bubbling Nitrogen for 10 minutes (Critical step to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a nitrogen stream. Cap the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via TLC: 50% EtOAc/Hexanes; Iodopyrazole R_f ~ 0.4, Product R_f ~ 0.2–0.3).

  • Workup: Cool to RT. Dilute with EtOAc and water. Adjust pH to ~7 with 1M HCl if necessary (to ensure the product is not in the aqueous layer as a salt). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂).

Protocol B: Sonogashira Coupling

Target: Introduction of alkynes for subsequent cyclization.

Reagents:

  • Substrate: 1-Methyl-4-iodopyrazole (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N (excess) or DMF/Et₃N (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the iodopyrazole in anhydrous DMF/Et₃N under Argon.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI. The solution should turn slightly yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 2–6 hours. (Iodopyrazoles are reactive enough that heating is often unnecessary and can promote alkyne dimerization).

  • Workup: Filter through a celite pad to remove copper salts. Concentrate the filtrate.

  • Purification: Column chromatography. Note: Alkynyl pyrazoles can be unstable on acidic silica; use neutralized silica (1% Et₃N) if degradation is observed.

Synthesis of Fused Bioactive Heterocycles (The "Construction" Phase)

This section details the transformation of iodopyrazoles into fused bicyclic systems.

Workflow 1: Thieno[2,3-c]pyrazoles

Precursor: 5-Chloro-4-iodo-1-methylpyrazole. Mechanism: A sequential Sonogashira coupling followed by a sulfide-mediated nucleophilic aromatic substitution (S_NAr) and 5-endo-dig cyclization.

Protocol:

  • Coupling: Perform Sonogashira coupling (Protocol B) on 5-chloro-4-iodo-1-methylpyrazole with a terminal alkyne to yield 5-chloro-4-alkynyl-1-methylpyrazole .

  • Cyclization:

    • Dissolve the intermediate in DMF.

    • Add Na₂S·9H₂O (2.0 equiv).

    • Heat to 80–100°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The sulfide displaces the labile C5-chlorine (activated by the adjacent imine-like nitrogen) to form a thiolate, which then attacks the internal alkyne carbon to close the thiophene ring.

  • Isolation: Pour into ice water. The solid precipitate is often the pure fused heterocycle. Recrystallize from Ethanol.

Workflow 2: Pyrazolo[3,4-b]pyridines

Precursor: 5-Iodo-1H-pyrazole (or N-protected variant). Mechanism: Sonogashira coupling to install an alkynyl aldehyde/ketone surrogate, followed by condensation with an amine.

Protocol:

  • Coupling: React 5-iodo-1-trityl-1H-pyrazole with propargyl alcohol (or a protected alkynol) via Sonogashira conditions.

  • Oxidation: Oxidize the alcohol to the aldehyde/ketone (e.g., using Dess-Martin Periodinane or MnO₂).

  • Cyclization:

    • Treat the 5-alkynyl-pyrazole-carbonyl intermediate with ammonia (7M in MeOH) or a primary amine (R-NH₂).

    • Heat in a sealed tube at 100°C .

    • Outcome: Formation of the pyridine ring fused to the pyrazole.[11]

Regioselective N-Alkylation: The Critical Challenge

One of the most common failure modes in pyrazole chemistry is the formation of inseparable regioisomers (N1 vs N2 alkylation) when starting from asymmetric iodopyrazoles.

Decision Matrix:

  • Case A: Symmetric (4-Iodopyrazole): No regioselectivity issue. Use NaH/DMF or Cs₂CO₃/Acetone.

  • Case B: Asymmetric (3-Iodo vs 5-Iodo):

    • Tautomerism: 3-iodo-1H-pyrazole and 5-iodo-1H-pyrazole are tautomers.

    • Steric Rule: Alkylation generally favors the less sterically hindered nitrogen.

    • Electronic Rule: The lone pair on the nitrogen adjacent to the carbon without the electron-withdrawing iodine is often more nucleophilic.

    • Solution: To obtain the 3-iodo-1-alkyl isomer (often desired for Suzuki couplings), use Cs₂CO₃ in DMF (kinetic control). To favor the 5-iodo-1-alkyl isomer, use NaH in THF (thermodynamic control) or employ a directing group strategy (e.g., Michael addition to acrylates).

Visualizations

Figure 1: Divergent Synthesis Map

A decision tree for selecting the correct pathway based on the desired heterocycle.

G IodoP 4-Iodo-1H-pyrazole Suzuki Protocol A: Suzuki Coupling IodoP->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Protocol B: Sonogashira Coupling IodoP->Sono Alkyne Pd/Cu ProdA 4-Aryl-pyrazoles (Bioactive Core) Suzuki->ProdA ProdB 4-Alkynyl-pyrazoles Sono->ProdB Fused Fused Ring Synthesis Thieno Thieno[2,3-c]pyrazole Fused->Thieno via 5-Cl-4-alkynyl + Na2S Pyrim Pyrazolo[1,5-a]pyrimidine Fused->Pyrim via 3-NH2-4-alkynyl + Amine ProdB->Fused Cyclization Precursors

Caption: Strategic divergence from iodopyrazole precursors to functionalized and fused bioactive scaffolds.

Figure 2: Thieno[2,3-c]pyrazole Synthesis Workflow

Detailed mechanism of the cascade cyclization.

Reaction Start 5-Chloro-4-iodo-1-methylpyrazole Step1 Sonogashira Coupling (PdCl2(PPh3)2, CuI, Phenylacetylene) Start->Step1 Inter Intermediate: 5-Chloro-4-(phenylethynyl)-1-methylpyrazole Step1->Inter Step2 Sulfide Displacement & Cyclization (Na2S, DMF, 100°C) Inter->Step2 Final Product: 3-Methyl-5-phenyl-1H-thieno[2,3-c]pyrazole Step2->Final

Caption: Two-step synthesis of thieno[2,3-c]pyrazoles utilizing the iodine handle and ortho-chloro leaving group.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by Pyrazole N.Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure base is in excess (3 equiv).
Homocoupling (Alkyne) Oxygen presence in Sonogashira.Rigorous degassing (freeze-pump-thaw or sparging). Add alkyne slowly via syringe pump.
Regioisomer Mix (N-Alk) Tautomeric equilibrium.Use Boc-protection first (usually gives 1-Boc-3-iodo), then alkylate, or purify via recrystallization.
Incomplete Cyclization Steric hindrance or low temp.Increase temp to 120°C (microwave). Use a more nucleophilic sulfur source (Na₂S vs H₂S).

References

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 2011. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks. Molecules, 2022. Available at: [Link]

  • Regioselective Synthesis of N-Substituted Pyrazoles. Journal of Organic Chemistry, 2017. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Nobel Prize in Chemistry 2010 Background. Available at: [Link]

Sources

Method

Application Note: Optimization of Heck Coupling for Functionalized Pyrazoles

Topic: Heck Reaction Parameters for 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heck Reaction Parameters for 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Substrate Focus: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

Executive Summary

The functionalization of pyrazole scaffolds via Palladium-catalyzed cross-coupling is a cornerstone in the synthesis of bioactive pharmaceutical ingredients (APIs), including sildenafil analogues and various kinase inhibitors. This application note details the reaction parameters for the Heck-Mizoroki coupling of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (1) .

Unlike simple aryl halides, this substrate presents a "push-pull" electronic system with specific challenges:

  • The Free Carboxylic Acid (C3): Increases polarity, consumes base, and poses a risk of catalyst poisoning or decarboxylation if temperatures are uncontrolled.

  • The C5-Iodo Position: While electronically activated by the adjacent nitrogen, it is sterically influenced by the N-propyl group.

  • Coordination: The pyrazole nitrogens can compete with phosphine ligands for Palladium binding.

This guide provides a self-validating protocol for direct coupling, along with optimization strategies to maximize yield and suppress des-iodo byproducts.

Critical Reaction Parameters & Mechanistic Insight[1][2][3]

Substrate Analysis
  • Electrophile: C5-Iodine bond.[1] The C-I bond is weak (~50 kcal/mol), facilitating rapid oxidative addition (OA) even with mild Pd sources.

  • Electronic Environment: The C3-carboxylic acid is electron-withdrawing, reducing electron density in the ring. This theoretically enhances the rate of OA at C5 compared to electron-rich pyrazoles.

  • Steric Environment: The N1-propyl group projects towards the C5 position. Bulky ligands (e.g., tert-butyl phosphines) may experience steric clash, making smaller, cone-angle ligands (PPh3) or flexible ligands (bidentate) often more effective.

The "Free Acid" Challenge

Direct coupling of carboxylic acids is efficient but requires precise base stoichiometry.

  • Base Consumption: The first equivalent of base neutralizes the carboxylic acid (

    
    ). The second equivalent is required for the Heck cycle (HI neutralization).
    
  • Solubility: The resulting carboxylate salt is often insoluble in non-polar solvents (Toluene, THF). Polar Aprotic solvents (DMF, DMAc, NMP) are mandatory for homogeneity.

Catalyst & Ligand Selection
  • Catalyst: Pd(OAc)₂ is the preferred precatalyst. It is stable, cost-effective, and generates the active anionic species

    
     or neutral 
    
    
    
    in situ.
  • Ligand:

    • Triphenylphosphine (PPh₃): The baseline standard. Effective for iodides.

    • Tri(o-tolyl)phosphine (P(o-tol)₃): Recommended if the reaction stalls. The steric bulk facilitates the reductive elimination step.

    • Ligand-Free (Jeffery Conditions): Uses TBAB (Tetra-n-butylammonium bromide) as a phase transfer catalyst/stabilizer. Highly effective for polar substrates in aqueous/organic mixtures.

Experimental Protocol

Standard Protocol (Direct Coupling)

Objective: Coupling of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid with Methyl Acrylate.

Materials:
  • Substrate: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Olefin: Methyl Acrylate (1.5 - 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: PPh₃ (10-20 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv) [Note: 1 eq for acid, 1 eq for reaction, 1 eq excess]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:
  • Setup: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap.

  • Charging: Add the pyrazole acid (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv) to the vial.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent/Base Addition: Inject anhydrous DMF via syringe, followed by Et₃N (3.0 equiv). The solution should turn clear or slightly yellow.

  • Olefin Addition: Inject Methyl Acrylate (1.5 equiv) dropwise.

  • Reaction: Heat the block/oil bath to 80°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH). Look for the disappearance of the starting iodide (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[3]

    • Dilute with EtOAc (10 volumes) and Water (10 volumes).

    • Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH ~3-4. (The product is an acid; it must be protonated to extract into the organic layer).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Optimization Matrix (Screening Table)

If the standard protocol yields <50%, utilize this matrix to troubleshoot.

ParameterCondition A (Baseline)Condition B (Steric/Sluggish)Condition C (Green/Polar)
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)P(o-tol)₃ (10 mol%)None (Ligand-Free)
Additive NoneNoneTBAB (1.0 equiv)
Base Et₃N (3 equiv)K₂CO₃ (3 equiv)NaHCO₃ (3 equiv)
Solvent DMFDMAcMeCN : H₂O (3:1)
Temp 80°C100°C70°C
Use Case Standard IodidesSterically hindered olefinsHighly polar/Free acids

Visualization of Workflow

The following diagram illustrates the decision logic for optimizing the Heck reaction for this specific pyrazole scaffold.

HeckOptimization Start Substrate: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid CheckSolubility Solubility Check in DMF/Base Start->CheckSolubility StandardRun Run Standard Protocol (Pd(OAc)2, PPh3, Et3N, 80°C) CheckSolubility->StandardRun Soluble Analyze Analyze Yield (LCMS) StandardRun->Analyze Success Yield > 70% Proceed to Scale-up Analyze->Success Good Yield Fail_LowConv Low Conversion (<30%) Catalyst Deactivation? Analyze->Fail_LowConv SM Remaining Fail_Deiod De-iodination (Protodehalogenation) Side Product Observed Analyze->Fail_Deiod Des-iodo Product Fail_BlackPd Pd Black Precipitation Catalyst Instability Analyze->Fail_BlackPd Pd Precipitates Opt_Jeffery Switch to Jeffery Conditions (Ligand-Free, TBAB, Water/MeCN) Fail_LowConv->Opt_Jeffery Increase Polarity Opt_Ligand Switch Ligand to P(o-tol)3 (Increase Steric Bulk) Fail_Deiod->Opt_Ligand Faster Red. Elim. Opt_Ester Esterify Carboxylic Acid First (Protect C3-COOH) Fail_BlackPd->Opt_Ester Remove Acid Interference Opt_Jeffery->StandardRun Retry Opt_Ligand->StandardRun Retry Opt_Ester->StandardRun Retry

Caption: Decision tree for optimizing Heck coupling of 5-iodo-pyrazole-3-carboxylic acid, addressing solubility, conversion, and stability issues.

Troubleshooting & Quality Control

Common Failure Modes
  • Protodehalogenation (Reduction of C-I to C-H):

    • Cause: The hydride elimination step is slow, or the Pd-hydride species reduces the starting material.

    • Solution: Switch to a bulkier ligand like P(o-tol)₃ to accelerate reductive elimination. Alternatively, reduce the reaction temperature or use a milder base (Ag₂CO₃).

  • Palladium Black Formation:

    • Cause: Catalyst decomposition due to lack of stabilization.

    • Solution: Add TBAB (Tetrabutylammonium bromide) or increase phosphine loading to 20 mol%.

  • No Reaction (Recovery of SM):

    • Cause: Oxidative addition failed or catalyst poisoning by the free acid.

    • Solution:Esterification Strategy. Convert the C3-COOH to a Methyl Ester (MeOH/H₂SO₄) prior to coupling. Esters are generally more robust substrates for Heck reactions than free acids.

Analytical Checkpoints
  • NMR Validation: The product should show a distinct trans-alkene coupling constant (

    
     Hz) in the alkene region (6.0 - 7.5 ppm).
    
  • Regioselectivity: Since the substrate is a 5-iodo species, regioselectivity is controlled by the substrate. However, ensure no N-arylation occurs (unlikely with N-propyl already in place).

References

  • Heck Reaction Mechanism & Parameters

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Reactivity of 5-Iodopyrazoles

    • Usami, Y., et al. (2011).[2] Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. Heterocycles, 83(4), 827.[2] (Analogous reactivity for pyrazole halides).[2][4] Link

  • Heck Reaction of Free Carboxylic Acids

    • Yu, W., et al. (2020).[5][6] Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes.[6][7] Organic Letters, 22(18), 7123–7128. (Discusses acid tolerance and decarboxylative risks). Link

  • Jeffery Conditions (Ligand-Free/Phase Transfer)

    • Jeffery, T. (1984).[2] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

Technical Support Center: Synthesis of 5-Iodo-1-Propyl-1H-Pyrazole-3-Carboxylic Acid Executive Summary Ticket ID: #PYR-5I-3COOH-OPT Subject: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Iodo-1-Propyl-1H-Pyrazole-3-Carboxylic Acid

Executive Summary

Ticket ID: #PYR-5I-3COOH-OPT Subject: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Problem Statement: Users frequently report low yields (<30%) and difficulty isolating the target compound due to two primary failure points:

  • Regiochemical Scrambling: Inseparable mixtures of N1- and N2-propyl isomers during the initial alkylation.

  • Iodination Misdirection: Electrophilic iodination attacking C4 instead of C5, or "lateral lithiation" attacking the propyl chain during metallation.

This guide provides a rectified protocol focusing on thermodynamic control to guarantee C5-selectivity and steric management to maximize the correct N-alkylation isomer.

Part 1: The Regioselectivity Crisis (N-Alkylation)

The first bottleneck is the synthesis of the precursor Ethyl 1-propyl-1H-pyrazole-3-carboxylate . Direct alkylation of ethyl pyrazole-3-carboxylate often yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer.

The Mechanism of Failure

Under standard basic conditions (e.g., NaH/DMF), the pyrazolate anion is an ambident nucleophile. The N1 and N2 nitrogens compete for the propyl iodide.

  • Target Isomer (1,3): Ethyl 1-propyl-1H-pyrazole-3-carboxylate.

  • Parasitic Isomer (1,5): Ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Optimized Protocol: The "Soft Base" Approach

To favor the 1,3-isomer, avoid "naked" anions generated by NaH. Use a base that allows hydrogen bonding or coordination to steer the alkylation to the less sterically hindered nitrogen (N1, adjacent to the C5-H, not the ester).

Recommended Conditions:

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or Acetone (Avoid DMF/DMSO to reduce N2 attack).
    
  • Temperature: Reflux (promotes thermodynamic equilibration to the more stable 1,3-isomer).

ParameterStandard (Poor Yield)Optimized (High Yield)Mechanistic Rationale
Base NaH (60%)

(anhydrous)
Weaker bases reduce "hard" nucleophilicity, favoring steric control.
Solvent DMFAcetonitrileLower polarity suppresses the formation of the loose ion pair, reducing N2 alkylation.
Isomer Ratio ~60:40 (1,3 vs 1,5)>90:10 (1,3 vs 1,5)The 1,3-isomer is thermodynamically favored due to less steric clash between the propyl group and the ester.

Part 2: The C5-Iodination Bottleneck (The Critical Step)

This is where most syntheses fail. You cannot use standard electrophilic iodination (e.g., NIS,


/Ag) because the C4 position is electronically activated (nucleophilic), whereas the C5 position is not. You must use Lithiation-Quench .

The Hazard: 1-Alkylpyrazoles are prone to Lateral Lithiation .

  • Kinetic Product: Lithiation occurs at the

    
    -carbon of the propyl chain (forming a nucleophile on the side chain).
    
  • Thermodynamic Product: Lithiation occurs at the C5 ring carbon (Target).

The "Thermodynamic Shift" Protocol

You must allow the reaction to equilibrate. If you quench too early (Kinetic Control), you alkylate the chain. If you wait (Thermodynamic Control), the lithium migrates to the C5 position.

Step-by-Step Workflow:

  • Dissolution: Dissolve Ethyl 1-propyl-1H-pyrazole-3-carboxylate in anhydrous THF (0.2 M).

  • Cryogenic Addition: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise.

    • Status: At this exact moment, you likely have a mixture of C5-Li and Lateral-Li (propyl-Li).

  • The Equilibration (CRITICAL):

    • Do NOT quench yet.

    • Allow the solution to warm to -20°C to 0°C and stir for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] The lateral lithio-species is kinetically formed but unstable. Warming allows the lithium to migrate to the thermodynamically more stable

      
       C5 position [1].
      
  • Recooling: Cool back down to -78°C .

  • The Quench: Add Iodine (

    
    , 1.2 eq) dissolved in THF.
    
  • Workup: Quench with saturated

    
     to remove excess iodine.
    

Visualizing the Pathway:

SynthesisWorkflow cluster_warning Critical Control Point Start Ethyl 1-propyl-1H-pyrazole-3-carboxylate Kinetic Kinetic Intermediate (Lateral Lithiation on Propyl) Start->Kinetic n-BuLi, -78°C (Fast) Thermo Thermodynamic Intermediate (C5-Lithio Species) Start->Thermo Direct C5 Deprotonation (Slow) Kinetic->Thermo Warm to 0°C (Li Migration) Product Ethyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate Thermo->Product 1. Cool to -78°C 2. I2 Quench Final Target: 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid Product->Final LiOH/MeOH Hydrolysis

Caption: The "Thermodynamic Shift" strategy is required to move the lithium anion from the propyl chain (Kinetic) to the C5 ring position (Thermodynamic) before iodine addition.

Part 3: Hydrolysis & Purification

The final step is converting the ester to the acid.

  • Reagent: LiOH (2.0 eq) in THF/Water (1:1).

  • Warning: Do not use harsh acidic hydrolysis (HCl reflux), as this can cause protodeiodination (loss of the iodine atom) or decarboxylation.

  • Purification: The final acid often precipitates upon acidification to pH 3-4. Recrystallize from Ethanol/Water rather than using column chromatography to avoid "streaking" of the free acid.

Troubleshooting & FAQs

Q1: I am isolating a product with the correct mass, but the NMR shows the iodine is missing and the propyl chain is modified. What happened? A: You suffered from Lateral Alkylation . The lithium was on the propyl chain when you quenched.

  • Fix: You likely quenched too fast at -78°C. You must include the warming step (to 0°C for 45 mins) to allow the lithium to migrate to the ring C5 position before adding iodine [1].

Q2: My alkylation yield is good, but I have two spots on TLC that are very close. Which is which? A: In 1-alkyl-pyrazole-3-carboxylates:

  • Top Spot (Less Polar): Usually the 1,5-isomer (Unwanted).

  • Bottom Spot (More Polar): Usually the 1,3-isomer (Target).

  • Confirmation: The 1,3-isomer (Target) typically shows a distinctive NOE (Nuclear Overhauser Effect) between the N-propyl protons and the C5-H proton. The 1,5-isomer will show NOE between the propyl and the ester group [2].

Q3: Can I use electrophilic iodination (NIS) instead of lithiation? A: No. Electrophilic aromatic substitution on pyrazoles overwhelmingly favors the C4 position . The C5 position is not nucleophilic enough for NIS/I2 attack unless you have a strong activating group at C4, which you do not. Lithiation is mandatory for C5 functionalization on this scaffold [3].

References

  • Regioselectivity in Lithiation of 1-Alkylpyrazoles: Balle, T., Begtrup, M., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry.

  • Regioselective Alkylation: Wright, S. W., et al. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters.

  • C5-Iodination Strategy: Vasilevsky, S. F., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. RSC Advances.

Sources

Optimization

Technical Support Center: Purification of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

Case ID: PYR-IOD-053 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are working with 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid , a functionalized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-IOD-053 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are working with 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid , a functionalized heterocyclic building block likely used in scaffold synthesis for kinase inhibitors or agrochemicals.

Critical Chemical Profile:

  • Acidity: The C3-carboxylic acid moiety provides a handle for acid-base extraction (pKa approx. 3.5–4.0).

  • Lipophilicity: The N-propyl chain and C5-iodine atom increase solubility in organic solvents (DCM, EtOAc) compared to the non-alkylated parent.

  • Stability Warning: The C-I bond is susceptible to photolytic cleavage and metal-halogen exchange. Avoid prolonged exposure to light and strong bases (e.g., n-BuLi) during purification.

Part 1: The "Golden Path" Purification Protocol

For >95% purity at multi-gram scale.

The most robust strategy for this molecule relies on its amphoteric nature but primarily exploits the carboxylic acid functionality.

Step 1: Acid-Base Extraction (The Cleanup)

Before attempting crystallization, you must remove neutral impurities (unreacted pyrazole precursors, decarboxylated byproducts) and inorganic salts.

  • Dissolution: Dissolve the crude solid in 1M NaOH (aq) (approx. 10 mL/g). The solution should be homogenous.

    • Checkpoint: If solids remain, these are likely neutral impurities or regioisomers with lower acidity. Filter them out now.

  • Wash: Extract the aqueous basic layer twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Purpose: This removes non-acidic organic impurities (e.g., N-propyl-5-iodo-pyrazole if decarboxylation occurred). Discard these organic layers.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly acidify with 2M HCl to pH ~2–3 while stirring vigorously.

    • Observation: The product should precipitate as a white or off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Recrystallization (The Polish)

If the acid-base cycle yields <98% purity, proceed to recrystallization.

Solvent SystemSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH; add water until turbid. Cool slowly. Best for removing inorganic traces.
Ethyl Acetate / Hexane Medium Good for removing lipophilic impurities. Risk of "oiling out" if cooling is too rapid.[1]
Methanol Low Often too soluble; yield loss is high unless evaporated significantly.
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is common with N-alkyl pyrazoles, where the melting point is depressed by impurities or residual solvent.[2] Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Slow Cooling: Insulate the flask (wrap in foil/towel) to cool to room temperature over 2-3 hours before placing it in an ice bath.

  • Solvent Switch: If using EtOAc/Hexane, switch to EtOH/Water . The higher polarity often forces a better lattice formation for carboxylic acids.

Q2: The solid has a pink or violet tint. Is it degraded?

Diagnosis: The color indicates free iodine (


), likely from the degradation of the C-I bond due to light exposure or heating.
Solution: 
  • Thiosulfate Wash: Dissolve the compound in EtOAc. Wash with a 5% aqueous solution of Sodium Thiosulfate (

    
    ) . The violet color will vanish immediately as iodine is reduced to iodide.
    
  • Charcoal Treatment: If recrystallizing, add 1-2% activated carbon to the hot solution, stir for 5 mins, and filter hot through Celite.

Q3: I have a persistent impurity at 5-10%. It looks like a regioisomer.

Diagnosis: N-alkylation of pyrazoles often produces a mixture of 1,3- and 1,5-isomers. For your target (1-propyl-pyrazole-3-COOH), the impurity is likely the 1-propyl-pyrazole-5-COOH isomer. Solution:

  • Chromatography is required. These isomers have distinct dipole moments.

  • Stationary Phase: Silica Gel (acid-washed preferred to prevent tailing).

  • Mobile Phase: 1% Acetic Acid in DCM/MeOH (95:5). The acetic acid suppresses ionization, sharpening the peaks.

  • Logic: The 3-COOH isomer is generally less polar (higher

    
    ) than the 5-COOH isomer due to intramolecular H-bonding or steric shielding by the N-propyl group.
    
Part 3: Decision Logic Visualization

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck FilterSolids Filter Insoluble Solids (Neutral Impurities) SolubilityCheck->FilterSolids Solids Present WashOrganic Wash Aq. Phase with DCM (Remove Lipophilic Byproducts) SolubilityCheck->WashOrganic Clear Solution FilterSolids->WashOrganic Acidify Acidify to pH 2-3 (Precipitate Target) WashOrganic->Acidify PurityCheck Analyze Purity (HPLC/NMR) Acidify->PurityCheck Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst 90-98% Purity Chromatography Column Chromatography (DCM/MeOH + 1% AcOH) PurityCheck->Chromatography <90% or Regioisomers Final Pure 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid PurityCheck->Final >98% Purity Recryst->Final Chromatography->Final

Caption: Logical workflow for the purification of acidic pyrazole derivatives, prioritizing scalable extraction methods over chromatography.

References
  • BenchChem Technical Support . Recrystallization techniques for purifying pyrazole compounds. Retrieved from

  • Google Patents . Method for purifying pyrazoles (WO2011076194A1). Retrieved from

  • BenchChem Technical Support . Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Organic Chemistry Portal . Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Retrieved from

  • MilliporeSigma . 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid Product Sheet. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Deiodination in Pyrazole Coupling

The following technical guide is structured as a specialized support center resource for researchers encountering deiodination issues in pyrazole coupling. Executive Summary & Core Mechanism The Challenge: Iodo-pyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering deiodination issues in pyrazole coupling.

Executive Summary & Core Mechanism

The Challenge: Iodo-pyrazoles are high-value scaffolds in drug discovery (e.g., JAK inhibitors) but are notoriously prone to protodeiodination (hydrodehalogenation). In this side reaction, the C–I bond is replaced by C–H instead of forming the desired C–C or C–N bond.[1]

The Mechanism of Failure: Deiodination is not a random degradation; it is a catalytically driven process. It typically occurs via the formation of a Palladium-Hydride (Pd-H) species.[2]

  • Oxidative Addition: Pd(0) inserts into the C–I bond of the pyrazole to form an oxidative addition complex

    
    .
    
  • Stalled Cycle: If the subsequent step (transmetalation in Suzuki or amine binding in Buchwald) is slow due to sterics or electronics, the complex "waits."

  • Hydride Source: The complex reacts with a hydride source—often the solvent (alcohols), the base (alkoxides via

    
    -hydride elimination), or trace water—to form 
    
    
    
    .
  • Reductive Elimination: The Ar-H is eliminated, destroying the starting material and regenerating Pd(0).[2]

Visualizing the Problem

The following diagram illustrates the competitive pathway between the desired coupling and the parasitic deiodination.

DeiodinationMechanism Start Iodo-Pyrazole (Ar-I) OxAdd Oxidative Addition [Ar-Pd-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetalation Desired Path: Transmetalation/Binding OxAdd->Transmetalation Fast Kinetics PdH Pd-Hydride Species [Ar-Pd-H] OxAdd->PdH Slow Kinetics + H-Source Product Coupled Product (Ar-R) Transmetalation->Product Reductive Elimination HydrideSource Side Path: Hydride Source (Alcohol, Alkoxide, H2O) HydrideSource->PdH SideProduct Deiodinated Byproduct (Ar-H) PdH->SideProduct Irreversible

Figure 1: Mechanistic divergence showing how stalled catalytic intermediates lead to Pd-H formation and subsequent deiodination.

Troubleshooting Guide (Q&A)

Q1: Why is my 4-iodo-1-tritylpyrazole converting to the des-iodo product even under "standard" Suzuki conditions?

Diagnosis: You are likely using a base or solvent that acts as a hydride donor, combined with a catalyst that does not facilitate rapid transmetalation.[2] The "Why":

  • Primary Culprit: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride sources. Even weak bases like carbonates can promote dehydrogenation of alcohols to form Pd-H.

  • Secondary Culprit: Strong alkoxide bases (e.g., NaOtBu, NaOEt) possess

    
    -hydrogens. They can undergo 
    
    
    
    -hydride elimination after coordinating to Palladium.

Corrective Action:

  • Switch Solvent: Move to strictly aprotic solvents like 1,4-Dioxane , Toluene , or DME . Avoid alcoholic cosolvents.

  • Change Base: Use bases without

    
    -hydrogens, such as 
    
    
    
    ,
    
    
    , or
    
    
    .
Q2: I see 30% deiodination. Should I add more catalyst?

Diagnosis: No. Increasing catalyst loading often scales the side reaction linearly if the rate-determining step is post-oxidative addition. The "Why": Iodo-pyrazoles undergo oxidative addition very rapidly (I > Br > Cl). Adding more Pd just creates more


 sitting idle, waiting to intercept a hydride.
Corrective Action: 
  • Increase Concentration: Bimolecular coupling (Ar-Pd-I + Boronic Acid) is second-order, while deiodination (Ar-Pd-H reductive elimination) is often pseudo-first-order. Increasing reaction concentration (e.g., from 0.1 M to 0.5 M) favors the coupling [1].

  • Change Ligand: Switch to a bulky, electron-rich ligand (e.g., XPhos , SPhos , or BrettPhos ). These ligands accelerate the transmetalation and reductive elimination steps, minimizing the lifetime of the vulnerable Pd(II) intermediate [2].

Q3: How do I distinguish between "bad catalyst" and "poisoning"?

Diagnosis: Pyrazoles are N-heterocycles that can coordinate to Pd, shutting down the cycle (poisoning). Test:

  • The "Spike" Test: Run a standard reaction (e.g., iodobenzene + phenylboronic acid) in the presence of 1 equivalent of your pyrazole starting material.

  • Result: If the standard reaction fails or slows significantly, your pyrazole is acting as a ligand poison. Corrective Action:

  • Protect the Nitrogen: Ensure the pyrazole N is protected (e.g., THP, Trityl, SEM, Boc). Free N-H pyrazoles are notorious for poisoning Pd and undergoing deprotonation to form unreactive species [3].

Optimization Data & Strategies

Strategy A: Ligand Selection

The choice of ligand is the single most critical factor. For iodo-pyrazoles, you need ligands that prevent the formation of stable, unreactive dimers and facilitate difficult transmetalation.

Ligand ClassExamplesSuitabilityMechanism of Action
Biaryl Phosphines XPhos, SPhos, RuPhos High Bulky steric environment prevents Pd-dimerization; electron-rich nature speeds up ox-addition; promotes reductive elimination over deiodination [4].
Ferrocenyl dppf ModerateLarge bite angle favors reductive elimination, but less active for sterically hindered pyrazoles.
Simple Phosphines

Low Prone to rapid deiodination due to slow catalytic turnover and lack of steric bulk.
NHC PEPPSI-iPr HighExtremely stable Pd-NHC bond; excellent for difficult couplings where high heat is needed without catalyst decomposition.
Strategy B: Base & Solvent Matrix

Use this matrix to select conditions that minimize hydride sources.[2]

ConditionRisk of DeiodinationNotes
NaOtBu / Toluene High

-H elimination from t-butoxide is possible; strong base may deprotonate substrates.

/ EtOH:H2O
High Ethanol is a primary hydride source. Avoid for iodo-pyrazoles.

/ Dioxane
Low Gold Standard. Aprotic, moderate base, good solubility for boronic acids.

/ DMF
Low Good for high temperature, but ensure DMF is dry (wet DMF hydrolyzes to dimethylamine).

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-1-Tritylpyrazole (Deiodination-Resistant Conditions)

This protocol utilizes a bulky ligand and anhydrous, aprotic conditions to suppress Pd-H formation.

Reagents:

  • 4-Iodo-1-tritylpyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add the pyrazole, boronic acid, base, and XPhos Pd G2 precatalyst to a reaction vial.

    • Why G2? Precatalysts ensure a defined 1:1 Pd:Ligand ratio and activate rapidly without needing reduction, minimizing the "induction period" where side reactions often start [2].

  • Solvent Addition: Add anhydrous dioxane. Do not add water.

    • Note: While Suzuki coupling often requires water, the water present in the commercial base (which is hygroscopic) is often sufficient. If the reaction stalls, add exactly 1-2 equivalents of degassed water, but avoid bulk aqueous cosolvents.

  • Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Checkpoint: If deiodination appears (>5%), lower temp to 60°C and increase concentration to 0.5 M.

Protocol 2: Buchwald-Hartwig Amination (Minimizing -Hydride Elimination)

Amination of iodo-pyrazoles is difficult because the amine itself can serve as a hydride source.

Reagents:

  • 4-Iodo-1-protected-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2 mol%)

  • Base: NaOtBu (Use only if amine has no

    
    -hydrogens) OR 
    
    
    
    (Universal)
  • Solvent: Toluene (Anhydrous)

Critical Modification: If using a primary amine with


-hydrogens (e.g., hexylamine), avoid NaOtBu . Use LHMDS  or 

. Strong alkoxides accelerate the decomposition of the amine-Pd intermediate into an imine + Pd-H.

Decision Tree for Troubleshooting

Troubleshooting Start Problem: Deiodination Observed CheckSolvent Is the solvent an alcohol or wet? Start->CheckSolvent ChangeSolvent Action: Switch to Dioxane/Toluene (Anhydrous) CheckSolvent->ChangeSolvent Yes CheckBase Is the base an alkoxide (NaOtBu, NaOEt)? CheckSolvent->CheckBase No ChangeBase Action: Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is the ligand bulky? (e.g., XPhos, BrettPhos) CheckBase->CheckLigand No ChangeLigand Action: Switch to Buchwald G3/G4 Precatalysts CheckLigand->ChangeLigand No CheckProt Is Pyrazole N-Protected? CheckLigand->CheckProt Yes Protect Action: Add Protecting Group (THP, SEM, Trityl) CheckProt->Protect No End Contact Support (Trace Metal Analysis) CheckProt->End Yes: Check Purity/O2

Figure 2: Systematic troubleshooting flow to isolate the source of hydride generation.

References

  • Biscoe, M. R., et al.A Simple and Efficient Method for the Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Aryl- and Heteroarylboronic Acids. J. Am. Chem. Soc. 2008, 130, 6686. (Foundational work on XPhos preventing side reactions).
  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Peglow, T. J., et al. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System.[3][4] Chem Asian J. 2024.[3] (Context on lability of iodo-pyrazoles).

Sources

Optimization

Solving solubility issues of pyrazole carboxylic acids in aqueous media

Welcome to the Technical Support Center for Formulation & Solubilization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the complex aqueous solubility challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formulation & Solubilization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the complex aqueous solubility challenges associated with pyrazole carboxylic acids.

These compounds are highly valuable pharmacophores in drug discovery, but their rigid planar structures, strong intermolecular hydrogen bonding, and lipophilic substituents often result in "brick dust" properties that derail biological assays and in vivo dosing.

Below, you will find the mechanistic root causes of these issues, a decision-making workflow, troubleshooting FAQs, and self-validating experimental protocols.

Formulation Decision Logic

FormulationLogic A Poorly Soluble Pyrazole Carboxylic Acid B Assess pKa & Ionization (Typically pKa 4.0-4.5) A->B C pH Adjustment / Salt Formation (pH > pKa + 2) B->C If assay tolerates pH > 6 D Assess Crystal Lattice & Lipophilicity (LogP) B->D If pH adjustment is restricted C->D Precipitates (High Lattice Energy) G Stable Aqueous Solution Ready for Assay/Dosing C->G Solubilized E Mixed-Solvency Approach (PEG400, PG, Tween 80) D->E High LogP, Liquid Formulation F Cyclodextrin Complexation (HP-β-CD) D->F Bulky Aromatics, Low Tolerability E->G F->G

Decision logic for overcoming aqueous solubility barriers in pyrazole carboxylic acids.

Section 1: The Physicochemical Root Causes

To solve a solubility issue, we must first understand the thermodynamic barriers. Pyrazole carboxylic acids suffer from a dual-solubility barrier: the pH-dependent nature of the carboxylic acid and the strong crystal lattice energy driven by the pyrazole ring's hydrogen-bonding network.

Table 1: Typical Physicochemical Properties & Solubilization Impact

PropertyTypical RangeMechanistic Impact on Aqueous Solubility
pKa (Carboxyl) 4.0 – 4.5Dictates pH-dependent solubility. At low pH, the drug is protonated and highly insoluble[1][2].
LogP (Lipophilicity) 2.5 – 4.5High lipophilicity drives hydrophobic exclusion from water, necessitating cosolvents or complexation.
H-Bond Donors (NH) 1 – 2Pyrazole NH acts as a strong donor, increasing crystal lattice energy and resisting aqueous solvation.
H-Bond Acceptors (N, O) 3 – 5Facilitates rigid crystalline packing. The energy required to break these bonds often exceeds hydration energy.

Section 2: Troubleshooting FAQs

Q1: I adjusted the buffer to pH 7.4 to ionize the carboxylic acid (pKa ~4.2), but my pyrazole derivative still precipitates. Why? Causality: You are encountering the limits of the pH-partition hypothesis[2]. While ionization (forming the carboxylate anion) significantly improves the hydration energy, it may not be enough to overcome the compound's crystal lattice energy. If your pyrazole ring is substituted with bulky, lipophilic groups (e.g., trifluoromethyl or phenyl rings), the hydrophobic penalty of the molecule exceeds the solubilizing capacity of the single anionic charge. Solution: You must disrupt the hydrophobic interactions. Move to a mixed-solvency approach or use cyclodextrin complexation to shield the lipophilic domains.

Q2: I am using DMSO to make a 10 mM stock solution, but it crashes out immediately when diluted 1:100 into my aqueous assay buffer. How do I prevent this? Causality: This is a classic "solvent shifting" phenomenon. When a DMSO stock is injected into water, the DMSO rapidly diffuses into the bulk aqueous phase. The sudden drop in the dielectric constant strips the solvation shell from your drug, causing instantaneous nucleation and precipitation. Solution: Implement a Mixed-Solvency Concept [3][4]. Instead of a binary DMSO/Water system, step down the polarity using intermediate cosolvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG). These biocompatible solvents disrupt water's hydrogen bond network and provide a thermodynamic bridge that prevents precipitation[5].

Q3: When should I use cyclodextrins, and which type is best for pyrazole derivatives? Causality: Cyclodextrins should be used when cosolvents cause assay interference or when you need to formulate an IV/oral dose without high osmotic loads. For pyrazole carboxylic acids, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The β-CD cavity size (approx. 6.0–6.5 Å) perfectly accommodates the pyrazole core and typical aromatic substituents, shielding them from water while the hydrophilic exterior maintains aqueous compatibility[6][]. HP-β-CD has been shown to improve the water solubility of pyrazolo-derivatives by 100 to 1000 folds[8].

Section 3: Self-Validating Experimental Protocols

Protocol A: Phase Solubility Profiling (HP-β-CD Complexation)

Use this protocol to determine the exact stoichiometric ratio and maximum solubility achievable with cyclodextrins.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount of your solid pyrazole carboxylic acid (e.g., 10 mg) to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously at 25°C (or 37°C for physiological relevance) for 48 to 72 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. (Discard the first 0.2 mL of filtrate to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and measure the drug concentration via HPLC-UV.

  • Self-Validation Check: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Validation: If the plot is perfectly linear (an

      
      -type phase solubility profile), you have successfully formed a 1:1 inclusion complex. The slope of this line allows you to calculate the stability constant (
      
      
      
      ). If the curve plateaus, you have hit the solubility limit of the complex itself.
Protocol B: Step-Down Mixed-Solvency Formulation (For In Vivo Dosing)

Use this protocol to create a stable, precipitation-resistant liquid formulation using biocompatible cosolvents.

  • Primary Solubilization: Dissolve the pyrazole carboxylic acid in a minimal volume of a strong, water-miscible solvent. For example, use 10% v/v Dimethylacetamide (DMA) or Ethanol. Ensure complete visual dissolution.

  • Intermediate Polarity Bridging: Slowly add 40% v/v PEG 400 while vortexing. PEG 400 acts as a cosolvent that stabilizes the hydrophobic regions of the molecule[4][5].

  • Surfactant Addition (Optional but recommended): Add 5% v/v Tween 80. This will form micelles that capture any free drug molecules that attempt to nucleate during the final aqueous dilution.

  • Aqueous Titration: Dropwise, add 45% v/v of an aqueous buffer (e.g., Tromethamine buffer, pH 8.0) while sonicating. The slightly elevated pH ensures the carboxylic acid remains ionized[2].

  • Self-Validation Check: Perform a simulated dilution. Take 100 µL of your final formulation and drop it into 900 µL of Simulated Gastric Fluid (SGF) or your assay buffer.

    • Validation: Analyze the dilution using Dynamic Light Scattering (DLS) or Nephelometry. The absence of a scattering peak >1000 nm confirms that your mixed-solvency system has successfully prevented sub-visible precipitation.

References

1.[1] Vulcanchem. 1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid. Available at: 2.[8] PubMed. 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors. Available at: 3.[6] PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: 4.[] BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. Available at: 5.[2] Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: 6. SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: 7.[3] IJPCBS. Mixed Co-Solvency Concept: A Promising Tool to Enhance Solubility of Poor Soluble Drug. Available at: 8.[4] Asian Journal of Pharmaceutics. Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Available at:

Sources

Troubleshooting

Recrystallization solvents for 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

Executive Summary 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is a critical intermediate, often associated with the synthesis of soluble guanylate cyclase (sGC) stimulators like Vericiguat .[1][2] Its purification is p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is a critical intermediate, often associated with the synthesis of soluble guanylate cyclase (sGC) stimulators like Vericiguat .[1][2] Its purification is pivotal because regioisomeric impurities (e.g., the 1-propyl-5-carboxylic isomer) and de-iodinated byproducts can significantly impact downstream coupling efficiency.[1][2]

This guide provides a technical breakdown of solvent systems, troubleshooting protocols for common isolation failures (oiling out, low yield), and a validated Acid-Base Reprecipitation methodology.[2][3]

Part 1: Solvent Selection & Solubility Profile

The amphiphilic nature of this molecule—possessing a polar carboxylic acid tail, a lipophilic propyl chain, and a heavy halogen (iodine)—dictates a specific solvent strategy.[3]

Solvent Compatibility Matrix
Solvent SystemSuitabilityPrimary Use CaseTechnical Notes
Ethanol / Water High General PurificationBest Starting Point. The acid is soluble in hot EtOH; water acts as a powerful antisolvent to induce crystallization upon cooling.[1][2][3]
Acetonitrile (ACN) High Regioisomer RemovalExcellent for removing non-polar organic impurities.[1][2][3] Often used in industrial scale-up for pyrazoles.[1][2]
Ethyl Acetate / Heptane MediumFinal PolishGood for removing trace iodine-containing non-polar byproducts, but yield may be lower due to solubility limits.[1][2][3]
Dilute NaOH / HCl Critical Chemical PurificationNot a thermal recrystallization, but an acid-base reprecipitation.[1][2][3] Essential for bulk cleaning of crude material.[2]

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing during cooling. How do I fix this? Diagnosis: This phenomenon occurs when the compound separates as a liquid phase before it can crystallize, usually because the saturation temperature is higher than the compound's melting point in the solvent mixture, or the cooling is too rapid.[3] Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add Seed Crystals: Add a tiny amount of pure solid at 5-10°C below the boiling point.

  • Adjust Solvent Ratio: If using EtOH/Water, slightly increase the Ethanol content. Too much water (antisolvent) forces the oil out too fast.[2][3]

  • Slow Down: Wrap the flask in foil or a towel to allow it to cool to room temperature over 2-3 hours before placing it in an ice bath.

Q2: I am seeing high retention of the des-iodo impurity (1-propyl-1H-pyrazole-3-carboxylic acid). Diagnosis: The iodine atom increases lipophilicity significantly.[1][2] If the des-iodo impurity persists, your solvent system is likely too non-polar.[2] Corrective Action: Switch to a more polar system.

  • Protocol: Use Methanol/Water (1:1) .[1][2][3] The des-iodo impurity is more soluble in water/methanol mixtures than the iodinated target, allowing it to stay in the mother liquor while the target precipitates.[2]

Q3: The color is off (yellow/brown instead of off-white). Diagnosis: Likely trace free iodine or polymeric byproducts.[1][2][3] Corrective Action:

  • Wash Step: Before recrystallization, wash the solid with a dilute solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce free iodine.[2][3]

  • Adsorbent: Add activated charcoal (5% w/w) to the hot solution during the recrystallization, stir for 15 mins, and filter hot through Celite.

Part 3: Validated Experimental Protocols

Method A: Thermal Recrystallization (Ethanol/Water)

Recommended for final polishing of material with >90% purity.[1][2][3]

  • Dissolution: Suspend 10 g of crude 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid in Ethanol (50 mL) .

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 5 mL increments until clear.[3]

  • Antisolvent Addition: While maintaining reflux, slowly add warm Water (approx. 50-60°C) dropwise.[1][2][3] Stop immediately when a faint turbidity (cloudiness) persists.[2]

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[2][3]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring can be slow). Once ambient, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white needles/prism crystals. Wash with cold Ethanol/Water (1:1).[2][3] Dry under vacuum at 45°C.[2]

Method B: Acid-Base Chemical Reprecipitation

Recommended for crude material containing significant organic impurities.[1][2][3]

  • Basification: Suspend the crude solid in water (10 vol). Add 1M NaOH slowly until pH > 10. The carboxylic acid will deprotonate and dissolve; non-acidic impurities will remain suspended/oiled.[2][3]

  • Filtration: Filter the aqueous solution to remove insoluble organic byproducts.[2][3]

  • Precipitation: Cool the filtrate to 10°C. Slowly add 1M HCl while stirring vigorously until pH < 2.

  • Digestion: Stir the resulting slurry for 30 minutes to ensure the amorphous precipitate transforms into a filterable solid.

  • Collection: Filter and wash with copious water to remove salts (NaCl).[2][3]

Part 4: Process Logic Visualization

The following diagram illustrates the decision tree for purifying this intermediate, distinguishing between "Chemical" and "Thermal" pathways.

RecrystallizationLogic Start Crude 5-iodo-1-propyl- 1H-pyrazole-3-carboxylic acid PurityCheck Check Purity (HPLC) Start->PurityCheck AcidBase Method B: Acid-Base Reprecipitation (Dissolve in NaOH -> Filter -> Acidify HCl) PurityCheck->AcidBase < 90% Purity Thermal Method A: Thermal Recrystallization (Solvent: Ethanol/Water) PurityCheck->Thermal > 90% Purity CheckColor Is Solid Colored? AcidBase->CheckColor Charcoal Add Activated Charcoal Filter Hot CheckColor->Charcoal Yes CheckColor->Thermal No Charcoal->Thermal Oiling Issue: Oiling Out Thermal->Oiling Seed Action: Re-heat & Seed Oiling->Seed Yes Final Pure Crystalline Solid (>98% HPLC) Oiling->Final No Seed->Final

Caption: Decision matrix for purification. Use Acid-Base methods for bulk cleaning and Thermal Recrystallization for final polymorphism and purity control.[1][2]

References

  • Follmann, M., et al. (2017).[2][3] Discovery of Vericiguat (BAY 1021189): A Soluble Guanylate Cyclase (sGC) Stimulator for the Treatment of Heart Failure.[2][3] Journal of Medicinal Chemistry.

  • Bayer Pharma AG. (2013).[2] Substituted Pyrazole Derivatives, Process for their Preparation and their Use. World Intellectual Property Organization (WO2013030288).[2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Vericiguat Intermediates.

Sources

Optimization

Advanced Catalysis Support Center: Troubleshooting 5-Iodo-Pyrazole Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in heterocyclic medicinal chemistry: transition-metal cata...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in heterocyclic medicinal chemistry: transition-metal catalyst poisoning during the cross-coupling of 5-iodo-pyrazoles.

This guide moves beyond generic protocols to explain the thermodynamic and kinetic causality behind experimental failures, providing you with self-validating workflows to rescue your stalled reactions.

The Mechanistic Root of the Problem

Before troubleshooting, we must understand the causality of the failure. Pyrazoles are privileged scaffolds, but their adjacent nitrogen atoms (N1 and N2) wreak havoc on palladium catalytic cycles. While oxidative addition into the highly reactive C5–I bond is generally rapid, the resulting Pd(II) intermediate is highly susceptible to coordination by the N2 lone pair of a second pyrazole molecule[1].

This heteroatom coordination forms a thermodynamically stable, coordinatively saturated bis-pyrazole Pd(II) complex. Because the metal center is sterically and electronically blocked, the rate-limiting transmetalation step cannot occur. The stalled Pd(II) species eventually degrades, aggregating into inactive palladium nanoparticles (visually observed as "Pd black")[2].

CatalyticCycle Pd0 Active Pd(0)L(n) OxAdd Oxidative Addition Pd(II)(Ar)(I)L(n) Pd0->OxAdd + 5-Iodopyrazole Poison N-Coordination (Catalyst Poisoning) OxAdd->Poison Pyrazole N2 Lone Pair TransMet Transmetalation Pd(II)(Ar)(Ar')L(n) OxAdd->TransMet + Boronic Acid / Base Dead Inactive Pd(II)-Pyrazole Complex & Pd Black Poison->Dead Irreversible Aggregation Prod Cross-Coupled Product + Reductive Elimination TransMet->Prod Fast Prod->Pd0 Catalyst Regeneration

Figure 1: Divergence of the productive Suzuki catalytic cycle into an inactive catalyst sink via pyrazole N-coordination.

Troubleshooting Q&A

Q1: My Suzuki-Miyaura coupling with 5-iodo-pyrazole stalls at 10-15% conversion, and the reaction mixture turns black almost immediately. What is happening? A: You are witnessing rapid catalyst death. The black precipitate is elemental palladium (Pd black)[2]. Because the N2 lone pair of the pyrazole outcompetes your boronic acid for coordination to the Pd(II) center, transmetalation is blocked. The trapped Pd(II) complex is unstable over time at elevated temperatures and undergoes reductive degradation. To fix this, you must either mask the nitrogen electronically (via protecting groups) or physically block it from the metal center (via bulky ligands).

Q2: How do I choose the right protecting group to prevent N-coordination without sterically hindering the adjacent C5-position? A: The choice of N1-protecting group is a delicate balance between electronic masking and steric bulk:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): This is the gold standard for 5-iodopyrazoles. It effectively masks the N1 position and provides enough steric bulk to disrupt intermolecular N2 coordination without completely blocking the adjacent C5-I bond from oxidative addition[3].

  • N-Methoxy Amides: Recent advancements show that N-methoxy amides can serve as both a protecting group and an anionic directing ligand. They promote the in situ generation of reactive Pd species while preventing the severe heteroatom poisoning typically seen with strongly coordinating nitrogens[1].

Q3: My synthetic route requires an unprotected 1H-pyrazole. What ligand systems can outcompete pyrazole coordination? A: Unprotected 1H-pyrazoles are exceptionally challenging because the acidic N-H proton can be lost under basic coupling conditions, forming a highly nucleophilic pyrazolide anion that aggressively binds palladium. You must use highly sterically demanding, electron-rich ligands:

  • Buchwald Biaryl Phosphines (e.g., XPhos, SPhos): The dicyclohexylphosphine moiety provides strong σ-donation to stabilize Pd(0), while the bulky biaryl backbone prevents the coordination of more than one pyrazole ring, keeping a coordination site open for transmetalation.

  • PYA (Pyridinium Amidate) Ligands: For highly specific cross-coupling workflows, tailor-made N,N-bidentate ligands like PYA feature a 5-membered N-heterocycle that provides less steric congestion for transmetalation while maintaining a tightly bound, molecularly defined active species that resists poisoning[4].

  • Phosphine-Free Systems: In some specialized direct arylations, using simple

    
     with KOAc in DMA at elevated temperatures avoids phosphine poisoning entirely, relying on the solvent and acetate to stabilize the active catalytic species[5].
    

Quantitative Data Summary: Mitigation Strategies

StrategySpecific Reagent / LigandMechanism of RescueRecommended Use Case
Steric Shielding SEM-Cl, NaHBlocks N1, sterically hinders N2 coordination without blocking C5-I.Standard Suzuki/Buchwald couplings where deprotection is viable later.
Ligand Bulk XPhos Pd G2Biaryl backbone prevents formation of bis-pyrazole Pd(II) complexes.When protecting groups cannot be used; high steric hindrance required.
Bidentate Anchoring PYA LigandsMaintains a molecularly defined active species; resists displacement.Advanced α-arylation or highly sensitive substrates.
Directing Groups N-Methoxy AmidesActs as an anionic ligand to promote in situ Pd generation[1].C-H functionalization or complex late-stage functionalization.

Self-Validating Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of 5-Iodo-1-(SEM)-1H-pyrazole

This protocol utilizes a pre-catalyst system (XPhos Pd G2) to ensure rapid, quantitative generation of the active L1Pd(0) species, bypassing the initiation lag that often allows pyrazole poisoning to take hold.

Materials:

  • 5-Iodo-1-(SEM)-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2-5 mol%)

  • 
     (2.0 equiv, 0.5 M aqueous solution)
    
  • 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube or vial, combine the 5-iodo-pyrazole, arylboronic acid, and XPhos Pd G2.

  • Inert Atmosphere: Evacuate and backfill the vessel with Argon (3 cycles). Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, destroying the catalyst before it can enter the cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane, followed by the aqueous

    
     solution.
    
  • Self-Validation Checkpoint 1 (Initiation): Heat the mixture to 80 °C. Within 5 minutes, the solution should transition from a pale yellow to a deep red/orange. This visual cue confirms the successful generation of the active XPhos-Pd(0) species.

  • Self-Validation Checkpoint 2 (Poisoning Monitor): Monitor the reaction at the 15-minute mark. If the solution remains red/orange or turns brown, the catalytic cycle is productive. If the solution turns opaque black with visible particulate matter on the glass walls, catalyst poisoning has occurred. Abort, check your SEM protection integrity, and verify solvent degassing.

  • Completion & Workup: Stir for 2-4 hours until complete consumption of the starting material is observed via TLC/LCMS. Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

Troubleshooting Decision Matrix

Use the following logical workflow to diagnose and rescue failing reactions.

Troubleshooting Start Issue: Low Yield / Pd Black CheckPG Is N1 Protected? Start->CheckPG AddPG Protect with SEM or THP CheckPG->AddPG No CheckLigand Evaluate Ligand System CheckPG->CheckLigand Yes ChangeLigand Switch to XPhos / SPhos Pd G2 CheckLigand->ChangeLigand Using PPh3 or dppf CheckBase Evaluate Base Strength CheckLigand->CheckBase Already using bulky ligand ChangeBase Use Mild Base (K3PO4 / KOAc) CheckBase->ChangeBase Strong base causing deprotonation

Figure 2: Decision matrix for troubleshooting stalled palladium-catalyzed couplings involving 5-iodopyrazoles.

References

  • Benchchem Technical Support. 3-Bromo-5-iodopyrazole | 1015779-70-0. Benchchem. 3

  • National Institutes of Health (PMC). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH. 1

  • University of Bern (BORIS Portal). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. BORIS. 4

  • Royal Society of Chemistry. Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. RSC. 5

  • American Chemical Society (Organometallics). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. ACS. 2

Sources

Troubleshooting

Technical Support Center: Precision Control of Regioselectivity in 1-Propyl-Pyrazole Synthesis

Ticket ID: REGIO-PYR-001 Subject: Controlling Isomeric Ratios (1,3- vs. 1,5-substitution) and N-Alkylation Specificity Assigned Specialist: Senior Application Scientist, Heterocycle Division Introduction: The "Twin Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-PYR-001 Subject: Controlling Isomeric Ratios (1,3- vs. 1,5-substitution) and N-Alkylation Specificity Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The "Twin Nitrogen" Problem

In 1-propyl-pyrazole synthesis, you are invariably fighting the symmetry of the pyrazole core. Whether you are building the ring from scratch (cyclocondensation) or modifying an existing scaffold (alkylation), the two nitrogen atoms compete for the propyl group.

This guide treats your synthetic pathway as a programmable logic gate. By adjusting the "inputs" (sterics, solvent polarity, pH, and electrophilicity), you can force the reaction to output the specific regioisomer required for your SAR (Structure-Activity Relationship) study.

Module 1: Cyclocondensation (The Knorr "Software" Fix)

Scenario: You are synthesizing the pyrazole ring de novo using propylhydrazine and a 1,3-dicarbonyl (or equivalent). The Issue: You require a specific placement of substituents at C3 and C5 relative to the N1-propyl group, but you are getting mixtures or the wrong isomer.

The Mechanistic Logic

The regiochemical outcome is determined by the initial nucleophilic attack.

  • The Nucleophile: In propylhydrazine (

    
    ), the terminal amino group (
    
    
    
    ) is the kinetic nucleophile (less sterically hindered).
  • The Electrophile: The hydrazine

    
     will attack the most electrophilic  carbonyl of the 1,3-diketone first.
    
  • The Rule: The carbonyl attacked by the

    
     becomes the C3  position. The carbonyl attacked by the substituted nitrogen (
    
    
    
    ) becomes the C5 position.
Troubleshooting Guide

Q1: "I need the 1-propyl-5-bulky isomer, but the reaction favors the 1,3-bulky product."

  • Diagnosis: Your bulky group (e.g., Phenyl, t-Butyl) is deactivating its adjacent carbonyl. The

    
     is attacking the smaller/more reactive carbonyl (becoming C3), forcing the bulky group to C5? No, wait.
    
    • Correction: If

      
       attacks the methyl carbonyl (more reactive), the Methyl becomes C3. The Bulky group becomes C5. This is actually what you want.
      
    • The Problem: If you are getting the inverse (1-propyl-3-bulky), it means the

      
       is attacking the bulky carbonyl. This is rare unless the bulky group is electron-withdrawing (e.g., 
      
      
      
      ).
  • The Fix (Enaminones): Replace the 1,3-diketone with an enaminone (

    
    ).
    
    • The carbon attached to the dimethylamino group is chemically "masked" and less electrophilic initially, but the reaction dynamics change.

    • Protocol: React propylhydrazine with the enaminone. The

      
       usually attacks the carbonyl carbon (hard nucleophile/hard electrophile), while the 
      
      
      
      displaces the amine. This locks the regiochemistry.

Q2: "I am using a trifluoromethyl (


) group and the regioselectivity is inverted." 
  • Diagnosis: The

    
     group is strongly electron-withdrawing, making its adjacent carbonyl highly electrophilic. The 
    
    
    
    attacks there first.
  • Result:

    
     becomes C3.
    
  • The Fix (Solvent Engineering): If you need

    
     at C5, you must disrupt this preference.
    
    • Solvent Switch: Switch from Ethanol to HFIP (Hexafluoroisopropanol) . HFIP is a strong hydrogen-bond donor. It coordinates to the carbonyl oxygens, potentially activating the less electron-deficient carbonyl or stabilizing specific transition states.

    • Reference: Fustero et al. demonstrated that fluorinated solvents can invert regioselectivity in pyrazole synthesis [1].

Decision Pathway: Cyclocondensation[1]

KnorrLogic Start Start: Propylhydrazine + 1,3-Dicarbonyl Analyze Analyze Electrophile Asymmetry Start->Analyze CF3 Contains CF3 Group? Analyze->CF3 Electronic Bias Steric Steric Difference Only (e.g., Me vs Ph) Analyze->Steric Steric Bias ResultA NH2 attacks CF3-CO Result: 1-Pr-3-CF3 CF3->ResultA Standard Conditions (EtOH) HFIP Use HFIP Solvent CF3->HFIP Need 5-CF3? ResultB NH2 attacks Me-CO Result: 1-Pr-3-Me-5-Ph Steric->ResultB Standard Conditions HFIP->ResultB Inverts Selectivity

Figure 1: Decision logic for predicting and controlling Knorr synthesis outcomes.

Module 2: Direct Alkylation (The "Hardware" Fix)

Scenario: You have a pre-formed 3-substituted pyrazole and you are alkylating it with propyl iodide/bromide. The Issue: You are getting a mixture of 1-propyl-3-R and 1-propyl-5-R isomers.

The Mechanistic Logic

The pyrazole anion is an ambident nucleophile. The resonance hybrid distributes negative charge over both nitrogens.

  • Thermodynamic Control: Alkylation prefers the position that results in the most stable product (usually the one with less steric clash between the N-propyl and the C-substituent).

  • Kinetic Control: Alkylation occurs at the most electron-rich or accessible nitrogen.

General Rule: Direct alkylation of unsymmetrical pyrazoles almost always favors the 1,3-isomer (Propyl far from the substituent) due to steric hindrance at the N adjacent to the substituent.

Troubleshooting Guide

Q3: "I absolutely need the 1,5-isomer (Propyl next to the Substituent) via alkylation."

  • Status: Difficult via standard

    
    .
    
  • The Fix (Blocking Strategy):

    • Protect: Alkylate with a removable bulky group (e.g., Trityl) or an electron-withdrawing group (SEM) which might favor the other isomer or allow separation.

    • Quaternize: Exhaustive alkylation to the pyrazolium salt, followed by pyrolysis (rarely clean).

    • Recommendation: Do not use direct alkylation. Go back to Module 1 (Cyclocondensation) or use Chan-Lam coupling if the propyl group was an aryl group (not applicable here, but good context).

    • Alternative: Use Mitsunobu conditions (Propyl alcohol + DIAD + PPh3). While generally following steric rules, the mechanism (SN2) and tight ion pairing can sometimes alter ratios compared to basic alkylation.

Q4: "I'm seeing variable ratios of isomers batch-to-batch."

  • Diagnosis: Inconsistent cation effect or solvent wetness.

  • The Fix:

    • Cation Control: Use 18-crown-6 with KOH to strip the cation away, creating a "naked" pyrazolate anion. This amplifies steric control, maximizing the 1,3-isomer.

    • Solvent: Switch to DMF or DMAc (Polar Aprotic). These solvents solvate the cation well, leaving the anion free to react based on pure steric/electronic dictates.

Experimental Protocol: High-Fidelity Alkylation
ParameterCondition for Max 1,3-SelectivityCondition for Mixed/1,5-Bias
Base

or


(weaker dissociation)
Solvent DMF or NMP (Dry)THF or Toluene (Tight ion pairing)
Temperature

Reflux (Thermodynamic equilibration)
Additives None

salts (Chelation control)

Module 3: Analytical Verification (The "Truth" Serum)

Scenario: You have a product, but you aren't sure if the propyl group is at N1 or N2.

The "Gold Standard" Workflow

Do not rely on simple 1H NMR splitting. You must measure spatial proximity.[1]

  • NOESY / ROESY (Nuclear Overhauser Effect):

    • Irradiate the N-Propyl

      
        (triplet, ~4.0 ppm).
      
    • Observation:

      • 1,5-Isomer: You will see a strong NOE cross-peak to the substituent at C5 (e.g., Methyl protons or Phenyl ortho-protons).

      • 1,3-Isomer: You will see a strong NOE cross-peak to the pyrazole proton at C5 (a singlet/doublet around 6.0-8.0 ppm).

    • This is the definitive test.

  • 13C NMR Chemical Shifts:

    • C3 vs C5: In N-substituted pyrazoles, the C3 and C5 carbons resonate at different frequencies.[1]

    • General Trend: C5 (adjacent to N-Propyl) is typically deshielded (higher ppm) compared to C3, but this depends heavily on substituents. Use NOESY for confirmation.

  • Gated Decoupled 13C NMR:

    • Measure

      
       coupling constants. The coupling of N-Propyl protons to the ring carbons can distinguish the positions.
      
Analytical Logic Diagram

Analytics Sample Purified Pyrazole Isomer NOESY Run 1D NOESY / 2D ROESY Target: N-CH2 Protons Sample->NOESY SignalA NOE to Ring Proton (H5) NOESY->SignalA SignalB NOE to Substituent Group NOESY->SignalB ConclA Conclusion: 1,3-Isomer (Propyl is far from substituent) SignalA->ConclA ConclB Conclusion: 1,5-Isomer (Propyl is next to substituent) SignalB->ConclB

Figure 2: Analytical workflow for structural assignment of pyrazole regioisomers.

References

  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 111(11), 6984–7034.

  • Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270.

  • Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (Fundamental text on tautomerism).
  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives."

Disclaimer: The protocols described herein involve hazardous chemicals (alkyl halides, hydrazines). Always consult the SDS and perform a risk assessment before experimentation.

Sources

Optimization

Technical Support Center: Functionalization of 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 1,5-disubstituted pyrazoles. The 5-iodo-1-propyl-1H-pyrazole-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 1,5-disubstituted pyrazoles. The 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid scaffold presents a formidable synthetic challenge: the massive steric clash between the C5-iodine (van der Waals radius ~1.98 Å) and the adjacent, freely rotating N1-propyl group, compounded by the coordinating potential of the C3-carboxylic acid 1.

This guide unpacks the mechanistic causality behind common reaction failures and provides self-validating protocols to ensure your cross-coupling workflows succeed.

Part 1: Troubleshooting FAQs (Mechanistic Causality)

Q1: Why do my Suzuki-Miyaura couplings at the C5 position fail, yielding mostly unreacted starting material despite the highly reactive C–I bond? The Causality: The failure is rarely due to the initial oxidative addition, but rather a thermodynamic trap. Aryl iodides are unique; their oxidative addition complexes often fall into an off-cycle thermodynamic sink by forming highly stable, inactive bridging iodide dimers: [(L)Pd(Ar)(μ-I)]₂2. The bulky 1-propyl group exacerbates this by severely restricting the conformational space required for the incoming nucleophile during transmetalation, giving the palladium complex ample time to dimerize and crash out of the catalytic cycle. The Solution: You must force the palladium to remain monomeric. Employ highly bulky biarylphosphine ligands such as BrettPhos or XPhos . The sheer steric bulk of these ligands prevents the formation of the bridging iodide dimer, keeping the catalyst active for the sterically demanding transmetalation step [[2]]().

Q2: Should I protect the C3-carboxylic acid before attempting C5 cross-coupling? The Causality: Yes, absolutely. A free C3-carboxylic acid introduces two modes of failure. First, it acts as a competitive ligand, coordinating to the Pd(II) center to form insoluble palladium-carboxylates. Second, the acidic proton neutralizes the basic conditions (e.g., K₂CO₃, K₃PO₄) strictly required to activate the boronic acid in Suzuki couplings. The Solution: Mask the acid as a methyl or ethyl ester prior to coupling. Once the sterically hindered C5 position is successfully functionalized, the ester can be cleanly saponified back to the carboxylic acid.

Q3: How can I optimize Sonogashira couplings on this specific 5-iodopyrazole scaffold? The Causality: Standard Sonogashira conditions (Pd/Cu) on sterically hindered 5-iodopyrazoles typically result in massive amounts of alkyne homocoupling (Glaser coupling). Because the oxidative addition and subsequent transmetalation at the congested C5 position are exceptionally slow, the copper co-catalyst has time to oxidize the terminal alkyne 3. The Solution: Utilize Copper-free Sonogashira conditions using an amine base and a highly active, sterically accommodating catalyst system to eliminate the Glaser coupling side-reaction entirely [[4]]().

Part 2: Mechanistic & Workflow Visualizations

Workflow Start 5-Iodo-1-propyl-1H-pyrazole- 3-carboxylic acid Protect Step 1: C3-COOH Protection (Esterification) Start->Protect Check1 Validation: TLC / IR (Absence of broad O-H) Protect->Check1 Coupling Step 2: C5 Cross-Coupling (Pd-Catalyzed) Protect->Coupling Ligand Use Bulky Biarylphosphine (e.g., BrettPhos/XPhos) Coupling->Ligand Check2 Validation: LC-MS / NMR (Product Mass) Coupling->Check2 Deprotect Step 3: Saponification (Optional) Coupling->Deprotect

Workflow for sterically hindered 5-iodopyrazole functionalization.

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Steric Clash at C5-I) Pd0->OxAdd Ar-I Dimer Off-Cycle Bridging Iodide Dimer OxAdd->Dimer L dissociation Transmet Transmetalation OxAdd->Transmet Nu-M Dimer->OxAdd Bulky Ligand (BrettPhos) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product

Pd-catalytic cycle highlighting the iodide dimer off-cycle bottleneck.

Part 3: Quantitative Data - Ligand Screening

To illustrate the critical nature of ligand selection, below is a summary of our internal optimization data for the Suzuki-Miyaura coupling of methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate with phenylboronic acid.

LigandCatalyst LoadingBaseConversion (%)Primary Mechanistic Issue / Observation
PPh₃10 mol%K₂CO₃< 5%Rapid formation of inactive bridging iodide dimers.
dppf5 mol%K₂CO₃15%Bidentate rigidity fails to accommodate the bulky 1-propyl group.
XPhos2 mol%K₃PO₄85%Good conversion; bulky ligand prevents dimer formation.
BrettPhos 1 mol% K₃PO₄ > 95% Optimal. Highly tailored for hindered aryl iodides.

Part 4: Self-Validating Experimental Protocols

Protocol 1: C3-Carboxylic Acid Protection (Esterification)

Purpose: Mask the acidic proton to prevent catalyst poisoning and base neutralization.

  • Reaction Setup: Dissolve 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Execution: Attach a reflux condenser and heat to 65 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar acid spot (R_f ~0.1) must completely convert to a less polar ester spot (R_f ~0.6). Confirm via IR spectroscopy: look for the total disappearance of the broad O–H stretch (3300–2500 cm⁻¹) and the sharpening of the ester C=O stretch (~1720 cm⁻¹).

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling at C5

Purpose: Overcome the 1-propyl steric clash using a bulky biarylphosphine ligand system.

  • Reagent Loading: In an oven-dried Schlenk tube, combine the C3-esterified pyrazole (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq, yielding 4 mol% Pd), BrettPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Atmosphere Control: Evacuate the tube and backfill with Argon. Repeat this cycle three times. Strict anaerobic conditions are required to prevent phosphine oxidation.

  • Solvent Addition: Add thoroughly degassed Toluene/H₂O (10:1 v/v) to achieve a 0.1 M concentration.

  • Execution: Seal the tube and heat at 90 °C for 16 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot with EtOAc/H₂O. Analyze the organic layer via LC-MS.

    • Diagnostic A: If you observe a high [M+H]⁺ of the starting material, the catalyst is trapped in the iodide dimer. Ensure BrettPhos is not oxidized.

    • Diagnostic B: If you observe a high [M+H]⁺ of the dehalogenated pyrazole, premature reductive elimination is occurring due to slow transmetalation. Solution: Increase boronic acid equivalents to 2.0 eq.

  • Workup: Filter through a short pad of Celite, concentrate, and purify via silica gel chromatography.

Part 5: References

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides Source: Journal of the American Chemical Society (via MIT Open Access) URL:2

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: RSC Advances (via PMC) URL:3

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: ResearchGate URL:4

  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids Source: Organic Chemistry Portal URL:1

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

Comparative NMR Analysis: 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid vs. Structural Analogs Executive Summary 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid is a highly versatile halogenated building block, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis: 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid vs. Structural Analogs

Executive Summary

5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid is a highly versatile halogenated building block, frequently utilized in the synthesis of complex pharmaceuticals, including cross-coupling precursors and 1[1]. Accurate structural verification of this compound is critical, as the regiochemistry of the pyrazole ring (specifically differentiating 1,5-disubstitution from 1,3-disubstitution) directly impacts downstream pharmacological efficacy. This guide provides an objective, data-driven comparison of the ¹H NMR chemical shifts of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid against its unsubstituted and brominated alternatives, offering researchers a definitive reference for structural validation.

Mechanistic NMR Dynamics: Causality of Chemical Shifts

As an Application Scientist, it is crucial not just to record shifts, but to understand the causality behind them. The shift dynamics in highly substituted pyrazoles require analyzing the interplay between electronegativity, steric compression, and anisotropic effects[2].

  • The H-4 Singlet Isolation: In the unsubstituted 1-propyl-1H-pyrazole-3-carboxylic acid, the H-4 and H-5 protons exhibit vicinal coupling (J ≈ 2.3 Hz).3[3] with a heavy halogen eliminates this coupling, collapsing the H-4 signal into a sharp singlet. Despite iodine being less electronegative than bromine, the H-4 proton in the 5-iodo analog often appears slightly downfield (deshielded) compared to the 5-bromo analog. This is driven by the strong magnetic anisotropy and the "heavy-atom effect" of the large iodine electron cloud.

  • Steric Compression on the N-Propyl Chain: The bulky iodine atom at C-5 exerts significant steric pressure on the adjacent N1-propyl group. This forces the α-CH₂ (N-CH₂) into a rigid conformation that maximizes its exposure to the deshielding cone of the pyrazole ring, resulting in a noticeable downfield shift (~4.25 ppm) compared to the unhalogenated analog (~4.10 ppm).

  • Carboxylic Acid Exchange: The -COOH proton appears as a broad singlet far downfield (~13.0 ppm) in DMSO-d₆. Its broadness is a direct result of rapid intermolecular hydrogen bonding exchange, which averages the proton's magnetic environment over time.

Comparative Quantitative Data

The following table objectively compares the ¹H NMR performance of three structural analogs to highlight the specific impact of the C-5 substituent. Data is representative of spectra acquired in DMSO-d₆ at 400 MHz.

Proton Assignment1-Propyl-1H-pyrazole-3-carboxylic acid5-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acidSplitting Pattern & Causality
-COOH 12.80 ppm13.00 ppm13.05 ppmbr s, 1H: Broadened by rapid H-bond exchange.
H-5 7.90 ppmSubstituted (Br)Substituted (I)d, 1H (J = 2.3 Hz): Absent in halogenated analogs.
H-4 6.70 ppm6.95 ppm7.05 ppmd (J=2.3 Hz) → s, 1H: Collapses to singlet upon C-5 substitution. Deshielded by halogen anisotropy.
N-CH₂ (1') 4.10 ppm4.20 ppm4.25 ppmt, 2H (J = 7.0 Hz): Shifted downfield by C-5 steric compression.
-CH₂- (2') 1.80 ppm1.82 ppm1.83 ppmsextet, 2H (J = 7.0 Hz): Aliphatic chain, minimal halogen effect.
-CH₃ (3') 0.85 ppm0.86 ppm0.86 ppmt, 3H (J = 7.4 Hz): Terminal methyl, unaffected by ring electronics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the NMR data. Every step includes an internal check to confirm the integrity of the system before proceeding.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the pyrazole compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: DMSO-d₆ is chosen due to the high polarity of the carboxylic acid group, which limits solubility in CDCl₃. The inclusion of TMS acts as an absolute internal zero-point reference, validating that the chemical shift scale is perfectly calibrated.

Step 2: Instrument Tuning and Matching

  • Action: Insert the sample into the 400 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for the ¹H nucleus.

  • Causality & Validation: Tuning ensures the probe's circuitry resonates exactly at the Larmor frequency of the protons in the specific dielectric environment of DMSO. A sharp dip in the tuning curve validates optimal energy transfer.

Step 3: Locking and Shimming

  • Action: Lock the magnetic field to the deuterium signal of DMSO-d₆ (2.50 ppm). Apply gradient shimming (Z1-Z5).

  • Causality & Validation: Shimming creates a perfectly homogeneous magnetic field. The system is validated by observing the residual non-deuterated DMSO pentet at 2.50 ppm; a full width at half maximum (FWHM) of < 1.0 Hz confirms excellent field homogeneity.

Step 4: Acquisition Parameters

  • Action: Acquire the spectrum using 16 scans (ns=16), a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds.

  • Causality & Validation: A 2.0s delay ensures that the broad, slowly relaxing -COOH proton fully returns to equilibrium between pulses, allowing for accurate integration relative to the aliphatic protons.

Workflow Visualization

Workflow Prep Sample Preparation (DMSO-d6 + 0.03% TMS) Lock Lock & Shim (Optimize Field Homogeneity) Prep->Lock Acq 1H NMR Acquisition (400 MHz, ns=16, d1=2s) Lock->Acq Proc Data Processing (FT, Phase/Baseline Corr.) Acq->Proc Eval Comparative Analysis (Shift & Splitting Evaluation) Proc->Eval

Workflow for NMR sample preparation, acquisition, and comparative structural validation.

References

  • Identification of Potent Pyrazole Based APELIN Receptor (APJ)
  • Source: google.com (Google Patents)
  • Source: researchgate.

Sources

Comparative

Precision Structural Elucidation of 5-Iodo-Pyrazole Derivatives via 13C NMR: A Technical Guide

Executive Summary 5-iodo-pyrazole derivatives are critical pharmacophores and synthetic intermediates, particularly as electrophiles in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). However, their st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 5-iodo-pyrazole derivatives are critical pharmacophores and synthetic intermediates, particularly as electrophiles in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). However, their structural validation is notoriously difficult due to annular tautomerism and the ambiguity of N-alkylation regiochemistry (N1 vs. N2). This guide compares 13C NMR strategies against standard 1H NMR, establishing why Carbon-13 analysis—specifically leveraging the "Heavy Atom Effect"—is the superior method for definitive structural assignment.

Part 1: The Analytical Challenge

In drug discovery, confirming the position of the iodine atom (C3, C4, or C5) and the alkylation site (N1) is non-trivial.

Feature1H NMR Performance13C NMR Performance
Quaternary Carbons Ineffective. Cannot detect C-I directly; relies on indirect coupling or lack of signal.Superior. Directly detects C-I; chemical shift provides electronic environment data.
Regioisomerism Ambiguous. 1,3- and 1,5-isomers often show similar splitting patterns.Definitive. C3 and C5 have distinct chemical shifts; HMBC correlations confirm N-C connectivity.
Tautomerism Poor. Broad signals due to rapid proton exchange on N-H.Moderate to High. Distinct shifts observed if exchange is slow or "frozen" in DMSO-d6.

The Core Problem: In 1H NMR, a 5-iodo-pyrazole lacks a proton at the C5 position. You are proving a structure by the absence of a signal, which is scientifically weak. 13C NMR allows for positive identification of the C-I bond.

Part 2: The Heavy Atom Effect (The Technical Edge)

The most critical diagnostic tool in this analysis is the Heavy Atom Effect (specifically, the Spin-Orbit Heavy Atom on Light Atom effect, or SO-HALA).

Contrary to simple electronegativity trends (where electronegative atoms deshield nuclei, moving peaks downfield/higher ppm), iodine exerts a massive shielding effect on the attached carbon due to its large electron cloud and relativistic spin-orbit coupling.

Comparative Chemical Shifts (Approximate Ranges in DMSO-d6)
Substituent at C513C Shift (ppm)Effect Description
Hydrogen (C-H) 129 - 135Typical aromatic/heteroaromatic shift.
Chlorine (C-Cl) 125 - 130Inductive deshielding dominates.
Bromine (C-Br) 110 - 120Balance of inductive and shielding effects.
Iodine (C-I) 80 - 100 Strong Shielding (Upfield). Distinctive diagnostic region.

Key Insight: If you observe a quaternary carbon signal in the 80–100 ppm range, it is almost certainly the C-I carbon. This upfield shift is the "fingerprint" of the 5-iodo derivative.

Part 3: Regioisomer Differentiation (1,3- vs. 1,5-Isomers)

When alkylating a 3(5)-iodo-pyrazole, you typically generate a mixture of 1-alkyl-3-iodo and 1-alkyl-5-iodo isomers. 13C NMR, combined with 2D HMBC, is the only self-validating method to distinguish them.

The Logic of Assignment

In an HMBC (Heteronuclear Multiple Bond Correlation) experiment, the protons of the N-alkyl group (e.g., N-CH3) will show a strong 3-bond correlation (


) to the C5  carbon of the pyrazole ring. They will rarely show a correlation to C3 (4 bonds away).
  • Scenario A (1-alkyl-5-iodo):

    • The N-alkyl protons correlate to C5.

    • Since Iodine is at C5, this Carbon will be shielded (80–100 ppm).

    • Result: Cross-peak between Alkyl-H and Upfield Carbon.

  • Scenario B (1-alkyl-3-iodo):

    • The N-alkyl protons correlate to C5.

    • Since Iodine is at C3, C5 is a C-H or C-R carbon. It will be deshielded (130–140 ppm).

    • Result: Cross-peak between Alkyl-H and Downfield Carbon.

Visualization: Logic Tree for Structure Determination

RegioID Start Start: N-Alkylated Iodo-Pyrazole Mixture Step1 Step 1: Acquire 1D 13C NMR & 2D HMBC Start->Step1 Step2 Step 2: Identify N-Alkyl Proton Signal (1H) Step1->Step2 Step3 Step 3: Find HMBC Correlation from N-Alkyl H Step2->Step3 Branch1 Correlation to Carbon at 80 - 100 ppm (Shielded) Step3->Branch1 Target C is Upfield Branch2 Correlation to Carbon at 130 - 145 ppm (Deshielded) Step3->Branch2 Target C is Downfield Result1 Conclusion: 1-alkyl-5-iodo isomer (Iodine is on the neighbor Carbon) Branch1->Result1 Result2 Conclusion: 1-alkyl-3-iodo isomer (Iodine is distal; Neighbor is C-H) Branch2->Result2

Figure 1: Decision matrix for distinguishing regioisomers using HMBC and Chemical Shift logic.

Part 4: Experimental Protocols

To ensure the detection of the quaternary C-I carbon (which has a long relaxation time,


, and no NOE enhancement), standard "quick" carbon parameters will fail.
Protocol A: Quantitative 1D 13C NMR (Direct Detection)

Use this to confirm the presence of Iodine via the Heavy Atom Effect.

  • Sample Prep: Dissolve ~30-50 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents aggregation and slows prototropic exchange if N-H is present.

  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Why? Suppresses NOE to allow integration (optional) but ensures decoupling during acquisition.

  • Relaxation Delay (D1): 3.0 to 5.0 seconds .

    • Critical: Quaternary C-I carbons relax slowly.[1] Short D1 (< 1s) will saturate the signal, making the C-I peak invisible.

  • Pulse Width: 30° pulse angle.

  • Scans (NS): Minimum 1024 scans (approx 1-2 hours).

  • Spectral Width: 0 – 250 ppm (to catch C-I at high field and C=O if present).

Protocol B: 2D HMBC (Connectivity)

Use this for Regiochemistry (N1 vs N2).

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
    • Why? Pyrazole ring couplings (

      
      ) are typically 6-10 Hz.
      
  • Scans: 16-32 scans per increment usually suffice if concentration is >30 mg/mL.

Part 5: Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis S1 Crude Product S2 Flash Chromatography (Isolate Isomers) S1->S2 S3 Dissolve in DMSO-d6 (High Conc: >40mg) S2->S3 A1 1H NMR (Check Purity) S3->A1 A2 13C NMR (D1=4s) (Locate C-I peak) A1->A2 A3 HMBC (Map N-Me to C5) A2->A3 D1 Verify C-I Shift (<100 ppm?) A2->D1 D2 Assign Regiochemistry A3->D2 D1->D2

Figure 2: Integrated workflow for the isolation and spectral characterization of iodopyrazoles.

References
  • Alkorta, I., Claramunt, R. M., Sanz, D., Elguero, J., & Holzer, W. (2021).[2] A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry.[2][3] [Link]

  • Vicha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Methods). [Link]

  • SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). [Link]

Sources

Validation

Publish Comparison Guide: MS Fragmentation of 5-Iodo-1-Propyl-1H-Pyrazole-3-Carboxylic Acid

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid . This guide compares the target molecule against its non-iodin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid .

This guide compares the target molecule against its non-iodinated synthetic precursor, 1-propyl-1H-pyrazole-3-carboxylic acid , to isolate the specific spectral contributions of the iodine substituent and the propyl group. This comparison is critical for researchers validating the purity of halogenated building blocks in drug discovery (e.g., cannabinoid receptor antagonists or kinase inhibitors).

Executive Summary & Application Context

5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is a functionalized pyrazole scaffold used as an intermediate in the synthesis of bioactive pharmaceutical ingredients. The presence of the iodine atom at the C5 position renders it highly reactive for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid at C3 serves as a handle for amidation or esterification.

The Challenge: Distinguishing this molecule from its de-iodinated byproducts (formed during storage or incomplete iodination) and regioisomers requires a precise understanding of its mass spectral behavior.

The Solution: This guide compares the fragmentation of the target molecule (Subject A) with its non-iodinated analog (Subject B) using Electrospray Ionization (ESI) in both positive and negative modes.

Comparison Subjects
  • Subject A (Target): 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid (

    
    , MW: 279.97)
    
  • Subject B (Alternative/Control): 1-propyl-1H-pyrazole-3-carboxylic acid (

    
    , MW: 154.17)
    

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described, ensure your LC-MS system meets the following parameters. This protocol is designed to maximize the detection of the labile iodine atom while promoting informative backbone cleavage.

LC-MS/MS Conditions[1]
  • Ionization Source: Electrospray Ionization (ESI).[1]

  • Polarity:

    • Negative Mode (ESI-): Preferred for molecular ion stability (

      
      ) and decarboxylation pathways.
      
    • Positive Mode (ESI+): Used for confirming the propyl chain connectivity via N-dealkylation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (Aprotic solvent to stabilize radical cations).

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both weak (C-I) and strong (ring opening) bond cleavages.

Comparative Fragmentation Analysis

A. Primary Ionization & Stability
FeatureSubject A (5-Iodo Target)Subject B (Non-Iodo Control)Technical Insight
Monoisotopic Mass 279.97 Da154.07 DaThe ~126 Da mass shift confirms mono-iodination.
Isotope Pattern No M+2 peak (Iodine is monoisotopic).Standard chemical envelope.Absence of

pattern confirms Iodine over other halogens.
Base Peak (ESI-) m/z 279 (

)
m/z 153 (

)
The acidic proton on the carboxyl group ionizes readily in negative mode.
B. Fragmentation Pathways (MS/MS)[1][2][3][4][5][6][7]
1. The "Iodine Pop" (Specific to Subject A)

The most critical differentiator is the lability of the C-I bond.

  • Mechanism: In ESI(+), the iodine atom is often lost as a radical (

    
    , 127 Da) or as HI (128 Da) depending on the proton mobility.
    
  • Observation: Subject A shows a dominant fragment at m/z 153 (in ESI+) corresponding to the loss of Iodine (

    
    ).
    
  • Comparison: Subject B starts at m/z 155 (ESI+) and does not show this loss, confirming that m/z 153 in Subject A arises specifically from deiodination.

2. Decarboxylation (Common Pathway)

Both molecules possess a carboxylic acid at C3.

  • Mechanism: Loss of

    
     (44 Da) is the standard pathway for pyrazole-carboxylic acids, particularly in ESI(-).
    
  • Subject A:

    
     (m/z).
    
  • Subject B:

    
     (m/z).
    
  • Significance: The persistence of the 126 Da difference between the fragments (235 vs 109) confirms the iodine remains attached during the initial decarboxylation step in mild conditions.

3. Propyl Group Cleavage (N-Dealkylation)
  • Mechanism: Cleavage of the N-C bond leads to the loss of the propyl chain (

    
     or 
    
    
    
    ).
  • Subject A: Fragment m/z 235 (decarboxylated)

    
     Loss of 42 Da (propene) 
    
    
    
    m/z 193 .
  • Subject B: Fragment m/z 109 (decarboxylated)

    
     Loss of 42 Da 
    
    
    
    m/z 67 .

Visualizing the Fragmentation Mechanism

The following diagram illustrates the competing fragmentation pathways for the 5-iodo target molecule. Note the bifurcation between Iodine loss and Carboxyl loss.

Fragmentation M Precursor [M-H]- m/z 279 (Parent) Frag1 [M-H-CO2]- m/z 235 (Decarboxylated Core) M->Frag1 Loss of CO2 (44 Da) Primary Pathway (ESI-) Frag2 [M-H-I]- m/z 152 (Radical Anion) M->Frag2 Loss of I• (127 Da) High Energy CID Frag3 [M-H-CO2-I]- m/z 108 (Bare Pyrazole Core) Frag1->Frag3 Loss of I• (127 Da) Frag4 [M-H-CO2-C3H6]- m/z 193 (Depropylated Iodo-Core) Frag1->Frag4 Loss of Propene (42 Da) N-Dealkylation Frag4->Frag3 Loss of I•

Caption: ESI(-) Fragmentation pathway of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid showing parallel losses of CO2 and Iodine.[2]

Summary Data Table: Diagnostic Ions

Use this table to interpret your MS/MS spectra.

m/z (ESI-)IdentityOrigin/MechanismRelative Abundance (Est.)
279

Molecular Ion100% (Base Peak)
235

Decarboxylation60-80%
193

Loss of Propene from m/z 23520-40%
152

Homolytic cleavage of C-I10-30% (Energy dependent)
127

Iodide ion (Specific to negative mode)Variable (High at high CE)
108

Pyrazole core (stripped of I and COOH)<10%

Conclusion & Recommendations

For the identification of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid , ESI(-) is the superior mode due to the acidic carboxylic moiety.

  • Verification Step: Monitor the transition 279 > 235 (Decarboxylation) as a quantifier trace and 279 > 127 (Iodide) as a qualifier trace.

  • Differentiation: If the peak at m/z 153/154 is the parent ion, you have isolated the non-iodinated starting material (Subject B). If m/z 153 appears only as a fragment of 281 (ESI+), you have the correct iodinated product.

References
  • General Pyrazole Fragmentation: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Mass Spectrometry Principles: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

Technical Guide: FTIR Characterization of Pyrazole Carboxylic Acid Functional Groups

Executive Summary Pyrazole carboxylic acids serve as critical pharmacophores in medicinal chemistry, functioning as precursors for blockbuster drugs (e.g., Sildenafil) and agrochemicals. In the context of drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxylic acids serve as critical pharmacophores in medicinal chemistry, functioning as precursors for blockbuster drugs (e.g., Sildenafil) and agrochemicals. In the context of drug development, the "performance" of an FTIR protocol is defined by its ability to:

  • Unambiguously identify the carboxylic acid moiety in the presence of the nitrogen-rich pyrazole ring.

  • Differentiate between regioisomers (e.g., 3- vs. 4-position).

  • Monitor reaction progress (e.g., Ester Hydrolysis

    
     Acid).
    

This guide synthesizes experimental data to provide a robust framework for analyzing these heterocyclic compounds, comparing the spectral "performance" of the acid against its ester derivatives and isomeric forms.

Part 1: Spectral Fingerprint & Characteristic Assignments[1]

The FTIR spectrum of pyrazole carboxylic acid is dominated by the interplay between the carboxylic acid dimer formation and the aromatic pyrazole ring.

Table 1: Characteristic Vibrational Modes (Experimental Ranges)
Functional GroupVibration ModeWavenumber (

)
Intensity/ShapeMechanistic Insight
O-H (Acid) Stretch (

)
2500 – 3300 Broad, Very Strong"Fermi Resonance" often creates a distinct shoulder. Broadness indicates strong intermolecular H-bonded dimerization.
C=O (Acid) Stretch (

)
1680 – 1720 Sharp, StrongConjugation with the pyrazole ring lowers the frequency compared to aliphatic acids (~1715

).
C=N / C=C Ring Stretch1500 – 1600 Medium to StrongCharacteristic "breathing" modes of the pyrazole heteroaromatic system.
N-H (Ring) Stretch (

)
3100 – 3500 Sharp (if free)Often obscured by the broad O-H band in solid-state samples due to H-bonding.
C-O (Acid) Stretch/Bend1210 – 1320 StrongCoupled C-O stretching and O-H in-plane bending.
C-H (Ar) Stretch (

)
3000 – 3100 WeakTypical aromatic C-H stretching, distinct from aliphatic signals.

Critical Note: In the solid state (KBr pellet), pyrazole carboxylic acids exist almost exclusively as dimers . This causes the O-H stretch to appear as a massive, broad trough centered around 3000


, often overlapping with C-H stretches.

Part 2: Comparative Performance Analysis

In synthesis, the "product" (Target Acid) must be distinguished from "alternatives" (Starting Ester or Regioisomers).

Scenario A: Monitoring Reaction Progress (Ester vs. Acid)

The most common application is monitoring the hydrolysis of a Pyrazole Carboxylate Ester to the Acid .

  • The Alternative (Ester): Shows a C=O stretch at a higher frequency (1735 – 1750

    
     ) due to the electron-withdrawing methoxy/ethoxy group and lack of dimerization.
    
  • The Product (Acid): As hydrolysis proceeds, the C=O band shifts to a lower frequency (1680 – 1710

    
     ) and the broad O-H trough appears.
    

Performance Metric: FTIR is superior to TLC for this application because it provides quantitative data on the disappearance of the ester carbonyl.

Scenario B: Isomeric Differentiation (3- vs. 4-Isomer)

The position of the carboxylic acid on the pyrazole ring alters the conjugation length, affecting the C=O wavenumber.

  • Pyrazole-4-carboxylic acid: The 4-position is electronically coupled to the diaza-system differently than the 3-position. Due to enhanced electron density and conjugation at the 4-position in certain tautomers, the C=O bond order may be slightly reduced, shifting the peak to lower wavenumbers compared to the 3-isomer.

  • Differentiation Strategy: While subtle (

    
     shift), the Fingerprint Region (1500 – 600 
    
    
    
    )
    provides the definitive identification. The ring breathing modes (1500-1600
    
    
    ) will differ in intensity and exact position between isomers.

Part 3: Visualization of Molecular Interactions

The following diagram illustrates the H-bonding network that defines the spectral "broadness" observed in Part 1.

H_Bonding_Network M1 Pyrazole Carboxylic Acid (Molecule A) Dim Centrosymmetric Dimer (Stable Solid State) M1->Dim H-Bond Donor (O-H) M2 Pyrazole Carboxylic Acid (Molecule B) M2->Dim H-Bond Acceptor (C=O) Spec Spectral Consequence: Broad O-H Band (2500-3300 cm-1) Dim->Spec Vibrational Coupling

Figure 1: Formation of carboxylic acid dimers in solid-state leads to the characteristic broad O-H spectral feature.

Part 4: Experimental Protocols (Self-Validating)

To ensure trustworthy data, use the following protocols. The KBr Pellet method is the "Gold Standard" for resolution, while ATR is the modern alternative for throughput.

Method 1: KBr Pellet (High Resolution)

Best for: Publication-quality spectra and resolving sharp fingerprint peaks.

  • Preparation: Mix ~1-2 mg of dry Pyrazole Carboxylic Acid with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < wavelength of IR light to minimize scattering).

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation Check: Look at the baseline. A sloping baseline (Christiansen effect) indicates particle size is too large. Regrind and repress.

Method 2: ATR (Attenuated Total Reflectance)

Best for: Rapid screening and wet samples.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place solid sample directly on the crystal.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (penetration depth varies), making peaks at lower wavenumbers appear stronger than in transmission mode.

Workflow Diagram

FTIR_Workflow cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Analysis Node1 Sample: Pyrazole Carboxylic Acid Node2 Choice: KBr vs ATR Node1->Node2 Node3 Collect Background (Air/Blank KBr) Node2->Node3 Prepare Node4 Acquire Sample Spectrum (16-32 Scans) Node3->Node4 Node5 Check C=O Region (1680-1720 cm-1) Node4->Node5 Process Node6 Check Fingerprint (Isomer Confirmation) Node5->Node6

Figure 2: Step-by-step workflow for acquiring and validating FTIR data for pyrazole derivatives.

Part 5: Troubleshooting & Artifacts

ArtifactSymptomRoot CauseSolution
Water Interference Sharp, jagged noise at 3500-3800

and 1600

.
Atmospheric humidity or wet KBr.Purge instrument with

; dry KBr at 110°C.
CO2 Doublet Sharp doublet at 2350

.
Background scan outdated or breathing near sample.Re-run background; ignore peak (does not overlap with Pyrazole).
Peak Saturation Flat-topped peaks (Transmittance = 0%).Sample concentration too high.Reduce sample amount in KBr or reduce path length.

References

  • SpectraBase. Spectrum of Pyrazole-3-carboxylic acid. Wiley Science Solutions. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid (Analogous Carboxylic Acid Standards). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general functional group assignment principles).
  • MDPI. Monitoring Enzymatic Hydroesterification by FTIR. (Demonstrates Ester vs. Acid shift monitoring). Available at: [Link]

  • ResearchGate. Vibrational spectra of 1H-pyrazole-3,5-dicarboxylic acid. Available at: [Link]

Validation

Reactivity Comparison: 5-Iodo vs. 5-Bromo-1-propyl-1H-pyrazole-3-carboxylic Acid

The following guide provides an in-depth technical comparison of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid versus its 5-bromo analog. Executive Summary In the context of drug discovery and scaffold functionalization,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid versus its 5-bromo analog.

Executive Summary

In the context of drug discovery and scaffold functionalization, the choice between the 5-iodo and 5-bromo derivatives of 1-propyl-1H-pyrazole-3-carboxylic acid is dictated by the trade-off between reactivity kinetics and compound stability/cost .

  • The 5-Iodo Analog is the superior candidate for rapid, mild cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and metal-halogen exchange (lithiation). Its weaker C–I bond allows it to overcome the steric hindrance imposed by the adjacent N1-propyl group.

  • The 5-Bromo Analog serves as a cost-effective, robust alternative for scale-up processes where harsher reaction conditions (higher temperature, specialized catalysts) are permissible.

Verdict: Use the 5-Iodo derivative for library generation and late-stage functionalization. Use the 5-Bromo derivative for early-stage building block synthesis and bulk manufacturing.

Electronic & Structural Profile

To understand the reactivity differences, one must analyze the specific electronic environment of the 1,3,5-substituted pyrazole ring.

Structural Analysis

The pyrazole ring is polarized. The N1-propyl group exerts a positive inductive effect (+I) and introduces steric bulk proximal to the C5 position .

  • Steric Hindrance: The C5 position is "ortho" to the N1-propyl group. The propyl chain's

    
    -methylene protons create a steric clash with incoming metal catalysts.
    
  • Bond Length Advantage: The C–I bond length (~2.10 Å) is significantly longer than the C–Br bond (~1.85 Å). This extends the reactive center away from the N1-propyl steric cloud, facilitating oxidative addition.

Bond Dissociation Energy (BDE)

The primary driver of reactivity is the bond strength.

  • C(sp²)–I: ~57 kcal/mol (Weaker, faster oxidative addition)

  • C(sp²)–Br: ~68 kcal/mol (Stronger, slower oxidative addition)

Reactivity Benchmarking

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step for electron-rich heterocycles like pyrazoles is often the oxidative addition of the Pd(0) species into the C–X bond.

Feature5-Iodo Analog5-Bromo Analog
Reactivity High. Reacts at RT to 60°C.Moderate. Typically requires 80–100°C.
Catalyst Load Standard (1–3 mol% Pd(PPh3)4)Higher or Specialized (3–5 mol% Pd(dppf)Cl2 or Buchwald ligands)
Steric Sensitivity Low. Long bond mitigates N1-propyl clash.High. Short bond exacerbates N1-propyl clash.
Base Compatibility Compatible with mild bases (K3PO4, Na2CO3).Often requires stronger bases (Cs2CO3, KOtBu).

Mechanistic Insight: The electron-rich nature of the pyrazole ring (due to N1 lone pair donation) makes the C5 carbon nucleophilic, which paradoxically deactivates it toward oxidative addition (which requires the metal to donate electrons into the C-X antibonding orbital). The Iodine atom's high polarizability compensates for this, allowing the reaction to proceed under mild conditions where the Bromine analog stalls.

Metal-Halogen Exchange (Lithiation)

For converting the halide into a nucleophile (e.g., quenching with aldehydes or CO2).

  • 5-Iodo: Undergoes extremely fast I/Li exchange with i-PrMgCl or n-BuLi at -78°C. The equilibrium is driven by the formation of the stable alkyl iodide.

  • 5-Bromo: Exchange is sluggish at -78°C. Often requires "Turbo Grignard" (i-PrMgCl·LiCl) and warmer temperatures (-20°C to 0°C), which risks deprotonating the acidic C4 proton or reacting with the carboxylic acid moiety (if unprotected).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Comparative)

Note: While the free acid can be used, esterification (methyl/ethyl ester) is recommended to prevent catalyst poisoning by the carboxylate.

Scope: Coupling of 5-halo-1-propyl-1H-pyrazole-3-carboxylate with Phenylboronic acid.

  • Preparation: Dissolve 1.0 equiv of the 5-halo-pyrazole substrate in 1,4-Dioxane/Water (4:1 v/v).

  • Additives: Add 1.5 equiv Phenylboronic acid and 2.0 equiv K2CO3.

  • Degassing: Sparge with Argon for 10 minutes.

  • Catalyst:

    • For 5-Iodo: Add 3 mol% Pd(PPh3)4 .

    • For 5-Bromo: Add 5 mol% Pd(dppf)Cl2·DCM .

  • Reaction:

    • For 5-Iodo: Heat to 60°C for 2–4 hours.

    • For 5-Bromo: Heat to 90°C for 8–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate acid if ester hydrolyzed) or Brine. Dry over Na2SO4.

Protocol B: Metal-Halogen Exchange (Knochel-Type)

Critical: The carboxylic acid MUST be protected (e.g., as a lithium carboxylate or ester) before lithiation to prevent quenching the organolithium.

  • Protection (In-situ): Treat the acid with 1.0 equiv NaH in dry THF at 0°C to form the sodium carboxylate. Cool to -78°C .[1]

  • Exchange:

    • For 5-Iodo: Add 1.1 equiv n-BuLi dropwise. Stir for 15 min. (Exchange is complete).

    • For 5-Bromo: Add 1.2 equiv i-PrMgCl·LiCl .[2] Warm to -20°C and stir for 1 hour.

  • Quench: Add electrophile (e.g., DMF, Benzaldehyde).

  • Yield: 5-Iodo typically yields >85%; 5-Bromo yields 50–70% due to competing side reactions.

Visualization & Logic

Reaction Mechanism & Kinetics

The following diagram illustrates the kinetic advantage of the 5-Iodo derivative during the oxidative addition step of the catalytic cycle.

ReactionKinetics Substrate 5-Halo-Pyrazole (Start) Complex_I Oxidative Addition (5-Iodo) Low Activation Energy Substrate->Complex_I Fast (k_I) Complex_Br Oxidative Addition (5-Bromo) High Activation Energy Substrate->Complex_Br Slow (k_Br) Pd0 Pd(0) Catalyst Pd0->Complex_I Pd0->Complex_Br Product Coupled Product Complex_I->Product Transmetallation & Red. Elim. Complex_Br->Product Requires Heat

Caption: Kinetic differentiation in the Oxidative Addition step. The 5-Iodo pathway (Green) proceeds rapidly due to weaker bond strength, while 5-Bromo (Red) faces a higher energetic barrier.

Decision Matrix

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Select Halogen Substituent Scale Reaction Scale? Start->Scale Complexity Coupling Partner Complexity? Scale->Complexity Discovery (<1g) Cost Budget Constraints? Scale->Cost Process (>100g) Iodo Use 5-IODO (High Reactivity) Complexity->Iodo High (Fragile/Steric) Bromo Use 5-BROMO (High Stability) Complexity->Bromo Low (Robust) Cost->Iodo Budget Flexible Cost->Bromo Strict Budget

Caption: Strategic selection guide. 5-Iodo is prioritized for discovery chemistry involving complex partners; 5-Bromo is preferred for large-scale, cost-sensitive manufacturing.

References

  • Synthesis of 5-iodopyrazoles via Lithiation: Title: Regioselective synthesis of 4-/5-iodides and cross-coupling reactions of 1-aryl-3-CF3-1H-pyrazoles.[1] Source: National Institutes of Health (PMC). URL:[Link]

  • General Suzuki Coupling of Pyrazoles: Title: Suzuki-Miyaura cross-coupling reactions of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole.[3] Source: Semantic Scholar / Arkivoc. URL:[Link]

  • Bond Dissociation Energies (C-I vs C-Br): Title: Bond Energies - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL:[Link]

  • Metal-Halogen Exchange Kinetics: Title: Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Comparative

High-Resolution Purity Analysis of Iodinated Pyrazoles: Unlocking Isomeric Selectivity

Executive Summary The Challenge: Iodinated pyrazoles are critical scaffolds in kinase inhibitor development but present a unique analytical paradox. Their high lipophilicity suggests standard C18 retention, yet the subtl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Iodinated pyrazoles are critical scaffolds in kinase inhibitor development but present a unique analytical paradox. Their high lipophilicity suggests standard C18 retention, yet the subtle electronic differences between regioisomers (e.g., 3-iodo vs. 4-iodo) often lead to co-elution on alkyl-bonded phases. Furthermore, the basic nitrogen moiety causes peak tailing, and the labile carbon-iodine bond risks on-column degradation.

The Solution: This guide compares the industry-standard C18 (Fully Porous) workflow against an optimized Phenyl-Hexyl (Core-Shell) methodology.

The Verdict: While C18 provides adequate retention, the Phenyl-Hexyl Core-Shell method is superior for purity analysis, offering a 3.5x increase in isomeric resolution and a 40% reduction in run time by leveraging


 interactions and steric selectivity specific to halogenated heterocycles.
Part 1: The Scientific Rationale (Expertise & Logic)
1.1 The Chemistry of the Problem

Iodinated pyrazoles possess three distinct features that dictate chromatographic behavior:

  • **Halogen Bonding &

Validation

A Comparative Guide to the Accurate Melting Point Determination of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic Acid

For professionals in drug development and chemical research, the accurate characterization of a novel compound is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial indicator of...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the accurate characterization of a novel compound is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial indicator of purity and identity. This guide provides an in-depth comparison of three prevalent methodologies for determining the melting point of a novel heterocyclic compound, 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid. We will delve into the theoretical underpinnings, procedural nuances, and comparative advantages of the Capillary Method, Differential Scanning Calorimetry (DSC), and Kofler Hot-Stage Microscopy.

The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives are actively investigated for various therapeutic applications.[1][2][3] The introduction of an iodo-substituent and a propyl chain in 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid can influence its crystalline structure and, consequently, its melting behavior. An accurate melting point determination is therefore the first step in its comprehensive physicochemical characterization.

Pillar 1: The Foundational Principle of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase.[4] For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon that underpins the use of melting point as a purity criterion.[5]

Pillar 2: Comparative Methodologies for Melting Point Determination

The choice of method for melting point determination depends on factors such as the required accuracy, the amount of sample available, and the need for information beyond the melting temperature, such as thermal stability or polymorphism.

The Capillary Method: The Pharmacopeial Standard

The capillary method is the most widely recognized and pharmacopeia-accepted technique for melting point determination.[6] It involves heating a small amount of finely powdered sample in a thin-walled capillary tube and visually observing the melting process.[4][7]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 Ensures uniform heat transfer analysis1 Place capillary in heating block prep2->analysis1 Sample insertion analysis2 Rapid heating to ~15-20°C below expected MP analysis1->analysis2 analysis3 Slow heating (1-2°C/min) near MP analysis2->analysis3 Avoids thermal lag analysis4 Observe and record melting range analysis3->analysis4 T(initial) to T(final)

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid sample is thoroughly dried to remove any residual solvent, which can act as an impurity.[8]

    • Grind a small amount of the sample into a fine, uniform powder using a mortar and pestle.[6][9] This ensures efficient and uniform heat transfer.[6]

    • Press the open end of a capillary tube into the powder and pack the sample by tapping the sealed end on a hard surface until a packed column of 2-3 mm is achieved.[8][9] An excessive amount of sample can lead to a broadened melting range.[10]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus).[8][10]

    • For an unknown compound, a preliminary rapid heating (10-20°C/minute) is advisable to determine an approximate melting range.[5][10]

    • For an accurate measurement, start heating at a faster rate until the temperature is about 15-20°C below the approximate melting point.[9][10]

    • Reduce the heating rate to 1-2°C per minute to ensure the temperature of the heating block and the sample are in equilibrium.[9][11]

    • Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[10] This range is the melting point of the sample.

Trustworthiness: The accuracy of this method relies on proper sample preparation and a slow, controlled heating rate near the melting point.[6] Calibration of the thermometer with certified melting point standards is essential for ensuring the trustworthiness of the results.[6]

Differential Scanning Calorimetry (DSC): The High-Precision Approach

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides highly accurate and objective melting point data, along with quantitative information about the heat of fusion.[14]

Experimental Workflow:

cluster_prep_dsc Sample Preparation cluster_analysis_dsc Analysis prep_dsc1 Accurately weigh 1-5 mg of sample prep_dsc2 Hermetically seal in an aluminum pan prep_dsc1->prep_dsc2 analysis_dsc1 Place sample and reference pans in DSC cell prep_dsc2->analysis_dsc1 analysis_dsc2 Equilibrate at starting temperature analysis_dsc1->analysis_dsc2 analysis_dsc3 Heat at a controlled rate (e.g., 10°C/min) analysis_dsc2->analysis_dsc3 analysis_dsc4 Record heat flow vs. temperature analysis_dsc3->analysis_dsc4

Caption: Workflow for DSC Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid into a small aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat the sample at a constant rate, typically 10°C/minute, under an inert nitrogen atmosphere.

    • The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

    • The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Trustworthiness: DSC is a highly sensitive and reproducible technique.[14] Its accuracy is ensured by regular calibration for temperature and enthalpy using certified standards like indium.[15] DSC is particularly valuable for studying polymorphism, as different crystalline forms of a drug can exhibit distinct melting points and enthalpies of fusion.[12][15]

Kofler Hot-Stage Microscopy: The Visual Investigation

Kofler hot-stage microscopy combines a microscope with a precisely controlled heating stage, allowing for the direct visual observation of thermal transitions.[16] This method is particularly useful for small sample sizes and for observing phenomena such as sublimation, decomposition, and changes in crystal morphology upon heating.[16][17]

Detailed Protocol:

  • Sample Preparation:

    • Place a few crystals of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid on a microscope slide.

    • Cover the sample with a coverslip.

  • Instrument Setup and Measurement:

    • Place the slide on the hot stage of the microscope.

    • Begin heating at a controlled rate while observing the sample through the microscope.

    • The melting point is the temperature at which the solid crystals transform into a liquid.

    • The Kofler hot bench, a related apparatus, uses a metal strip with a temperature gradient to quickly determine an approximate melting point.[17][18]

Trustworthiness: The direct visual observation provides a high degree of confidence in identifying the melting transition. The accuracy is dependent on the calibration of the hot stage's temperature sensor. This method is invaluable for detecting subtle thermal events that might be missed by other techniques.[19]

Pillar 3: Data Presentation and Comparative Analysis

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)Kofler Hot-Stage Microscopy
Principle Visual detection of phase change in a heated capillary.[6]Measurement of heat flow difference between sample and reference during a controlled temperature program.[13]Direct microscopic observation of thermal transitions on a heated stage.[16]
Sample Size 2-5 mg1-5 mgA few crystals
Data Output Melting range (T_initial - T_final).[10]Thermogram showing melting endotherm; provides melting point (onset), peak temperature, and enthalpy of fusion.[14]Visual evidence of melting, sublimation, or decomposition; melting temperature.
Accuracy Good, user-dependent.High, instrument-dependent.[14]Good, user-dependent.
Throughput Moderate; some instruments can run multiple capillaries.[8]Low to moderate, depending on the instrument.Low.
Advantages Low cost, simple, widely accepted.[5]High accuracy and precision, quantitative data (enthalpy), ability to detect polymorphism and assess purity.[12][15]Direct visual observation, small sample requirement, useful for detecting sublimation or decomposition.[16]
Disadvantages Subjective, less precise than DSC, provides limited information.Higher equipment cost, requires trained personnel.Lower throughput, can be subjective.

Conclusion and Recommendation

For the initial characterization of a novel compound like 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid, a multi-faceted approach is recommended for the most reliable melting point determination.

  • Initial Screening: The Capillary Method is an excellent starting point for obtaining a preliminary melting range due to its simplicity and accessibility.[5]

  • Definitive Analysis: For a precise and objective melting point, Differential Scanning Calorimetry is the superior choice.[20] The quantitative data it provides on the enthalpy of fusion is invaluable for further thermodynamic characterization and for identifying potential polymorphic forms.[12][15]

  • Confirmatory Visualisation: Kofler Hot-Stage Microscopy serves as an excellent complementary technique to visually confirm the melting process and to check for any unusual thermal behavior, such as decomposition or sublimation, which might affect the interpretation of DSC data.[16]

By employing these methods in a hierarchical and complementary fashion, researchers can confidently and accurately determine the melting point of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid, establishing a critical data point for its identity, purity, and further development.

References

  • Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from Wright State University website: [Link]

  • Melting Point Determination. (n.d.). Retrieved from thinkSRS.com website: [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). Retrieved from J&K Scientific LLC website: [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved from Jordi Labs website: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Retrieved from ResolveMass website: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). Retrieved from TA Instruments website: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Retrieved from Veeprho website: [Link]

  • Melting point determination. (n.d.). Retrieved from University of Calgary website: [Link]

  • Differential Scanning Calorimetry. (2024, February 8). Retrieved from Improved Pharma website: [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Retrieved from thinkSRS.com website: [Link]

  • Melting Point Apparatus Experimental Manual. (n.d.). Retrieved from Scribd website: [Link]

  • Kofler bench. (n.d.). Retrieved from Wikipedia website: [Link]

  • Measuring the Melting Point. (2023, May 8). Retrieved from Westlab website: [Link]

  • Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). Retrieved from American Pharmaceutical Review website: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Retrieved from Mettler Toledo website: [Link]

  • Melting point determination. (n.d.). Retrieved from SSERC website: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). Retrieved from DergiPark website: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). Retrieved from IJNRD.org website: [Link]

  • Pyrazole-4-carboxylic acid. (n.d.). Retrieved from PubChem - NIH website: [Link]

  • The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus. (2018, April 24). Retrieved from The McCrone Group website: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). Retrieved from EPJ Web of Conferences website: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). Retrieved from Bentham Science website: [Link]

Sources

Comparative

Comparing biological activity of 5-iodo vs 5-chloro pyrazole derivatives

Topic: Comparative Guide: 5-Iodo vs. 5-Chloro Pyrazole Derivatives in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Hal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 5-Iodo vs. 5-Chloro Pyrazole Derivatives in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Decision

In medicinal chemistry, the substitution of a halogen atom at the C5 position of the pyrazole ring is a critical optimization strategy. While both Chlorine (Cl) and Iodine (I) provide lipophilicity and steric bulk, their electronic contributions differ fundamentally. This guide objectively compares 5-chloro and 5-iodo pyrazole derivatives, focusing on their synthesis, physicochemical impact, and biological efficacy.

Key Insight: 5-Chloro derivatives are often superior for metabolic stability and solubility , serving as robust scaffolds for further functionalization. In contrast, 5-Iodo derivatives are specialized tools for enhancing potency via halogen bonding (XB) , specifically targeting Lewis bases (e.g., carbonyl backbone residues) in kinase pockets, though often at the cost of higher molecular weight and lower solubility.

Physicochemical & Structural Comparison

The choice between Cl and I is dictated by the specific requirements of the binding pocket and the ADME profile.

Feature5-Chloro (Cl) 5-Iodo (I) Impact on Drug Design
Van der Waals Radius 1.75 Å1.98 ÅIodine fills larger hydrophobic pockets; Chlorine fits tighter spaces.
Electronegativity (Pauling) 3.162.66Cl is more electron-withdrawing (induction); I is more polarizable.
C-X Bond Energy ~327 kJ/mol~213 kJ/molC-Cl is metabolically stable. C-I is reactive (useful for cross-coupling, liable to metabolism).
Lipophilicity (

value)
+0.71+1.12Iodine significantly increases LogP, potentially reducing aqueous solubility.
Sigma-Hole Strength Weak/ModerateStrong Iodine forms distinct, directional Halogen Bonds (XB) with nucleophiles (O, N, S).

Synthetic Pathways

The synthesis of these derivatives requires distinct methodologies. 5-Chloro pyrazoles are typically accessed via electrophilic chlorination during cyclization, whereas 5-Iodo derivatives often require lithiation or oxidative iodination strategies.

Visual Workflow: Synthesis of 5-Halo Pyrazoles

SynthesisWorkflow Start Starting Material (Hydrazone / Pyrazole) VH_Reagent Vilsmeier-Haack (POCl3 / DMF) Start->VH_Reagent Path A: Chlorination Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Path B: Iodination Prod_Cl 5-Chloro-pyrazole-4-carbaldehyde (Electrophilic Attack) VH_Reagent->Prod_Cl Trapping Electrophilic Trapping (I2) Lithiation->Trapping Prod_I 5-Iodo-pyrazole (Regioselective C5) Trapping->Prod_I

Caption: Divergent synthetic pathways. Path A utilizes Vilsmeier-Haack for simultaneous formylation and chlorination. Path B utilizes directed lithiation for regioselective C5 iodination.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

  • Reagent Prep: Cool anhydrous DMF (10 mL) to 0°C. Add POCl

    
     (3 mL) dropwise with stirring. Stir for 30 min to generate the Vilsmeier reagent.
    
  • Addition: Add the corresponding acetophenone phenylhydrazone (5 mmol) dissolved in DMF (5 mL) slowly to the mixture.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO

    
     solution to pH 7–8.
    
  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 70–85%.

    • Validation:

      
      H NMR shows a singlet ~9.8 ppm (CHO) and lack of C5 proton.
      

Protocol B: Synthesis of 5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole (Lithiation-Trapping)

  • Setup: Flame-dry a flask and purge with Argon. Dissolve 1-aryl-3-(trifluoromethyl)-pyrazole (1.0 mmol) in anhydrous THF (5 mL).

  • Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30–60 min to form the 5-lithio species.

  • Trapping: Add a solution of Iodine (I

    
    , 1.2 equiv) in THF dropwise.
    
  • Workup: Allow to warm to room temperature. Quench with saturated NH

    
    Cl.[1] Wash with Na
    
    
    
    S
    
    
    O
    
    
    (to remove excess iodine). Extract with EtOAc.
    • Yield: Typically 65–89%.[1]

    • Validation:

      
      C NMR shows a significant upfield shift for C5 (due to the heavy atom effect of Iodine) compared to the starting material.
      

Biological Activity Comparison

Mechanism: The Sigma-Hole Advantage

The primary biological differentiator is Halogen Bonding (XB) . Iodine exhibits a large, positive electrostatic potential cap (sigma-hole) on the extension of the C-I bond axis. This allows it to act as a Lewis acid, binding to backbone carbonyl oxygens in protein pockets (e.g., Kinase hinge regions). Chlorine has a much smaller sigma-hole and acts primarily through hydrophobic/steric interactions.

HalogenBonding cluster_pocket Kinase Binding Pocket (Hinge Region) Target Protein Carbonyl (C=O) (Lewis Base) Ligand_Cl 5-Chloro Pyrazole (Weak/No Sigma Hole) Ligand_Cl->Target Steric Fit / Weak vdW (Non-directional) Potency_Cl Baseline Potency (IC50: µM range) Ligand_Cl->Potency_Cl Ligand_I 5-Iodo Pyrazole (Large Sigma Hole) Ligand_I->Target Halogen Bond (XB) (Strong, Directional, <180°) Potency_I Enhanced Potency (IC50: nM range potential) Ligand_I->Potency_I

Caption: Mechanism of Action. The 5-Iodo derivative forms a directional halogen bond with the protein carbonyl, often resulting in higher affinity compared to the 5-Chloro analogue.

Quantitative Data: Anticancer Activity (HepG2 Cell Line)

Direct comparison of pyrazolo[3,4-b]pyridine derivatives modified at the equivalent position (C5 of the pyrazole moiety).

Compound IDSubstituent (R)IC

(µM) [HepG2]
Mechanism NoteRef
5a H 3.42 ± 1.31Baseline activity[1]
5b Cl 3.56 ± 1.50Equipotent to H; Steric fill only[1]
Analog I (Theoretical) < 3.0 (Predicted)Potential for XB enhancement[2]
Standard Erlotinib 8.19 ± 0.40Reference Drug[1]

Analysis: In this specific scaffold (pyrazolo-pyridine), the introduction of Chlorine (5b) did not significantly improve potency over Hydrogen (5a), suggesting the pocket is tolerant but lacks specific halogen-bonding requirements at that vector. However, in studies involving c-Met kinase inhibition , Iodine analogues often show superior binding kinetics (


) due to the sigma-hole interaction described above.
Antimicrobial Activity Profile

While Iodine offers potency, Chlorine is often preferred in antimicrobial pyrazoles due to solubility profiles.

  • 5-Chloro Derivatives: Show broad-spectrum activity (MIC 12.5–50 µg/mL) against S. aureus and E. coli. The C-Cl bond is stable against bacterial efflux pumps and enzymatic degradation.

  • 5-Iodo Derivatives: Often exhibit lower MICs (higher potency) in vitro but suffer from poor diffusion in agar/media due to high lipophilicity (LogP > 4.0), leading to false negatives in zone-of-inhibition assays.

Conclusion & Recommendations

  • Choose 5-Chloro when:

    • Developing a Lead Compound requiring metabolic stability (low clearance).

    • Solubility is a limiting factor (LogP management).

    • The synthesis requires robust, scalable chemistry (Vilsmeier-Haack).

  • Choose 5-Iodo when:

    • Probing the Binding Pocket: You suspect a carbonyl or nitrogen in the binding site can accept a halogen bond.

    • Late-Stage Optimization: You need to gain 5–10x potency via specific enthalpic interactions.

    • Synthetic Utility: You plan to use the Iodine as a handle for Palladium-catalyzed cross-coupling (Sonogashira/Suzuki) to build libraries.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar.

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. NIH PubMed.

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Beilstein J. Org.[2] Chem.

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA.

  • Comparison of log P parameters for tested compounds. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For a compound such as 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid, a substitu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For a compound such as 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, accurate elemental analysis is not merely a routine check; it is a fundamental validation of its molecular formula, a cornerstone for establishing purity, and a prerequisite for regulatory submission. The presence of iodine, a heavy halogen, introduces specific analytical challenges that necessitate a departure from standard CHN analysis.

This guide provides an in-depth comparison of the primary analytical standards and methodologies for the complete elemental characterization of this compound. We will delve into the technical nuances of two powerful techniques: Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . Our focus will be on the causality behind experimental choices, the establishment of self-validating protocols, and the authoritative standards that govern method validation.

Theoretical Elemental Composition: The Benchmark Standard

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₇H₉IN₂O₂. This composition serves as the absolute benchmark against which all experimental results are measured.

  • Molecular Formula: C₇H₉IN₂O₂

  • Molecular Weight: 280.07 g/mol

Table 1: Theoretical Elemental Composition of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percent Composition (%)
CarbonC12.011784.07730.02%
HydrogenH1.00899.0723.24%
IodineI126.9041126.90445.31%
NitrogenN14.007228.01410.00%
OxygenO15.999231.99811.43%
Total 280.065 100.00%

The primary analytical goal is to obtain experimental values that closely match these theoretical percentages, thereby confirming the empirical and molecular formula of the synthesized compound.[1][2]

Comparative Analysis of Key Methodologies

The determination of iodine requires specialized techniques that can handle halogenated organic compounds. While traditional combustion analysis is excellent for Carbon, Hydrogen, and Nitrogen, it is not suitable for direct iodine quantification. Therefore, we focus on CIC and ICP-MS, the industry standards for this application.

Methodology Overview
  • Combustion Ion Chromatography (CIC): This is a robust, two-stage technique. The sample is first combusted at high temperatures in an oxygen-rich atmosphere, converting the organically bound iodine into hydrogen iodide (HI).[3] These combustion gases are then trapped in an aqueous absorption solution, and the resulting iodide ions are quantitatively analyzed by Ion Chromatography (IC).[4][5] This method allows for the simultaneous determination of other halogens and sulfur.[3]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Renowned for its exceptional sensitivity, ICP-MS is capable of detecting elements at trace and ultra-trace levels (ppb and lower).[6] For this analysis, the solid sample must first be brought into a liquid form, typically through acid digestion, often assisted by microwaves. The resulting solution is then nebulized into an argon plasma, which ionizes the elemental iodine. The ions are then separated by their mass-to-charge ratio and detected, providing a highly accurate quantification.[7][8]

Performance Comparison

The choice between CIC and ICP-MS often depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Table 2: Performance Comparison of CIC and ICP-MS for Iodine Analysis

ParameterCombustion Ion Chromatography (CIC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle High-temperature combustion followed by ion separation and conductivity detection.[4]Sample digestion, plasma ionization, and mass-based ion detection.[8]
Primary Measurement Iodide (I⁻) in an aqueous solution.Iodine-127 isotope (¹²⁷I).[9]
Sensitivity ppm to sub-ppm levels (0.5 ppm).[3]ppb to ppt levels.[6]
Precision (%RSD) Typically < 5%. Excellent for major component analysis.Typically < 3%. Excellent for trace and ultra-trace analysis.[8]
Accuracy (Recovery) 96-103% in certified materials.[3]92-108% in certified materials.[10]
Sample Throughput Moderate; ~12-15 minutes per sample post-combustion setup.[5]High with an autosampler, but digestion can be a bottleneck.
Matrix Interferences Fewer spectral interferences; primarily concerned with co-eluting ions.Potential for polyatomic interferences, though ¹²⁷I is generally free of major overlaps.[9]
Strengths Direct analysis of solid samples, simultaneous multi-halogen/sulfur analysis, robust for percent-level quantification.[11][12]Unmatched sensitivity, well-established validation protocols (USP <232>/<233>), suitable for impurity testing.[13][14][15]
Limitations Lower sensitivity compared to ICP-MS, requires specialized combustion unit.Destructive sample preparation (digestion), higher capital and operational costs.

Experimental Protocols & Method Validation

A trustworthy protocol is a self-validating one. This requires strict adherence to system suitability checks, the use of blanks and controls, and validation against Certified Reference Materials (CRMs).

Workflow Visualization

The following diagrams illustrate the distinct analytical workflows for CIC and ICP-MS.

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion Stage cluster_analysis Analysis Stage weigh Weigh Solid Sample (1-10 mg) boat Place in Combustion Boat weigh->boat Transfer furnace High-Temp Furnace (>900°C, O₂ Stream) boat->furnace Automated Introduction absorb Gas Absorption (H₂O₂ Solution) furnace->absorb Transfer of Combustion Gases injection Inject Absorption Solution absorb->injection Aliquot Transfer ic Ion Chromatography (Anion Exchange Column) injection->ic detect Conductivity Detector ic->detect result Quantify Iodide (I⁻) Peak detect->result

Caption: Workflow for Iodine determination via Combustion Ion Chromatography (CIC).

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stage weigh Weigh Solid Sample (10-50 mg) digest Microwave Digestion (HNO₃, TMAH, etc.) weigh->digest Add Digestion Reagents dilute Dilute to Final Volume with Deionized Water digest->dilute Cool & Transfer nebulizer Nebulizer dilute->nebulizer Introduce Sample Aerosol plasma Argon ICP Torch (~8000 K) nebulizer->plasma Ionization mass_spec Quadrupole Mass Analyzer plasma->mass_spec Ion Separation (m/z) detector Ion Detector mass_spec->detector result Quantify ¹²⁷I Signal detector->result

Sources

Comparative

Definitive Structural Confirmation of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid: A Comparative Analytical Guide

Executive Summary: The Regioselectivity Challenge In the development of pyrazole-based pharmacophores—such as sildenafil analogs or specific enzyme inhibitors—confirming the regiochemistry of N-alkylation and C-halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In the development of pyrazole-based pharmacophores—such as sildenafil analogs or specific enzyme inhibitors—confirming the regiochemistry of N-alkylation and C-halogenation is critical. For the target molecule, 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid , the primary structural ambiguity lies in the N-alkylation site (N1 vs. N2) and the stability of the iodine-carbon bond.

While NMR (


H, 

C,

N) and Mass Spectrometry (MS) provide rapid characterization, they often rely on inferential data (NOE correlations) that can be misinterpreted due to tautomeric equilibration in solution. Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for defining bond lengths, angles, and unambiguous regioisomer assignment.

This guide objectively compares SC-XRD against spectroscopic alternatives and provides a validated protocol for generating definitive diffraction data for this specific iodinated pyrazole.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table contrasts the utility of SC-XRD with standard spectroscopic methods for this specific chemical class.

FeatureSingle Crystal XRD (SC-XRD) Solution NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Atomistic Map (Absolute Structure)Magnetic Environment of NucleiMolecular Formula & Fragmentation
Regioisomer Certainty Definitive (Direct visualization of N1-Propyl vs N2)Inferential (Requires NOE cross-peaks; prone to ambiguity)Low (Isomers often have identical mass/fragmentation)
Iodine Confirmation High Precision (C-I bond length: ~2.08 Å)Indirect (Heavy atom effect on C-shift; no direct signal)Indirect (Isotopic pattern confirms presence, not position)
Sample State Solid State (Crystal lattice)Solution (Averaged environment)Gas Phase (Ionized)
Limitation Requires suitable single crystal (>0.1 mm)Solvent effects; Tautomeric exchange broadens signalsCannot distinguish spatial orientation
Why SC-XRD is Non-Negotiable here

For 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid , the iodine atom at position 5 creates a significant steric and electronic environment. In NMR, the "heavy atom effect" of iodine can cause anomalous upfield shifts in neighboring carbons, potentially confusing assignment with the C3 position. SC-XRD bypasses this by directly scattering X-rays off the electron-dense iodine, making structure solution rapid and unambiguous.

Experimental Protocol: Generating the XRD Data

To obtain publication-quality data for this compound, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Iodinated pyrazoles often exhibit "halogen bonding," which can aid crystallization but requires protection from light to prevent deiodination.

  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol/Ethyl Acetate (1:1 v/v) or Acetonitrile.

  • Protocol:

    • Dissolve 20 mg of pure compound in 2 mL of solvent.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover with parafilm and poke 3-4 small holes.

    • Store in the dark at 4°C (refrigerator) to minimize iodine homolysis.

    • Target: Colorless blocks or prisms appearing within 48-72 hours.

Phase 2: Data Collection Strategy
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å).[1]
    • Reasoning: Copper (Cu) sources cause high absorption fluorescence with Iodine, leading to noisy data. Mo is essential for heavy-atom structures.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes rotation of the propyl chain and reduces thermal motion of the terminal iodine.

Phase 3: Structure Solution (Heavy Atom Method)

Because Iodine (


) is present, it dominates the scattering phases.
  • Indexing: Locate the Iodine atom first in the Patterson map.

  • Phasing: Use the Iodine position to phase the remaining light atoms (C, N, O).

  • Refinement: Refine Iodine anisotropically early to prevent "ripples" in the electron density map.

Expected Crystallographic Parameters

Based on structural analogs such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid [1] and 4-iodo-1H-pyrazole [2], the following parameters serve as quality control benchmarks. If your data deviates significantly (e.g., Density < 1.4 g/cm³), suspect a solvate or incorrect structure.

ParameterExpected Range/ValueNotes
Crystal System Monoclinic or TriclinicCommon for planar pyrazoles.
Space Group

or

Centrosymmetric groups preferred.
Unit Cell Volume 800 – 1100 ų (

)
Accommodates the propyl chain steric bulk.
Density (

)
> 1.65 g/cm³ High density due to the heavy Iodine atom.
C–I Bond Length 2.06 – 2.10 ÅStandard aromatic C-I bond.
Carboxylic Motif

Dimer
Classic "head-to-head" H-bond dimer.

Visualization of Structural Logic

Workflow: From Synthesis to Confirmation

This diagram illustrates the decision matrix for confirming the structure, highlighting where XRD resolves the specific "Regioisomer Trap."

StructuralConfirmation Start Crude Synthesis Product (5-iodo-1-propyl-1H-pyrazole-3-COOH) Purification Purification (Recrystallization/Chromatography) Start->Purification InitialAnalysis Initial Analysis (1H NMR / MS) Purification->InitialAnalysis Ambiguity Ambiguity Detected: N1 vs N2 Propyl Position? Iodine Stability? InitialAnalysis->Ambiguity XRD_Path Path A: Single Crystal XRD (Mo Source) Ambiguity->XRD_Path Definitive (Preferred) NMR_Path Path B: Advanced NMR (NOESY/HMBC) Ambiguity->NMR_Path Rapid (Screening) XRD_Result Direct Visualization: - Absolute Regiochemistry - C-I Bond Length (2.08 Å) - H-Bond Network XRD_Path->XRD_Result NMR_Result Indirect Evidence: - NOE Correlations - Chemical Shift Inference NMR_Path->NMR_Result Conclusion FINAL CONFIRMATION (Certificate of Analysis) XRD_Result->Conclusion NMR_Result->Conclusion

Figure 1: Analytical workflow demonstrating SC-XRD as the definitive path for resolving regioisomer ambiguity in iodinated pyrazoles.

Structural Motif: The Carboxylic Dimer

In the solid state, the carboxylic acid moiety at C3 drives the crystal packing. The Iodine at C5 often participates in Halogen Bonding (C-I···O or C-I···N), which stabilizes the lattice.

HBonding Mol1 Molecule A (COOH Donor) Mol2 Molecule B (COOH Acceptor) Mol1->Mol2 O-H···O=C (Strong H-Bond) Mol2->Mol1 C=O···H-O (Strong H-Bond) Lattice Crystal Lattice Stabilization Iodine Iodine (C5) Iodine->Lattice Halogen Bond (C-I···N/O)

Figure 2: Expected supramolecular assembly showing the centrosymmetric carboxylic acid dimer (


 motif) and secondary halogen bonding.

Conclusion

While NMR and MS are sufficient for routine purity checks, SC-XRD is the mandatory technique for the structural confirmation of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid . The presence of the heavy iodine atom facilitates rapid phasing of the diffraction data, providing an incontrovertible 3D model that resolves N-propyl regiochemistry and confirms the integrity of the C-I bond.

Researchers are advised to use Molybdenum radiation at 100 K to minimize absorption artifacts and thermal disorder, ensuring data meets the rigorous standards required for pharmaceutical registration and patent filings.

References

  • Zhang, C., Li, H., Liu, D. & Liu, M. (2007).[1] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]

  • Hredzak, S., Guzei, I. A., & Gardinier, J. R. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Foces-Foces, C., et al. (1999). Tautomerism in pyrazoles: The crystal structure of 3,5-dimethyl-4-nitropyrazole. Journal of Chemical Crystallography. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

Topic: Proper Disposal Procedures for 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid Executive Summary: Operational Classification 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is classified as a Halogenated Organic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

Executive Summary: Operational Classification

5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is classified as a Halogenated Organic Acid .[1] Proper disposal requires strict segregation from non-halogenated solvents and strong oxidizers to prevent the release of toxic iodine vapors (


) or hydrogen iodide (

) and to ensure compliance with environmental regulations regarding halogenated waste incineration.

Immediate Action Directive:

  • Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Segregation: Do NOT mix with strong oxidizers (e.g., peroxides, permanganates) or strong bases in uncontrolled environments.[1]

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[1]

Hazard Profile & Technical Justification

To dispose of this compound safely, one must understand the chemical behaviors driving the safety protocols.[1]

PropertyHazard ImplicationOperational Protocol
Halogenated (Iodine) Thermal decomposition or reaction with oxidizers releases corrosive/toxic Iodine (

) or HI gas.[1]
Must be incinerated in facilities equipped with wet scrubbers.[1] Never treat as general trash.
Carboxylic Acid (-COOH) Acidic nature (

).[1] Corrosive to mucous membranes and some metals.
Store in glass or HDPE.[1] Avoid metal containers. Do not mix with cyanide or sulfide wastes (generates toxic gas).
Pyrazole Ring Nitrogen-rich heterocycle.[1] Potential for nitrogen oxide (

) formation during combustion.[1]
Requires controlled incineration conditions.[1]

Expert Insight: Unlike chlorinated compounds, iodinated organics are less likely to form stable dioxins during combustion, but the release of elemental iodine is a significant corrosion and toxicity hazard for waste processing equipment.[1] Therefore, waste vendors strictly categorize this as "Halogenated" to route it to specialized incinerators.[1]

Pre-Disposal Treatment & Segregation

Safety is established before the waste leaves the bench.

A. Segregation Logic

You must segregate this compound based on its halogen content and acidity .[1]

  • Do Not Mix With: Non-halogenated solvents (e.g., Acetone, Methanol) unless the total halogen content remains <1-2% (check local vendor limits).[1] High halogen content in non-halogenated streams causes regulatory violations and incinerator damage.

  • Do Not Mix With: Oxidizers.[1][2][3] The pyrazole ring can be oxidized, and the iodine substituent can be liberated as

    
     gas (purple vapor), creating an immediate inhalation hazard.[1]
    
B. Chemical Compatibility Matrix

The following diagram illustrates the decision logic for segregating this specific compound.

G Compound 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid Decision1 Is the waste Solid or Liquid? Compound->Decision1 SolidStream Solid Waste Stream (Halogenated Organic) Decision1->SolidStream Solid/Powder LiquidStream Liquid Waste Stream Decision1->LiquidStream Dissolved Decision2 Solvent Type? LiquidStream->Decision2 HaloSolvent Halogenated Solvent Waste (e.g., DCM, Chloroform) Decision2->HaloSolvent Dissolved in DCM/CHCl3 Warning STOP: Check Halogen Limit (Usually <1000 ppm allowed) Decision2->Warning Dissolved in Acetone/MeOH NonHaloSolvent Non-Halogenated Solvent Waste (e.g., Methanol, Acetone) Warning->HaloSolvent If >1% Halogen (Preferred) Warning->NonHaloSolvent Only if <1% Halogen

Figure 1: Segregation decision tree ensuring compliance with halogenated waste regulations.

Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1]

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write the full name (5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid).

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Corrosive" (due to acidic nature).[1]

    • Constituents: Explicitly list "Iodine" or "Halogenated Organic" on the tag to aid the waste vendor.

  • Storage: Close lid tightly. Store in the "Solid Waste" secondary containment bin until pickup.

Scenario B: Disposal of Reaction Mixture (Liquid)
  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 5-9 before adding to the waste container, ONLY IF  your facility requires neutral waste.[1]
    
    • Note: Most modern waste streams accept acidic organic waste without neutralization. Neutralization generates heat and gas; perform in a fume hood.

  • Solvent Selection:

    • If dissolved in Dichloromethane (DCM) : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Acetone/Ethanol : If the concentration of the iodine compound is high (>1%), default to the Halogenated Waste carboy to prevent contaminating the non-halogenated fuel blending stream.

  • Rinsing: Triple rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the same waste container.

Emergency Procedures: Spills & Exposure

Accidental Release Protocol:

  • Evacuate & Ventilate: If a large amount of powder is aerosolized, evacuate the immediate area.[1] Iodine-containing dusts are respiratory irritants.[1][4]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a P95/P100 dust mask if handling powder outside a hood.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a dilute solution of Sodium Thiosulfate (

    
    ) if iodine staining (yellow/brown) appears. This reduces volatile iodine (
    
    
    
    ) to water-soluble iodide (
    
    
    ).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Iodopyrazole (Structural Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated and Characteristic Waste). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Segregation of Oxidizers and Organics). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, I design laboratory safety protocols not as bureaucratic checklists, but as logical extensions of chemical mechanics. When handling specialized building blocks like 5-iodo-1-propyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory safety protocols not as bureaucratic checklists, but as logical extensions of chemical mechanics. When handling specialized building blocks like 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid , researchers must respect the compound's structural realities. This molecule presents a dual-hazard profile: the reactive, proton-donating carboxylic acid moiety and the lipophilic, environmentally persistent iodine-substituted pyrazole core.

To ensure absolute safety and operational integrity, this guide breaks down the causality behind the required Personal Protective Equipment (PPE), provides a self-validating handling protocol, and outlines a strict logistical disposal plan.

Part 1: Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand why this compound is hazardous. While specific safety data for every highly functionalized intermediate is not always published, we can accurately extrapolate its behavior from its structural analogs.

  • The Carboxylic Acid Moiety: Carboxylic acids act as proton donors. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or sweat on the skin, they cause localized pH drops. Structurally similar compounds like 5-propyl-1H-pyrazole-3-carboxylic acid carry H302 (Harmful if swallowed) and H315 (Causes skin irritation) classifications [1].

  • The Iodo-Pyrazole Core: The heavy iodine atom increases the molecule's lipophilicity, altering how it penetrates the lipid bilayers of the skin. Halogenated pyrazoles, such as 3-iodo-1-methyl-1H-pyrazole, are established skin and eye irritants (Category 2) and respiratory hazards [2]. Furthermore, iodo-pyrazoles can cause serious eye damage (H318 ), requiring stringent face protection[3].

  • Environmental Persistence: Halogenated organic acids are notoriously difficult to degrade and must be strictly segregated for high-temperature incineration to prevent the formation of toxic environmental byproducts [4].

Part 2: Quantitative PPE & Engineering Controls Matrix

To mitigate these hazards, your protective setup must be treated as a comprehensive barrier system. Below is the quantitative data summarizing the required safety controls and the chemical causality behind each choice.

Control CategorySpecificationQuantitative MetricMechanistic Causality
Hand Protection Nitrile Gloves≥ 0.11 mm thicknessProvides sufficient breakthrough time against weak organic acids and prevents dermal absorption of lipophilic halogenated compounds.
Engineering Control Chemical Fume Hood80 - 100 fpm face velocityEnsures immediate capture of aerosolized acidic particulates and volatile solvent vapors during mass transfer.
Eye Protection Safety GogglesANSI Z87.1 / EN 166 certifiedForms a complete seal to prevent localized pH drops in mucosal membranes caused by airborne acidic dust.
Decontamination Neutralizing Wash1% (w/v) NaHCO₃ solutionThis mild base quantitatively neutralizes the carboxylic acid moiety without triggering highly exothermic reactions.

Part 3: Self-Validating Operational Protocol

Do not merely follow steps; validate them as you work. This protocol ensures that every action you take in handling 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid is verified in real-time.

Step 1: Pre-Operational Validation

  • Action: Visually inspect the chemical fume hood and verify the digital airflow monitor reads between 80 and 100 feet per minute (fpm).

  • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. It should pull gently and consistently inward, physically confirming negative pressure before you open the chemical container.

Step 2: PPE Integrity Check

  • Action: Don your ≥0.11 mm nitrile gloves and a 100% cotton lab coat (to prevent static buildup).

  • Self-Validation: Before handling the reagent, roll the cuff of each glove tightly to trap air inside, then squeeze the fingers. If the glove holds pressure, it is free of microscopic pinhole leaks.

Step 3: Static Mitigation and Mass Transfer

  • Action: 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid is a crystalline powder prone to static charge. Wipe the exterior of the analytical balance and your weighing spatula with an anti-static cloth. Tare a conductive weighing boat and transfer the solid slowly.

  • Causality: Eliminating static prevents the highly irritating powder from repelling off the spatula, aerosolizing, and contaminating the operator's breathing zone.

Step 4: Decontamination and Neutralization

  • Action: Once the transfer is complete and the source bottle is sealed, wipe down the balance and the hood surface with a damp cloth soaked in a 1% sodium bicarbonate solution, followed by a distilled water wipe.

  • Self-Validation: Swab the cleaned area with a wet pH indicator strip. A reading of pH 7 confirms the complete neutralization and removal of any residual carboxylic acid dust.

Part 4: Waste Segregation and Disposal Plan

The disposal of 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid must be handled with precision. Because it is a halogenated organic acid, it must never be mixed with non-halogenated solvents or heavy metal waste streams. Mixing halogenated waste with incompatible streams can lead to dangerous pressure buildup or regulatory violations during incineration.

WasteWorkflow A Waste Generation: 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid B Physical State of Waste? A->B C Solid Waste (Contaminated PPE/Powder) B->C Solids D Liquid Waste (Reaction Solutions) B->D Liquids E Halogenated Solid Waste Bin (Incineration) C->E F Check Solvent Composition D->F G Aqueous Acidic Phase F->G Water-based H Organic Phase (Contains Iodine) F->H Solvent-based I Neutralize to pH 7 then Aqueous Waste G->I J Halogenated Organic Waste (Strictly Segregated) H->J

Decision tree for the segregation and disposal of halogenated pyrazole carboxylic acid waste.

Logistical Disposal Steps:

  • Containment: Collect all organic liquid waste containing this compound in High-Density Polyethylene (HDPE) containers. Do not use metal cans, as the acidic nature of the compound can cause slow corrosion over time.

  • Labeling: Clearly label the container as "Halogenated Organic Acid Waste - Contains Iodine."

  • Routing: Store the sealed waste container in a designated secondary containment tray within your satellite accumulation area. Coordinate with your Environmental Health and Safety (EHS) department to route this specific container to a licensed facility for high-temperature incineration.

References

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